ApUpG
Description
Structure
2D Structure
Properties
CAS No. |
3494-35-7 |
|---|---|
Molecular Formula |
C29H36N12O19P2 |
Molecular Weight |
918.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-17(46)19(9(3-42)56-27)59-62(52,53)55-5-11-20(18(47)26(58-11)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChI Key |
IPRPWOOUPLMMGU-POYLIAOGSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Upadacitinib's Mechanism of Action in T Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, with a specific focus on its effects on T lymphocytes. Upadacitinib is an oral therapeutic agent approved for the treatment of several immune-mediated inflammatory diseases, and its efficacy is intrinsically linked to its ability to modulate T cell function.[1][2] This document details the molecular pathways affected by upadacitinib, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes complex interactions through signaling and workflow diagrams.
Core Mechanism of Action: Selective JAK1 Inhibition in the JAK-STAT Pathway
Upadacitinib's primary mechanism of action is the selective and reversible inhibition of Janus kinase 1 (JAK1).[2][3] JAKs are intracellular enzymes that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process mediated by the Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This JAK-STAT signaling pathway is fundamental to the function of T cells, governing their activation, proliferation, differentiation, and effector functions.
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammatory responses.[6]
Upadacitinib, by competitively binding to the ATP-binding site of JAK1, prevents the phosphorylation and activation of STATs.[1][6] This blockade of downstream signaling effectively dampens the cellular response to a variety of pro-inflammatory cytokines that are crucial for T cell-mediated immunity and the pathogenesis of autoimmune diseases.[1][3]
Kinase Selectivity
Upadacitinib exhibits greater inhibitory potency for JAK1 compared to other members of the JAK family, namely JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] This selectivity is attributed to specific structural interactions within the ATP-binding pocket of JAK1.[7] The relevance of inhibiting specific JAK enzymes to therapeutic effectiveness is an area of ongoing research, but the selectivity for JAK1 is thought to contribute to its efficacy and safety profile.[4][8]
Data Presentation: Quantitative Effects of Upadacitinib on T Cells
The following tables summarize the quantitative data on the inhibitory effects of upadacitinib on various aspects of T cell function, as reported in the scientific literature.
Table 1: In Vitro Inhibitory Potency of Upadacitinib on JAK Kinases
| Kinase | Assay Type | IC50 (μM) | Reference |
| JAK1 | Enzymatic | 0.043 | [1][2] |
| JAK2 | Enzymatic | 0.12 | [1][2] |
| JAK3 | Enzymatic | 2.3 | [1][2] |
| TYK2 | Enzymatic | 4.7 | [1][2] |
| JAK1 | Cellular | >40-fold selective vs JAK2 | [1] |
| JAK1 | Cellular | >130-fold selective vs JAK3 | [1] |
| JAK1 | Cellular | >190-fold selective vs TYK2 | [1] |
Table 2: Upadacitinib Inhibition of Cytokine-Induced STAT Phosphorylation in T Cells
| Cytokine | Phosphorylated STAT | Cell Type | IC50 (nM) | Reference |
| IL-2 | pSTAT5 | CD4+ T Cells | 13 | [9] |
| IL-4 | pSTAT6 | CD4+ T Cells | 11 | [9] |
| IL-6 | pSTAT3 | CD4+ T Cells | 44 | [9] |
| IL-7 | pSTAT5 | T Cells | - | [1] |
| IL-15 | pSTAT5 | NK Cells | 16 | [9] |
| IL-21 | pSTAT3 | CD4+ T Cells | 11 | [9] |
| IFN-γ | pSTAT1 | CD4+ T Cells | 107 | [9] |
| IFN-α | pSTAT1 | CD4+ T Cells | 23 | [9] |
Table 3: Upadacitinib's Effect on T Cell Proliferation and Activation
| Assay | Cell Type | Stimulus | Effect | IC50 (μM) | Reference |
| 3H-Thymidine Incorporation | Human PBMCs | PHA | Dose-dependent inhibition of proliferation | - | [10] |
| CFSE Dilution | Human PBMCs | PHA | Dose-dependent inhibition of proliferation | - | [10] |
| CD25 Expression | Human PBMCs | PHA | Dose-dependent inhibition | 0.0149 | [10] |
Table 4: Upadacitinib Inhibition of T Cell Cytokine Production
| Cytokine | Cell Type | Stimulus | Effect | Concentration | Reference |
| IFN-γ | Th cells (in co-culture with SF) | anti-CD3/anti-CD28 | Significant reduction | 0.01 µM | [11] |
| IL-17A | Th cells (in co-culture with SF) | anti-CD3/anti-CD28 | Significant reduction | 0.01 µM | [11] |
| IL-10 | Th cells (in co-culture with SF) | anti-CD3/anti-CD28 | Reduction | 0.01 µM | [11] |
| TNFα | Entheseal T cells | anti-CD3/IL-23 | Inhibition | - | [12] |
| IL-17A | Entheseal T cells | anti-CD3/IL-23 | Inhibition | - | [12] |
SF: Synovial Fibroblasts; PHA: Phytohemagglutinin
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of upadacitinib on T cells.
T Cell Proliferation Assay (CFSE Dilution)
This protocol is adapted from methodologies used to assess the impact of JAK inhibitors on lymphocyte proliferation.[10]
Objective: To quantify the inhibitory effect of upadacitinib on T cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA)
-
Upadacitinib (in DMSO, with final DMSO concentration ≤ 0.1%)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add varying concentrations of upadacitinib to the wells. Include a vehicle control (DMSO).
-
Stimulate the cells with PHA at a final concentration of 5 µg/mL. Include an unstimulated control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T cell populations and assessing the dilution of CFSE fluorescence as a measure of cell division.
Intracellular Cytokine Staining for Th17 Cells
This protocol is a representative method for analyzing the effect of upadacitinib on T helper 17 (Th17) cell differentiation and cytokine production.
Objective: To determine the effect of upadacitinib on the frequency of IL-17A-producing CD4+ T cells.
Materials:
-
Isolated CD4+ T cells
-
Complete RPMI-1640 medium
-
Recombinant human IL-6, IL-23, IL-1β, TGF-β
-
Anti-human CD3 and anti-human CD28 antibodies
-
Upadacitinib
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization buffer
-
Anti-human CD4 and anti-human IL-17A antibodies conjugated to different fluorochromes
-
Flow cytometer
Procedure:
-
Isolate naïve CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-CD3 antibody (5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed 1 x 10^6 cells/mL of naïve CD4+ T cells in the pre-coated wells.
-
Add soluble anti-CD28 antibody (2 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL), and TGF-β (5 ng/mL).
-
Add varying concentrations of upadacitinib or vehicle control.
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
On the final day, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours. Add Brefeldin A (10 µg/mL) for the final 2-4 hours of incubation.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IL-17A.
-
Wash and resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer and analyze the percentage of IL-17A+ cells within the CD4+ T cell population.
STAT Phosphorylation Assay by Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation and its inhibition by upadacitinib.
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation in T cells by upadacitinib.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
Recombinant human cytokines (e.g., IL-6, IFN-γ)
-
Upadacitinib
-
Phosflow Lyse/Fix Buffer
-
Phosflow Perm Buffer
-
Phospho-specific STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT1) conjugated to fluorochromes
-
Anti-CD4 antibody
-
Flow cytometer
Procedure:
-
Isolate PBMCs and rest them in serum-free RPMI for 2 hours at 37°C.
-
Pre-incubate the cells with varying concentrations of upadacitinib or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with a pre-titered concentration of cytokine (e.g., IL-6 at 100 ng/mL or IFN-γ at 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Immediately fix the cells by adding an equal volume of pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold Phosflow Perm Buffer and incubating on ice for 30 minutes.
-
Wash the cells twice with FACS buffer.
-
Stain with anti-CD4 and phospho-specific STAT antibodies for 60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the CD4+ T cell gate.
Mandatory Visualizations
Signaling Pathways
References
- 1. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage [mdpi.com]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of JAK1 Inhibition in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors that are central to immune system function and dysregulation in autoimmune diseases. The JAK-STAT signaling pathway, in particular, is a critical nexus for inflammatory processes.[1][2][3][4][5][6] This pathway's integral role in converting extracellular cytokine signals into intracellular transcriptional responses has made it a prime target for therapeutic intervention in a host of autoimmune and inflammatory conditions.[2][3][4][6] Among the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—JAK1 has emerged as a key therapeutic target due to its association with a broad range of pro-inflammatory cytokines.[5][7] Selective inhibition of JAK1 is a promising strategy aimed at modulating the immune response and mitigating the chronic inflammation characteristic of autoimmune disorders, while potentially offering an improved safety profile over broader-spectrum JAK inhibitors.[8] This technical guide provides an in-depth overview of the role of JAK1 inhibition in preclinical models of autoimmune diseases, with a focus on rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
The JAK1-STAT Signaling Pathway in Autoimmunity
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[1][3][5] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and subsequent translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.[5][7]
JAK1 is a critical signaling partner for a multitude of cytokine receptors, often pairing with other JAK family members. For instance, it is involved in signaling for the common gamma-chain (γc) family of cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), the gp130 receptor family (e.g., IL-6), and the type I and type II interferon receptors.[9] Dysregulation of these cytokine pathways is a hallmark of many autoimmune diseases.
Diagram of the JAK1-STAT Signaling Pathway
Caption: The JAK1-STAT signaling cascade and the point of intervention for JAK1 inhibitors.
Preclinical Models of Autoimmune Diseases and the Efficacy of JAK1 Inhibition
Animal models that recapitulate key aspects of human autoimmune diseases are indispensable tools for evaluating the therapeutic potential of novel drug candidates. This section details the efficacy of selective JAK1 inhibitors in three widely used models: collagen-induced arthritis (CIA) for rheumatoid arthritis, dextran sulfate sodium (DSS)-induced colitis for inflammatory bowel disease, and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model is the most commonly studied autoimmune model of rheumatoid arthritis, sharing immunological and pathological features with the human disease.[10] Arthritis is induced by immunization with type II collagen, leading to joint inflammation, swelling, and eventual destruction of cartilage and bone.
Efficacy of Selective JAK1 Inhibitors in CIA Models
Selective JAK1 inhibitors have demonstrated significant efficacy in reducing the clinical signs and symptoms of arthritis in rodent CIA models. Orally administered JAK1 inhibitors have been shown to produce a dose-dependent reduction in paw swelling, arthritis scores, and inflammatory cell infiltration into the synovial tissue, as well as protection against cartilage and bone damage.[8][11]
| Compound | Model | Dose | Key Findings | Reference |
| Upadacitinib | Rat Adjuvant-Induced Arthritis | 0.3-3 mg/kg, oral | Dose-dependent reduction in paw swelling and joint damage. | [8] |
| Filgotinib | Mouse CIA | 3-30 mg/kg, oral | Dose-dependent reduction in arthritis scores and paw swelling. | [12] |
| LW402 | Rat Adjuvant-Induced Arthritis | 1-10 mg/kg, oral | Dose-dependent improvement in paw swelling and reduction in inflammatory cell infiltration. | [8][11] |
| Tofacitinib | Mouse CIA | 3-30 mg/kg, oral | Significant reduction in Th17 cells, IL-17, and other pro-inflammatory cytokines. | [13] |
Experimental Workflow for Collagen-Induced Arthritis (CIA) Model
Caption: A generalized experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.[14][15] Oral administration of DSS in the drinking water of rodents disrupts the colonic epithelial barrier, leading to an influx of luminal antigens into the underlying tissue and triggering a robust inflammatory response characterized by weight loss, diarrhea, bloody stools, and colonic shortening.[15][16]
Efficacy of Selective JAK1 Inhibitors in DSS-Induced Colitis
Preclinical studies have demonstrated the therapeutic potential of JAK1 inhibition in mitigating the severity of DSS-induced colitis.[17][18] Treatment with selective JAK1 inhibitors has been shown to reduce disease activity index (DAI) scores, which composite measures of weight loss, stool consistency, and rectal bleeding.[19][20] Furthermore, these inhibitors can attenuate colonic inflammation, as evidenced by reduced colon shortening and improved histological scores.
| Compound | Model | Dose | Key Findings | Reference |
| Filgotinib (GLPG0634) | Mouse DSS-induced colitis | Not specified | Effective treatment based on macroscopic indicators and histology. | [17][18] |
| Ruxolitinib (JAK1/2 inhibitor) | Mouse DSS-induced colitis | 30 mg/kg, oral | Significant reduction in weight loss and DAI scores; reduced MDSC infiltration. | [16] |
| Tofacitinib (Pan-JAK inhibitor) | Chronic Mouse AOM/DSS-induced colitis | Not specified | Reduced clinical scores, restored stool consistency, and healed colonic tissue. | [19] |
Experimental Workflow for DSS-Induced Colitis Model
Caption: A typical experimental workflow for the DSS-induced colitis model.
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[21][22] The disease is induced by immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (MOG), which elicits a T-cell mediated autoimmune response against the central nervous system (CNS).[6] This leads to inflammation, demyelination, and ascending paralysis.
Efficacy of Selective JAK1 Inhibitors in the EAE Model
Inhibition of the JAK/STAT pathway, particularly through targeting JAK1, has shown significant therapeutic efficacy in various EAE models.[22][23] Treatment with JAK1/2 inhibitors has been demonstrated to delay the onset, reduce the severity of clinical symptoms, and shorten the duration of EAE.[24] These effects are associated with reduced demyelination and immune cell infiltration into the spinal cord, as well as a decrease in the proportion of pathogenic Th1 and Th17 cells.[21][24]
| Compound | Model | Dose | Key Findings | Reference |
| AZD1480 (JAK1/2 inhibitor) | Mouse MOG-induced EAE | Not specified | Inhibited disease severity, suppressed Th1 and Th17 differentiation. | [22][23] |
| Baricitinib (JAK1/2 inhibitor) | Mouse EAE | Not specified | Delayed disease onset, decreased clinical severity, reduced Th1 and Th17 cells. | [24] |
| Ruxolitinib (JAK1/2 inhibitor) | Mouse EAE | Not specified | Ameliorated EAE severity, decreased Th17 cells, and increased regulatory T cells. | [23] |
Experimental Workflow for Experimental Autoimmune Encephalomyelitis (EAE) Model
Caption: A standard experimental workflow for the MOG-induced EAE model in mice.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section provides detailed, synthesized protocols for the three autoimmune disease models discussed.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Reagents:
-
Bovine or Chicken Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M Acetic Acid
-
-
Procedure:
-
Day 0 (Primary Immunization): Prepare an emulsion of 100 µg of CII in 0.05 M acetic acid with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.[3]
-
Day 21 (Booster Immunization): Prepare an emulsion of 100 µg of CII in 0.05 M acetic acid with an equal volume of IFA. Administer a 100 µL booster injection at a different site near the base of the tail.[4]
-
Arthritis Assessment: Begin clinical assessment of arthritis around day 21, and continue 2-3 times per week. Score each paw on a scale of 0-4 based on the degree of swelling and redness.
-
-
Endpoint Analysis: At the termination of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for cytokine and anti-collagen antibody analysis.
Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice
-
Animals: Male or female C57BL/6 mice, 8-10 weeks old.[22]
-
Reagents:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
-
Procedure:
-
Induction of Acute Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days.[6][10][22]
-
Induction of Chronic Colitis: Administer cycles of DSS (e.g., 1.5-2.5% for 5-7 days) followed by a recovery period with normal drinking water (e.g., 7-14 days). Repeat for 2-3 cycles.[10]
-
Disease Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.[7][20]
-
-
Endpoint Analysis: At sacrifice, measure colon length and weight. Collect colonic tissue for histological evaluation of inflammation, ulceration, and crypt damage. Myeloperoxidase (MPO) activity can be measured as an indicator of neutrophil infiltration, and tissue can be processed for cytokine analysis.
Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Reagents:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Day 0 (Immunization): Anesthetize mice and administer a subcutaneous injection of 100-200 µg of MOG35-55 emulsified in CFA.[6]
-
Day 0 and Day 2: Administer an intraperitoneal injection of 200-500 ng of PTX in PBS.[25][26]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting around day 7 post-immunization. Score on a scale of 0-5 based on the severity of paralysis (e.g., 0=no signs, 1=limp tail, 3=hind limb paralysis, 5=moribund).[11]
-
-
Endpoint Analysis: At the end of the study, perfuse mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination. Spleen and lymph nodes can be harvested for ex vivo analysis of T-cell responses.
Conclusion
The selective inhibition of JAK1 represents a highly promising therapeutic strategy for a range of autoimmune diseases. Preclinical studies in established animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis consistently demonstrate that targeting JAK1 can effectively ameliorate disease severity, reduce inflammation, and protect against tissue damage. The data summarized in this guide underscore the potent immunomodulatory effects of JAK1 inhibitors and provide a strong rationale for their continued development and clinical investigation. The detailed experimental protocols and workflow diagrams presented herein serve as a valuable resource for researchers in the field, aiming to facilitate the design and execution of robust preclinical studies to further elucidate the role of JAK1 in autoimmunity and to evaluate the next generation of targeted therapies.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 3. Collagen-induced arthritis mouse model [bio-protocol.org]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. chondrex.com [chondrex.com]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - DSS-induced colitis in C57BL/6 mice [hookelabs.com]
- 10. Behavioral abnormalities in C57BL/6 mice with chronic ulcerative colitis induced by DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 14. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Ruxolitinib alleviates DSS-induced acute ulcerative colitis by inhibiting STAT1 phosphorylation and reducing MDSC infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lornajane.net [lornajane.net]
- 18. Update on Janus Kinase Antagonists in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 22. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic Efficacy of Suppressing the JAK/STAT Pathway in Multiple Models of Experimental Autoimmune Encephalomyelitis | Semantic Scholar [semanticscholar.org]
- 24. devtoolsdaily.com [devtoolsdaily.com]
- 25. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Cellular Targets of Upadacitinib: An In-depth In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cellular targets of Upadacitinib (RINVOQ®), a selective Janus kinase (JAK) inhibitor. The document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a thorough resource for researchers in immunology and drug development.
Introduction to Upadacitinib and its Mechanism of Action
Upadacitinib is a small molecule inhibitor that selectively targets Janus kinase 1 (JAK1). The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular kinases that play a critical role in cytokine signaling.[1] Cytokines, upon binding to their specific receptors, activate associated JAKs, which then phosphorylate downstream Signal Transducers and Activators of Transcription (STATs).[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of a wide array of genes involved in inflammation and immune responses.[2]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAKs and preventing the phosphorylation and subsequent activation of STATs.[2][3] By preferentially inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines that are dependent on this particular kinase.[4][5]
Quantitative Analysis of Upadacitinib's In Vitro Potency and Selectivity
The in vitro inhibitory activity of Upadacitinib has been characterized in both biochemical (enzymatic) and cellular assays. These studies are crucial for determining the potency and selectivity of the compound for different JAK family members.
Biochemical Assay Data
Biochemical assays utilize purified, recombinant JAK enzymes to measure the direct inhibitory effect of Upadacitinib on kinase activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Kinase Target | IC50 (μM) |
| JAK1 | 0.043 |
| JAK2 | 0.12 |
| JAK3 | 2.3 |
| TYK2 | 4.7 |
Table 1: IC50 values of Upadacitinib for JAK family kinases in biochemical assays.[2][3]
Cellular Assay Data
Cellular assays provide a more physiologically relevant context by measuring the inhibitory activity of Upadacitinib within a cellular environment. These assays often use engineered cell lines that depend on a specific JAK kinase for proliferation or signaling.
| Kinase Target | IC50 (μM) | Fold Selectivity vs. JAK1 |
| JAK1 | 0.014 | - |
| JAK2 | 0.593 | >40-fold |
| JAK3 | 1.820 | ~130-fold |
| TYK2 | - | ~190-fold |
Table 2: IC50 values and selectivity of Upadacitinib in engineered cellular assays.[1][2]
In human leukocyte cellular assays, Upadacitinib has been shown to inhibit cytokine-induced STAT phosphorylation mediated by JAK1 and JAK1/JAK3 more potently than that mediated by JAK2/JAK2.[6][7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize JAK inhibitors like Upadacitinib.
In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®.
Objective: To measure the concentration-dependent inhibition of a specific JAK kinase by Upadacitinib.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
Upadacitinib (serially diluted in DMSO)
-
TR-FRET dilution buffer
-
Terbium-labeled anti-phosphopeptide antibody
-
EDTA (to stop the reaction)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Upadacitinib in DMSO. Further dilute these solutions in the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted Upadacitinib solutions.
-
Enzyme Addition: Add the recombinant JAK enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding EDTA. Add the terbium-labeled anti-phosphopeptide antibody in TR-FRET dilution buffer.
-
Signal Measurement: Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the Upadacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This protocol outlines a method to assess the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Objective: To measure the ability of Upadacitinib to inhibit the phosphorylation of specific STAT proteins in response to cytokine stimulation in a cellular context.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
Cytokine stimulant (e.g., IL-6 for pSTAT3, IL-7 for pSTAT5)
-
Upadacitinib (serially diluted)
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a specific phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5)
-
FACS buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)
-
96-well V-bottom plates
Procedure:
-
Cell Preparation: Aliquot whole blood or PBMCs into a 96-well plate.
-
Inhibitor Pre-incubation: Add the serially diluted Upadacitinib to the cells and incubate for a specified period.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Fixation: Stop the stimulation by adding fixation buffer and incubate at room temperature.
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold permeabilization buffer. Incubate on ice.
-
Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorochrome-conjugated antibodies against the cell surface marker and the intracellular phosphorylated STAT protein. Incubate in the dark at room temperature.
-
Acquisition: Wash the cells to remove excess antibody and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest using the surface marker. Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each Upadacitinib concentration. Plot the MFI against the inhibitor concentration to determine the IC50.
Visualization of Signaling Pathways and Workflows
JAK-STAT Signaling Pathway and Upadacitinib Inhibition
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 7. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Upadacitinib's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases.[1] Its therapeutic effect is largely attributed to its ability to modulate the signaling of a host of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the effects of upadacitinib on cytokine production, detailing its mechanism of action, presenting quantitative data on its inhibitory activity, outlining relevant experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Selective JAK1 Inhibition
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of Janus kinases, with a high degree of selectivity for JAK1.[1] The JAK family of intracellular tyrosine kinases, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process mediated by the Signal Transducer and Activator of Transcription (STAT) proteins.[1] By binding to the ATP-binding site of JAK1, upadacitinib prevents the phosphorylation and activation of downstream STATs, thereby inhibiting the transcription of numerous genes involved in inflammation and immune responses.[1]
The selectivity of upadacitinib for JAK1 is a key feature, as different JAK enzymes are paired with distinct cytokine receptors. This selectivity allows for a more targeted immunomodulation compared to pan-JAK inhibitors.[1]
Quantitative Data on Upadacitinib's Inhibitory Effects
The potency of upadacitinib has been quantified in various in vitro and ex vivo assays, primarily by measuring the inhibition of cytokine-induced STAT phosphorylation. While direct IC50 values for the inhibition of cytokine production are less commonly reported, the inhibition of signaling pathways is a direct upstream regulator of cytokine gene expression and subsequent secretion.
Table 1: In Vitro Potency of Upadacitinib on JAK Enzymes
| JAK Isoform | IC50 (µM) | Cellular Selectivity vs. JAK1 |
| JAK1 | 0.043[1] | - |
| JAK2 | 0.12[1] | >40-fold[1] |
| JAK3 | 2.3[1] | >130-fold[1] |
| TYK2 | 4.7[1] | >190-fold[1] |
Table 2: Upadacitinib's Inhibition of Cytokine-Induced STAT Phosphorylation in Human Leukocyte Subpopulations
| Cytokine | JAK/STAT Pathway | Cell Type | IC50 (nM) |
| IL-2 | JAK1/3 - pSTAT5 | CD4+ T Cells | 19[2] |
| IL-4 | JAK1/3 - pSTAT6 | CD4+ T Cells | 32[2] |
| IL-15 | JAK1/3 - pSTAT5 | CD8+ T Cells | 20[2] |
| IL-21 | JAK1/3 - pSTAT3 | CD4+ T Cells | 46[2] |
| IL-6 | JAK1/2 - pSTAT3 | Monocytes | 83[2] |
| IFN-γ | JAK1/2 - pSTAT1 | Monocytes | 29[2] |
| GM-CSF | JAK2/2 - pSTAT5 | Monocytes | 110[2] |
| G-CSF | JAK2/TYK2 - pSTAT3 | Monocytes | 240[2] |
Table 3: Effects of Upadacitinib on Cytokine Production in In Vitro Co-culture Models
| Cytokine/Protein | Cell Model | Effect of Upadacitinib |
| IFNγ | Th cell-SF co-culture | Significantly reduced at ≥ 0.01 µM[3] |
| IL-17A | Th cell-SF co-culture | Significantly reduced at ≥ 0.01 µM[3] |
| IL-10 | Th cell-SF co-culture | Dose-dependently decreased[3] |
| IL-6 | Th cell-SF co-culture | Dose-dependently suppressed[3] |
| MMP3 | Th cell-SF co-culture | Dose-dependently suppressed[3] |
SF: Synovial Fibroblasts; Th: T helper cells
Table 4: Changes in Circulating Biomarkers in Rheumatoid Arthritis Patients Treated with Upadacitinib
| Biomarker | Change from Baseline |
| IL-6 | Significant decrease[4] |
| IL-10 | Significant decrease after 6 months[4] |
| IL-33 | Significant decrease after 6 months[4] |
| IL-25 | Increase after 6 months[4] |
| C-Reactive Protein (CRP) | Significant decrease[4] |
| Erythrocyte Sedimentation Rate (ESR) | Significant decrease[4] |
Experimental Protocols
In Vitro Assay for Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol describes a phospho-flow cytometry assay to determine the IC50 of upadacitinib for the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RosetteSep™ Human T Cell or Monocyte Enrichment Cocktail (optional, for cell subset analysis)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant human cytokines (e.g., IL-6, IFN-γ)
-
Upadacitinib
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Methanol (ice-cold)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3 (pY705), anti-pSTAT1 (pY701))
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Upadacitinib Incubation: Pre-incubate PBMCs with a serial dilution of upadacitinib (e.g., 0.1 nM to 10 µM) or vehicle control for 1-2 hours at 37°C, 5% CO2.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., 100 ng/mL IL-6) to the cell suspension and incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the pellet in ice-cold methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with staining buffer (PBS with 2% FBS) and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins for 30-60 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on specific cell populations (e.g., CD4+ T cells, monocytes) and determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of pSTAT phosphorylation for each upadacitinib concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.
In Vitro Assay for Inhibition of Cytokine Production from Stimulated PBMCs
This protocol outlines a method to measure the effect of upadacitinib on the production of pro-inflammatory cytokines from stimulated human PBMCs.
Materials:
-
Isolated human PBMCs (as described in 3.1)
-
Complete RPMI 1640 medium
-
Stimulants (e.g., Lipopolysaccharide (LPS) for monocytes; Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T cells)
-
Upadacitinib
-
96-well cell culture plates
-
ELISA or Luminex multiplex assay kits for cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IFN-γ)
Procedure:
-
Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.
-
Upadacitinib Treatment: Add serial dilutions of upadacitinib or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.
-
Cell Stimulation: Add the chosen stimulant (e.g., 1 µg/mL LPS or 5 µg/mL PHA) to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a Luminex multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each upadacitinib concentration relative to the stimulated vehicle control and determine the IC50 value.
Visualizations
Caption: Upadacitinib's mechanism of action in the JAK-STAT signaling pathway.
Caption: Experimental workflow for assessing upadacitinib's effects.
Caption: Logical flow from upadacitinib administration to therapeutic effect.
Conclusion
Upadacitinib's selective inhibition of JAK1 provides a targeted approach to mitigating the effects of pro-inflammatory cytokines that are central to the pathophysiology of numerous autoimmune and inflammatory disorders. The quantitative data from in vitro and clinical studies clearly demonstrate its potent inhibitory effects on key cytokine signaling pathways and its ability to reduce levels of inflammatory biomarkers. The experimental protocols outlined in this guide provide a framework for the continued investigation of upadacitinib and other JAK inhibitors, facilitating a deeper understanding of their immunomodulatory properties and aiding in the development of future therapies.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Dynamics of clinical manifestations and cytokine levels in patients with rheumatoid arthritis associated with upadacitinib therapy - Lapkina - HERALD of North-Western State Medical University named after I.I. Mechnikov [journals.eco-vector.com]
Upadacitinib: A Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) 1 inhibitor that has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases.[1] Its targeted mechanism of action offers a distinct approach to immunomodulation by preferentially inhibiting JAK1-dependent cytokine signaling pathways, which are pivotal in the pathogenesis of various inflammatory conditions. This technical guide provides an in-depth overview of the immunomodulatory properties of Upadacitinib, detailing its mechanism of action, effects on cytokine signaling and immune cell populations, and the experimental methodologies used to characterize these effects. All quantitative data are summarized for clear comparison, and key pathways and workflows are visualized using Graphviz diagrams.
Mechanism of Action: Selective JAK1 Inhibition
Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of Janus kinases, with a high degree of selectivity for JAK1. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors.[2] By binding to the ATP-binding site of JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the translocation of STAT dimers to the nucleus and subsequent modulation of target gene transcription, effectively dampening the inflammatory cascade.[3]
The selectivity of Upadacitinib for JAK1 is a key feature of its immunomodulatory profile. This selectivity may contribute to a favorable benefit-risk profile by minimizing the inhibition of signaling pathways predominantly mediated by other JAK isoforms, such as JAK2-dependent erythropoiesis or JAK3-dependent immune cell development.[1][2]
Quantitative Analysis of JAK Inhibition
The selectivity of Upadacitinib has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 43[4] | - |
| JAK2 | 120[4] | ~2.8 |
| JAK3 | 2300[4] | ~53 |
| TYK2 | 4700[4] | ~109 |
Modulation of Cytokine Signaling
By inhibiting JAK1, Upadacitinib effectively modulates the signaling of a range of pro-inflammatory cytokines that are dependent on this kinase. This includes cytokines that signal through JAK1 paired with other JAKs.
| Cytokine | JAK Combination | Key Immunological Functions |
| IL-6 | JAK1/JAK2/TYK2 | Pro-inflammatory responses, acute phase protein synthesis |
| IFN-γ | JAK1/JAK2 | T-cell differentiation, macrophage activation |
| IL-2 | JAK1/JAK3 | T-cell proliferation and differentiation |
| IL-4 | JAK1/JAK3 | Th2 differentiation, B-cell activation |
| IL-7 | JAK1/JAK3 | T-cell development and homeostasis |
| IL-15 | JAK1/JAK3 | NK cell and T-cell proliferation |
| IL-21 | JAK1/JAK3 | B-cell and T-cell differentiation |
Effects on Immune Cell Populations
Upadacitinib exerts its immunomodulatory effects by influencing the function and differentiation of various immune cell subsets.
T-Cells
Upadacitinib has been shown to impact T-cell function. In vitro studies have demonstrated that it can inhibit T-cell activation and proliferation.[5] Furthermore, by blocking the signaling of key cytokines like IL-2, IL-7, and IL-15, Upadacitinib can influence T-cell homeostasis and differentiation.[6]
B-Cells
The function of B-cells is also modulated by Upadacitinib. Cytokines such as IL-6 and IL-21, which are important for B-cell differentiation and antibody production, are dependent on JAK1 signaling. Clinical study protocols for Upadacitinib often include the assessment of B-cell subsets (CD19+).[2]
Natural Killer (NK) Cells
Studies have indicated that Upadacitinib has a reduced effect on NK cell counts compared to less selective JAK inhibitors.[6] This is attributed to its lower potency against JAK3, which is crucial for the signaling of IL-15, a key cytokine for NK cell survival and function.
Experimental Protocols
The characterization of Upadacitinib's immunomodulatory properties relies on a suite of specialized in vitro and ex vivo assays.
LANCE TR-FRET Kinase Assay for JAK Inhibition
This assay is a high-throughput method to determine the IC50 of a compound against a specific kinase.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the phosphorylation of a substrate by a JAK kinase. A europium chelate-labeled antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to a ULight-labeled peptide (acceptor). Excitation of the donor leads to energy transfer and emission from the acceptor, which is proportional to kinase activity.[7][8][9][10][11]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the specific JAK enzyme (e.g., JAK1), a ULight-labeled peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of Upadacitinib to the wells of a microplate.
-
Kinase Reaction: Initiate the reaction by adding the JAK enzyme/substrate/ATP mixture to the wells. Incubate at room temperature.
-
Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-substrate antibody.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm.
-
Data Analysis: Calculate the percent inhibition for each Upadacitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Phospho-Flow Cytometry for STAT Phosphorylation
This assay measures the phosphorylation of STAT proteins within specific immune cell populations in response to cytokine stimulation and in the presence of an inhibitor.
Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a cytokine to induce STAT phosphorylation. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT proteins. The level of STAT phosphorylation is quantified by flow cytometry.[12][13]
Methodology:
-
Cell Preparation: Collect whole blood or isolate PBMCs from healthy donors or patients.
-
Inhibitor Incubation: Incubate the cells with varying concentrations of Upadacitinib.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to induce pSTAT3, or IL-7 to induce pSTAT5) for a short period (e.g., 10-15 minutes) at 37°C.[6]
-
Fixation and Permeabilization: Fix the cells with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization with a reagent like methanol to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) and an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).[6]
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cells with phosphorylated STAT and the mean fluorescence intensity within different immune cell subsets.
In Vitro T-Cell Activation and Proliferation Assay
This assay assesses the effect of Upadacitinib on T-cell activation and proliferation.
Principle: T-cells are stimulated in vitro to induce activation and proliferation. The extent of proliferation is measured, often by using a dye that is diluted with each cell division.
Methodology:
-
T-Cell Isolation: Isolate T-cells from PBMCs.
-
Dye Labeling: Label the T-cells with a proliferation-tracking dye (e.g., CellTrace™ Violet).
-
Cell Culture and Treatment: Plate the labeled T-cells in a culture plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation. Add different concentrations of Upadacitinib to the wells.
-
Incubation: Culture the cells for several days (e.g., 4 days) to allow for proliferation.[5]
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The dilution of the proliferation dye is used to quantify the number of cell divisions. Cell surface activation markers (e.g., CD25, CD69) can also be stained and measured.
Conclusion
Upadacitinib is a potent and selective JAK1 inhibitor that exerts its immunomodulatory effects by attenuating the signaling of key pro-inflammatory cytokines. Its preferential targeting of JAK1-dependent pathways influences the function of multiple immune cell types, contributing to its therapeutic efficacy in a range of inflammatory diseases. The experimental methodologies detailed in this guide are crucial for the continued investigation and understanding of the nuanced immunopharmacology of Upadacitinib and other JAK inhibitors in development. This technical overview provides a foundational understanding for researchers and drug development professionals working to advance the field of immunomodulatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. news.abbvie.com [news.abbvie.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blossombio.com [blossombio.com]
- 8. Lance | Revvity [revvity.com]
- 9. revvity.com [revvity.com]
- 10. blossombio.com [blossombio.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Upadacitinib for Novel Therapeutic Targets: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib, a second-generation selective Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several chronic inflammatory diseases.[1] Primarily targeting JAK1, upadacitinib modulates the signaling of key pro-inflammatory cytokines involved in the pathogenesis of numerous immune-mediated conditions.[2][3] Its approval for treating conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease underscores its efficacy and has spurred further investigation into its potential for novel therapeutic applications.[1][4] This technical guide provides an in-depth overview of upadacitinib's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and explores its application in emerging therapeutic areas.
Core Mechanism of Action: Selective JAK1 Inhibition
The primary mechanism of action of upadacitinib is the inhibition of the JAK-STAT signaling pathway, which is crucial for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, influencing immune cell function and hematopoiesis.[5]
The JAK-STAT Pathway:
-
Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-6, IL-7, interferons) bind to their specific receptors on the cell surface.[6]
-
JAK Activation: This binding triggers the activation of receptor-associated JAKs, which are intracellular tyrosine kinases.[6]
-
STAT Phosphorylation: Activated JAKs phosphorylate themselves and the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The JAKs then phosphorylate the recruited STATs.[2][5]
-
Dimerization and Translocation: Phosphorylated STATs form dimers, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, leading to an inflammatory response.[6][7]
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and blocking the phosphorylation of downstream STATs.[2][7] This action effectively disrupts the signaling of multiple inflammatory cytokines that rely on the JAK-STAT pathway.[8] While highly selective for JAK1, it exhibits inhibitory activity against other JAK isoforms, albeit at different concentrations.[7]
Data Presentation: In Vitro Inhibitory Potency
The selectivity of upadacitinib for JAK1 over other JAK family members is a key characteristic hypothesized to contribute to its benefit-risk profile.[9] The half-maximal inhibitory concentrations (IC₅₀) quantify this potency.
| Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Reference |
| JAK1 | 43 | - | [7] |
| JAK2 | 120 | ~2.8-fold | [7] |
| JAK3 | 2300 | ~53.5-fold | [7] |
| TYK2 | 4700 | ~109.3-fold | [7] |
| JAK1 (Cellular Assay) | - | ~60-fold vs JAK2 | [9] |
| JAK1 (Cellular Assay) | - | >100-fold vs JAK3 | [9] |
Novel Therapeutic Targets and Investigational Research
The success of upadacitinib in established inflammatory diseases has prompted extensive research into new indications. Phase 3 clinical trials are currently underway for alopecia areata, hidradenitis suppurativa, systemic lupus erythematosus, and Takayasu arteritis.[10][11]
Vitiligo
Recent positive topline results from two replicate Phase 3 studies (Viti-Up) have highlighted upadacitinib's potential as the first oral treatment for non-segmental vitiligo (NSV).[10][12]
| Endpoint (Week 48) | Upadacitinib 15 mg | Placebo | Trial | Reference |
| T-VASI 50 | 19.4% | 5.9% | Study 1 | [12] |
| T-VASI 50 | 21.5% | 5.9% | Study 2 | [12] |
| F-VASI 75 | 25.2% | 5.9% | Study 1 | [12] |
| F-VASI 75 | 23.4% | 6.9% | Study 2 | [12] |
| F-VASI 50 | 48.1% | 12.7% | Study 1 | [12] |
| F-VASI 50 | 43.4% | 12.9% | Study 2 | [12] |
T-VASI 50: ≥50% reduction in Total Vitiligo Area Scoring Index. F-VASI 75/50: ≥75%/50% reduction in Facial Vitiligo Area Scoring Index.
Giant Cell Arteritis (GCA)
A Phase 3 trial demonstrated the efficacy of upadacitinib in achieving sustained remission in patients with GCA, a form of vasculitis.[13]
| Endpoint (Week 52) | Upadacitinib 15 mg | Upadacitinib 7.5 mg | Placebo + Steroid Taper | Reference |
| Sustained Remission | Statistically Significant Improvement vs. Placebo | Did not reach statistical significance | - | [13] |
The 15 mg dose also met 9 out of 11 ranked secondary endpoints and dramatically reduced the cumulative steroid dose required over the first year of treatment.[13]
Crohn's Disease
Upadacitinib is the first oral medication approved by the FDA for treating moderate to severe Crohn's disease.[1][14] Clinical trials have demonstrated its efficacy in achieving both clinical and endoscopic endpoints.
| Endpoint (Induction - 12 Weeks) | Upadacitinib 45 mg vs. Placebo (Difference) | Trial | Reference |
| Clinical Remission (CDAI) | 17.9% | U-EXCEED | [14] |
| Clinical Remission (CDAI) | 20.8% | U-EXCEL | [14] |
| Endoscopic Response | 31.2% | U-EXCEED | [14] |
| Endoscopic Response | 33.0% | U-EXCEL | [14] |
| Endpoint (Maintenance - 52 Weeks) | Upadacitinib 15 mg vs. Placebo (Difference) | Upadacitinib 30 mg vs. Placebo (Difference) | Trial |
| Clinical Remission (CDAI) | 23.7% | 32.8% | U-ENDURE |
CDAI: Crohn's Disease Activity Index
Beyond Canonical Signaling: Broader Immunomodulation
Research suggests that the therapeutic effects of upadacitinib may extend beyond direct JAK1/STAT pathway inhibition. In rheumatoid arthritis patients, treatment with upadacitinib led to the normalization of key pathobiologic pathways, including non-JAK signaling pathways, suggesting a functional integration with parallel pathogenic signaling in effector cells.[15] Furthermore, proteomic analysis in psoriatic arthritis revealed that upadacitinib preferentially inhibits pathways related to T cells, NK cells, lymphocytes, bone damage, and angiogenesis compared to the TNF inhibitor adalimumab, which more specifically affects innate immune system pathways.[16]
Experimental Protocols and Methodologies
Protocol 1: STAT Phosphorylation Inhibition Assay by Flow Cytometry
This assay measures the ability of upadacitinib to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Objective: To quantify the functional inhibition of specific JAK-dependent signaling pathways (e.g., IL-6/JAK1/STAT3, IL-7/JAK1/JAK3/STAT5).[7][9]
Methodology:
-
Sample Collection: Collect fresh human whole blood in heparinized tubes.
-
Compound Incubation: Aliquot blood into tubes and add varying concentrations of upadacitinib or vehicle control. Incubate for a specified time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 for pSTAT3 or IL-7 for pSTAT5) to stimulate the respective pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C. An unstimulated control is included.
-
Red Blood Cell Lysis & Cell Fixation: Lyse red blood cells using a lysis buffer. Simultaneously, fix the remaining leukocytes with a formaldehyde-based fixation buffer.
-
Permeabilization: Permeabilize the fixed cells using a gentle permeabilization buffer (e.g., methanol-based) to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain cells with fluorescently-conjugated antibodies against a cell surface marker (e.g., CD3 for T-cells, CD14 for monocytes) and an intracellular phospho-specific STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific cell population of interest (e.g., CD3+ T-cells).
-
Data Interpretation: Measure the median fluorescence intensity (MFI) of the phospho-STAT signal in the gated population. Calculate the percentage inhibition at each upadacitinib concentration relative to the stimulated vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a well-established preclinical model of rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.[9]
Objective: To assess the ability of upadacitinib to reduce inflammation and disease pathology in an animal model of arthritis.
Methodology:
-
Induction of Arthritis: Induce arthritis in rats (e.g., Lewis rats) by intradermal injection of an adjuvant (e.g., Mycobacterium tuberculosis in mineral oil) at the base of the tail.
-
Group Allocation: Once arthritis is established (typically 10-14 days post-induction), randomize animals into treatment groups (e.g., vehicle control, upadacitinib at various doses, positive control like tofacitinib).
-
Dosing: Administer the assigned treatment orally once daily for a defined period (e.g., 14-21 days).
-
Disease Assessment: Monitor animals regularly for clinical signs of arthritis.
-
Paw Swelling: Measure hind paw volume using a plethysmometer.
-
Clinical Score: Score each paw based on the severity of erythema and swelling.
-
-
Terminal Procedures: At the end of the study, collect blood for biomarker analysis (e.g., cytokine levels) and tissues for histopathological evaluation.
-
Histopathology: Decalcify, section, and stain ankle joints with hematoxylin and eosin (H&E). Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.
-
Data Analysis: Compare the changes in paw volume, clinical scores, and histology scores between treatment groups and the vehicle control group using appropriate statistical tests.
Conclusion
Upadacitinib is a potent and selective JAK1 inhibitor with a well-established role in treating a range of immune-mediated inflammatory diseases. Its core mechanism of disrupting the JAK-STAT pathway has proven effective in controlling inflammation driven by key cytokines. The expanding body of research, particularly the promising Phase 3 data in vitiligo and giant cell arteritis, highlights its significant potential for novel therapeutic applications. For researchers, upadacitinib serves not only as a valuable therapeutic agent but also as a critical tool to probe the involvement of JAK1-dependent signaling in various disease pathologies. Future investigations will be crucial to further delineate its broader immunomodulatory effects and solidify its position in the treatment paradigms for these emerging indications.
References
- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. droracle.ai [droracle.ai]
- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.abbvie.com [news.abbvie.com]
- 11. AbbVie Announces Positive Topline Results from Phase 3 Pivotal Studies Evaluating Upadacitinib (RINVOQ®) in Adults and Adolescents with Vitiligo [prnewswire.com]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. youtube.com [youtube.com]
- 14. Clinical Review - Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Treatment with Upadacitinib Results in the Normalization of Key Pathobiologic Pathways in Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 16. Treatment of Non-biologic-DMARD-IR PsA Patients with Upadacitinib or Adalimumab Results in the Modulation of Distinct Functional Pathways: Proteomics Analysis of a Phase 3 Study - ACR Meeting Abstracts [acrabstracts.org]
Upadacitinib: A Technical Guide to Early-Stage Research on its Anti-Inflammatory Effects
Introduction Upadacitinib (RINVOQ®) is an oral, reversible, and selective Janus kinase (JAK) inhibitor developed for the treatment of several immune-mediated inflammatory diseases.[1][2] The JAK family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical components of signaling pathways for numerous cytokines and growth factors involved in inflammation and immune response.[3] Upadacitinib was engineered to exhibit greater selectivity for JAK1 over other JAK isoforms, a characteristic hypothesized to optimize its benefit-risk profile by targeting key inflammatory pathways while minimizing effects on other physiological processes.[4][5] This guide provides an in-depth overview of the core mechanism of action, key quantitative data from early-stage research, and detailed experimental protocols used to characterize the anti-inflammatory effects of Upadacitinib.
Core Mechanism of Action: JAK-STAT Pathway Inhibition
The therapeutic effect of Upadacitinib is primarily mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6][7] This pathway is a cornerstone of cytokine signaling, which drives inflammatory processes in many autoimmune diseases.[6][8]
Signaling Cascade:
-
Cytokine Binding: Pro-inflammatory cytokines (e.g., Interleukin-6 [IL-6], Interferon-gamma [IFN-γ]) bind to their specific transmembrane receptors.[3][9]
-
JAK Activation: This binding event induces a conformational change in the receptor, bringing the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.[3]
-
STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.[10] These phosphorylated sites serve as docking stations for STAT proteins.[10] Once docked, the STATs are themselves phosphorylated by the JAKs.[3][10]
-
Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[2][3]
-
Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes that encode pro-inflammatory mediators.[3][9]
Upadacitinib's Point of Intervention: Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[2][11] It binds to the ATP-binding site within the kinase domain of JAK1, preventing the phosphorylation of STAT proteins.[7][11] This action effectively blocks the downstream signaling cascade, leading to reduced transcription of inflammatory genes and a broad anti-inflammatory effect.[7][9]
Quantitative Data on Anti-Inflammatory Activity
Early-stage research quantified Upadacitinib's potency and selectivity through a series of in vitro and in vivo studies.
Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) values of Upadacitinib against isolated JAK enzymes, demonstrating its biochemical potency and selectivity for JAK1.
| JAK Isoform | IC50 (μM) | Fold Selectivity vs. JAK1 | Source |
| JAK1 | 0.043 | - | [2][11] |
| JAK2 | 0.12 | ~2.8x | [2][11] |
| JAK3 | 2.3 | ~53.5x | [2][11] |
| TYK2 | 4.7 | ~109.3x | [2][11] |
Table 2: Cellular Activity on Cytokine-Induced STAT Phosphorylation
This table shows Upadacitinib's effect in human leukocyte cellular assays, measuring its ability to inhibit STAT phosphorylation induced by specific cytokines. This reflects its functional activity in a more biologically relevant context.
| Cytokine Stimulant | Mediating JAKs | Measured Endpoint | Potency/Selectivity Finding | Source |
| IL-6 | JAK1/JAK2 | pSTAT3 Inhibition | Potently inhibits JAK1-mediated signaling. | [11][12] |
| IL-7 | JAK1/JAK3 | pSTAT5 Inhibition | More potently inhibits JAK1/JAK3 signaling than JAK2/JAK2. | [12][13] |
| GM-CSF | JAK2/JAK2 | pSTAT5 Inhibition | Less potent against JAK2-dependent signaling. | [13] |
Table 3: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model
This table presents data from a preclinical model of rheumatoid arthritis, demonstrating Upadacitinib's ability to reduce inflammation in a dose-dependent manner.
| Treatment Group | Dose | Endpoint | Result | Source |
| Upadacitinib | 0.1–10 mg/kg (oral, twice daily) | Paw Swelling | Significant, dose-dependent reduction in joint inflammation. | [4][9] |
| Upadacitinib vs. Tofacitinib | N/A | NK Cell Count vs. Paw Swelling | Inhibition of NK cell counts was 5-fold less sensitive than inhibition of paw swelling for Upadacitinib, unlike Tofacitinib. | [4][5] |
Experimental Protocols
The following sections outline the methodologies for key experiments used in the early-stage evaluation of Upadacitinib.
Protocol 1: In Vitro JAK Enzymatic Assay
This protocol determines the direct inhibitory activity of Upadacitinib on isolated JAK enzymes.
Objective: To calculate the IC50 value of Upadacitinib for each JAK family member (JAK1, JAK2, JAK3, TYK2).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes are expressed and purified. A synthetic peptide substrate is prepared in a kinase buffer.
-
Compound Dilution: Upadacitinib is serially diluted to create a range of concentrations for testing.
-
Kinase Reaction:
-
The purified JAK enzyme, peptide substrate, and a specific concentration of Upadacitinib are combined in the wells of a microplate.
-
The reaction is initiated by adding a solution containing ATP.
-
The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
-
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using fluorescence-based or luminescence-based detection methods that measure ATP consumption or phosphopeptide formation.
-
Data Analysis: The percentage of inhibition for each Upadacitinib concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Protocol 2: Cellular STAT Phosphorylation Assay
This protocol assesses the functional impact of Upadacitinib on cytokine-induced signaling within whole cells.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in human leukocytes.
Methodology:
-
Cell Isolation: Whole blood is collected from healthy volunteers. Peripheral blood mononuclear cells (PBMCs) or specific leukocyte populations are isolated using density gradient centrifugation.
-
Compound Incubation: Cells are pre-incubated with various concentrations of Upadacitinib or a vehicle control for a defined period.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6, IL-7, GM-CSF) at a predetermined concentration and time to induce robust STAT phosphorylation.[11][12]
-
Cell Fixation and Permeabilization: The stimulation is stopped by fixing the cells (e.g., with formaldehyde). The cell membranes are then permeabilized (e.g., with methanol) to allow intracellular staining.
-
Immunostaining: Cells are stained with fluorescently-conjugated antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of the pSTAT signal is measured for thousands of individual cells in each sample.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each condition. The percentage of inhibition is determined relative to the cytokine-stimulated control, and the EC50 (half-maximal effective concentration) is calculated.
Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) Model
This protocol evaluates the therapeutic efficacy of Upadacitinib in a well-established animal model of inflammatory arthritis.[4]
Objective: To assess the dose-dependent effect of Upadacitinib on paw swelling and other inflammatory markers in rats with induced arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in rats (e.g., Lewis rats) by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) into the base of the tail or a paw.
-
Treatment Initiation: Oral administration of Upadacitinib (or vehicle control) is typically initiated upon the first signs of clinical disease (e.g., around day 7 post-induction) and continued daily or twice daily.[4]
-
Efficacy Assessment: The primary endpoint is the change in hind paw volume (swelling), which is measured regularly (e.g., daily or every other day) using a plethysmometer.
-
Secondary Endpoints: At the end of the study, other assessments may include:
-
Histopathological analysis of joint tissues for inflammation, cartilage damage, and bone erosion.
-
Measurement of systemic inflammatory biomarkers (e.g., cytokines, C-reactive protein) in blood samples.
-
Analysis of immune cell populations (e.g., circulating Natural Killer [NK] cells) via flow cytometry to assess in vivo selectivity.[5]
-
-
Data Analysis: The mean change in paw volume over time is compared between treatment groups and the vehicle control group. Statistical analysis is performed to determine the significance of the dose-dependent reduction in inflammation.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase - Wikipedia [en.wikipedia.org]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 8. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. youtube.com [youtube.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. droracle.ai [droracle.ai]
- 13. news.abbvie.com [news.abbvie.com]
Exploring the pharmacodynamics of Upadacitinib in pre-clinical studies
An In-Depth Technical Guide to the Pre-clinical Pharmacodynamics of Upadacitinib
Introduction
Upadacitinib (ABT-494) is an oral, reversible, and selective Janus kinase (JAK) inhibitor developed for the treatment of several immune-mediated inflammatory diseases.[1][2][3] The JAK family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial for transducing signals from cytokine and growth factor receptors.[4][5] This signaling process, known as the JAK-STAT pathway, is pivotal in regulating inflammation, immunity, and hematopoiesis.[4][6][7] Dysregulation of this pathway is a key factor in the pathogenesis of chronic inflammatory conditions.[6]
Upadacitinib was specifically engineered for greater selectivity for JAK1 over other JAK isoforms.[8][9] The rationale behind this targeted approach is to maintain the anti-inflammatory effects mediated by JAK1 inhibition while minimizing off-target effects associated with the inhibition of JAK2 and JAK3, such as anemia and lymphopenia, respectively.[8][9][10] This guide provides a detailed exploration of the pre-clinical pharmacodynamic properties of Upadacitinib, summarizing key quantitative data, outlining experimental methodologies, and visualizing the complex biological pathways involved.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[5] This binding event causes the receptor units to dimerize, bringing the associated JAKs into close proximity, which allows them to phosphorylate and activate each other.[5] The activated JAKs then create docking sites by phosphorylating tyrosine residues on the intracellular domain of the receptor.[4][5] Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these sites, where they are subsequently phosphorylated by the JAKs.[5] Phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[5][6]
Upadacitinib exerts its therapeutic effect by acting as an ATP-competitive inhibitor at the kinase domain of JAKs.[6][9] By blocking ATP binding, it prevents the phosphorylation and activation of the JAK enzyme, thereby interrupting the downstream signaling cascade.[2][6] Its high selectivity for JAK1 leads to potent inhibition of signaling by cytokines that depend on JAK1, such as Interleukin-6 (IL-6) and Interferon-gamma (IFNγ).[6][8][10]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib on JAK1.
In Vitro Pharmacodynamics
The pre-clinical characterization of Upadacitinib involved a series of in vitro assays to determine its potency and selectivity for the different JAK family members.
JAK Inhibition Potency and Selectivity
Biochemical and cellular assays were employed to quantify the inhibitory activity of Upadacitinib against each JAK isoform. The results consistently demonstrate a significantly higher potency for JAK1.
Table 1: In Vitro Inhibitory Potency of Upadacitinib against JAK Isoforms
| Assay Type | Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
|---|---|---|---|---|---|---|
| Biochemical (Enzymatic) | IC₅₀ (nM) | 45 | 109 | 2,100 | 4,700 | [10] |
| Biochemical (Enzymatic) | IC₅₀ (nM) | 43 | 120 | 2,300 | 4,700 | [2] |
| Cellular (Engineered Cells) | IC₅₀ (nM) | 14 | 593 | 1,820 | 2,600 |[10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In cellular assays, Upadacitinib demonstrated approximately 60-fold greater selectivity for JAK1 over JAK2 and over 100-fold selectivity over JAK3.[8][10][11] Further studies confirmed it was over 40-fold more selective for JAK1 versus JAK2, 130-fold versus JAK3, and 190-fold versus TYK2.[9]
Caption: Cellular selectivity profile of Upadacitinib for JAK family kinases.
Inhibition of Cytokine-Mediated Signaling
To assess its functional consequences, Upadacitinib was tested in cellular systems stimulated with various cytokines that signal through different JAK combinations. The drug potently inhibited signaling pathways dependent on JAK1 while having a much weaker effect on pathways solely dependent on other JAKs.
Table 2: Functional Cellular Activity of Upadacitinib
| Cytokine Stimulus | Dependent JAKs | Downstream Marker | Key Outcome | Reference(s) |
|---|---|---|---|---|
| IL-6, OSM, IFNγ | JAK1/JAK2/TYK2 | pSTAT3, pSTAT1 | Potent inhibition | [8][10] |
| IL-2 | JAK1/JAK3 | pSTAT5 | Potent inhibition (driven by JAK1 activity) | [9][10] |
| Erythropoietin (EPO) | JAK2/JAK2 | pSTAT5 | Weak inhibition (~60-fold less potent than IL-6) |[9][10] |
pSTAT refers to the phosphorylated (activated) form of the STAT protein.
The data shows that Upadacitinib's activity against common gamma chain cytokines like IL-2, which use both JAK1 and JAK3, is primarily driven by its potent inhibition of JAK1.[10] Conversely, its effect on erythropoietin signaling, which relies exclusively on JAK2, is significantly weaker, highlighting its JAK1 selectivity in a physiologically relevant context.[9][10]
Experimental Protocols: In Vitro Assays
Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory effect of Upadacitinib on the enzymatic activity of isolated JAK proteins.
-
Methodology:
-
Enzyme & Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic peptide substrate for the kinase is prepared in assay buffer.
-
Compound Dilution: Upadacitinib is serially diluted to create a range of concentrations.
-
Reaction: The JAK enzyme, peptide substrate, and ATP are combined in microplate wells with varying concentrations of Upadacitinib or a vehicle control (e.g., DMSO).
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using technologies like Lance® Ultra (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) or radioisotope assays ([γ-³²P]ATP).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve.
-
Engineered Cellular Assays
-
Objective: To measure the inhibitory activity of Upadacitinib on specific JAK isoforms within a cellular context, isolating them from other JAKs.
-
Methodology:
-
Cell Line: A cytokine-dependent pro-B cell line (e.g., Ba/F3) that lacks endogenous JAK expression is used. These cells are engineered to stably express a fusion protein consisting of the N-terminal portion of the Tel tyrosine kinase and the kinase domain of a single human JAK isoform (e.g., TEL-JAK1, TEL-JAK2). This fusion protein constitutively activates the JAK-STAT pathway, making cell proliferation dependent on the activity of that specific JAK.
-
Cell Culture & Treatment: The engineered cells are cultured in the presence of serial dilutions of Upadacitinib or a vehicle control.
-
Incubation: Cells are incubated for a set period (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric assay such as CellTiter-Glo® (which measures ATP levels) or MTS assay.
-
Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value is calculated, representing the concentration of Upadacitinib required to inhibit 50% of the JAK-dependent cell proliferation.
-
Cytokine-Stimulated STAT Phosphorylation Assays
-
Objective: To evaluate the functional effect of Upadacitinib on cytokine-induced signaling in primary human cells.
-
Methodology:
-
Cell Isolation: Primary cells, such as peripheral blood mononuclear cells (PBMCs) or whole blood, are collected from healthy donors.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of Upadacitinib or vehicle control for a short period (e.g., 30-60 minutes).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-6 to assess JAK1/JAK2, IL-7 for JAK1/JAK3, or EPO for JAK2) for a short duration (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: The reaction is stopped by fixing the cells (e.g., with paraformaldehyde) and then permeabilizing them (e.g., with methanol) to allow antibodies to access intracellular proteins.
-
Staining & Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5). The level of STAT phosphorylation in specific cell populations is then quantified using flow cytometry.
-
Data Analysis: The IC₅₀ is calculated based on the reduction in the median fluorescence intensity of the pSTAT signal at different Upadacitinib concentrations.
-
In Vivo Pharmacodynamics
The selective pharmacodynamic profile of Upadacitinib observed in vitro was further investigated in pre-clinical animal models of inflammatory disease.
Efficacy in a Rat Model of Arthritis
The adjuvant-induced arthritis (AIA) model in rats is a well-established model for studying the pathology of rheumatoid arthritis. In this model, Upadacitinib demonstrated potent, dose-dependent efficacy.
-
Key Findings:
In Vivo Selectivity and Safety Markers
A key hypothesis was that the JAK1 selectivity of Upadacitinib would translate to an improved safety profile by sparing JAK2- and JAK3-dependent physiological processes.[8][10] This was tested by examining biomarkers for hematopoiesis (reticulocytes, regulated by JAK2) and immune function (Natural Killer (NK) cells, dependent on JAK3).
Table 3: In Vivo Selectivity Markers in Rat AIA Model
| Parameter | Effect of Tofacitinib | Effect of Upadacitinib | Implication | Reference(s) |
|---|---|---|---|---|
| Paw Swelling (Efficacy) | Potent suppression | Potent suppression | Both drugs are efficacious | [8][10] |
| Reticulocyte Deployment | Reduction observed | Reduced effect relative to efficacy | Sparing of JAK2-mediated erythropoiesis | [8][10][11] |
| NK Cell Depletion | Potent suppression | Reduced effect relative to efficacy (~5-fold less sensitive) | Sparing of JAK3-mediated lymphopoiesis |[8][10][11][12] |
The increased selectivity of Upadacitinib for JAK1 resulted in a reduced impact on reticulocyte counts and NK cell numbers at doses that were equally effective in reducing arthritis symptoms.[8][10][11] This provides in vivo evidence that the selectivity observed in vitro translates to a more targeted pharmacodynamic effect.
Caption: A simplified workflow for the in vivo evaluation of Upadacitinib in a rat arthritis model.
Experimental Protocol: In Vivo Rat AIA Model
-
Objective: To evaluate the in vivo efficacy and selectivity of Upadacitinib in a rodent model of chronic inflammation.
-
Methodology:
-
Animal Model: Lewis rats are typically used for this model.
-
Arthritis Induction: Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw. This leads to the development of a robust, polyarticular inflammation that mimics aspects of rheumatoid arthritis.
-
Treatment: Following the onset of disease (typically 7-10 days post-induction), rats are randomized into groups and treated orally, once or twice daily, with Upadacitinib, a comparator compound (e.g., tofacitinib), or a vehicle control for a specified period (e.g., 14-21 days).
-
Efficacy Assessment:
-
Paw Swelling: The primary efficacy endpoint is the change in paw volume, measured regularly using a plethysmometer.
-
Clinical Score: Animals are often scored for clinical signs of arthritis (e.g., erythema, swelling).
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.
-
-
Selectivity/Pharmacodynamic Assessment:
-
Hematology: Blood samples are collected periodically to measure hematological parameters, including reticulocyte counts (as a marker for JAK2 activity) and lymphocyte subsets like NK cells (as a marker for JAK1/3 activity).
-
Pharmacokinetics: Plasma samples are collected to determine drug exposure levels and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.
-
-
Data Analysis: Statistical comparisons are made between the treated groups and the vehicle control group to determine the efficacy and pharmacodynamic effects of the drug.
-
Conclusion
The pre-clinical pharmacodynamic profile of Upadacitinib is defined by its potent and selective inhibition of JAK1. In vitro studies using biochemical and cellular assays established its greater than 60-fold selectivity for JAK1 over JAK2 and over 100-fold selectivity over JAK3.[8][10] This selectivity translates into a functional preference for inhibiting cytokine pathways that are critically dependent on JAK1, such as IL-6 and IFNγ signaling.[6][8][10] In vivo studies in a rat model of arthritis confirmed that this selectivity leads to a dissociation of efficacy from off-target effects; Upadacitinib demonstrated potent anti-inflammatory activity while having a reduced impact on JAK2-dependent erythropoiesis and JAK3-dependent NK cell homeostasis compared to less selective inhibitors.[8][11][12] These pre-clinical data provided a strong rationale for the clinical development of Upadacitinib as a targeted therapy for immune-mediated inflammatory diseases, suggesting the potential for an improved benefit-risk profile.[8][10]
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Janus kinase - Wikipedia [en.wikipedia.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Upadacitinib's Immunomodulatory Impact on Gene Expression in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, on gene expression within key immune cell populations. By elucidating the molecular mechanisms downstream of JAK1 inhibition, this document aims to provide a comprehensive resource for researchers and professionals involved in immunology and drug development.
Core Mechanism of Action: Selective JAK1 Inhibition
Upadacitinib is an oral, reversible JAK inhibitor that demonstrates greater selectivity for JAK1 over JAK2, JAK3, and TYK2.[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors involved in immunity and inflammation.[2][3] Cytokine binding to their cognate receptors on the surface of immune cells triggers the activation of receptor-associated JAKs. This initiates a phosphorylation cascade, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] Activated STATs then dimerize, translocate to the nucleus, and modulate the transcription of target genes, many of which are pro-inflammatory.[2][3]
By selectively inhibiting JAK1, upadacitinib effectively attenuates the signaling of several key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), IL-7, and IL-15.[4][5] This targeted inhibition leads to a broad dampening of inflammatory responses within various immune cell lineages.
Quantitative Analysis of Gene Expression Changes
Clinical studies in various inflammatory conditions have demonstrated that upadacitinib treatment leads to significant alterations in the transcriptomic profiles of immune cells. These changes are indicative of a broad suppression of inflammatory pathways.
Crohn's Disease (CELEST Study)
A substudy of the Phase 2 CELEST trial (NCT02365649) in patients with moderate to severe Crohn's disease revealed substantial transcriptional changes in intestinal mucosal biopsies following upadacitinib treatment.[1][6][7]
| Tissue | Condition | Number of Differentially Expressed Genes (DEGs) | Key Affected Cell Types (Downregulated Gene Sets) |
| Colon | Endoscopic Remission | 1156 | Inflammatory Monocytes, CD8+ T cells, Endothelial Cells, Dendritic Cells |
| Ileum | Endoscopic Remission | 76 | Myeloid Cells (Monocytes, Macrophages, Dendritic Cells), Stromal Cells |
| Data sourced from the CELEST trial substudy. DEGs defined as having a false discovery rate (FDR) < 0.05.[1][6][7] |
Ulcerative Colitis (U-ACHIEVE Study)
Transcriptomic profiling from the Phase 2b U-ACHIEVE study (NCT02819635) in patients with moderate to severe ulcerative colitis also demonstrated significant modulation of gene expression in rectosigmoid biopsies.
| Treatment Group | Number of Modulated Genes | Key Downregulated Pathways |
| Upadacitinib | 695 | T- and B-cell effector responses, Neutrophil-mediated immunity, Leukocyte chemotaxis |
| Data from the U-ACHIEVE study. Genes modulated from baseline to Week 8 with FDR < 0.05 and | logFC | > 1. |
Impact on Specific Immune Cell Populations
Upadacitinib's inhibition of JAK1-dependent cytokine signaling results in distinct changes in the gene expression and function of various immune cell subsets.
T Lymphocytes
Upadacitinib influences the differentiation and function of T helper (Th) cell subsets by blocking the signaling of key cytokines. For instance, by inhibiting IL-6 and IFN-γ signaling, upadacitinib can suppress the differentiation of pro-inflammatory Th1 and Th17 cells.[4][8] In patients with Crohn's disease, upadacitinib treatment has been shown to decrease gene signatures associated with CD4+ and CD8+ T cells in the intestinal mucosa of responders.[9]
B Lymphocytes
The development, activation, and differentiation of B cells are also influenced by JAK1-dependent cytokines. Upadacitinib has been shown to increase B-cell apoptosis, thereby potentially reducing the production of autoantibodies.[8] In ulcerative colitis, transcriptomic analysis revealed a downregulation of B-cell effector response pathways following upadacitinib treatment.
Monocytes and Macrophages
Monocytes and macrophages are key players in innate immunity and contribute significantly to the inflammatory milieu in autoimmune diseases. Upadacitinib has been shown to promote the differentiation of monocytes into macrophages with a pro-resolving phenotype.[10] In Crohn's disease, a marked decrease in gene expression associated with inflammatory monocytes was observed in patients who achieved endoscopic remission with upadacitinib.[9]
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides an overview of the key experimental methodologies employed in the cited studies to assess the impact of upadacitinib on gene expression.
RNA Sequencing (RNA-seq) of Whole Blood or Biopsies
Objective: To perform global transcriptomic analysis of immune cells from patients treated with upadacitinib.
Methodology Overview:
-
Sample Collection and Stabilization: Whole blood is collected in specialized tubes (e.g., PAXgene Blood RNA Tubes) to stabilize RNA. Biopsy samples are immediately processed or stored in a manner that preserves RNA integrity.
-
RNA Isolation: Total RNA is extracted from the stabilized blood or homogenized tissue using commercially available kits according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA. This process typically involves the depletion of ribosomal RNA (rRNA) and globin mRNA (for whole blood samples) to enrich for messenger RNA (mRNA). The enriched RNA is then fragmented, reverse transcribed into cDNA, and ligated with sequencing adapters.[11][12]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are subjected to quality control, aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated following upadacitinib treatment.[13]
Phospho-Flow Cytometry for STAT Phosphorylation
Objective: To quantify the phosphorylation status of STAT proteins in specific immune cell subsets following cytokine stimulation and upadacitinib treatment.
Methodology Overview:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood by density gradient centrifugation.
-
In Vitro Treatment and Stimulation: Cells are pre-incubated with upadacitinib or a vehicle control, followed by stimulation with a specific cytokine (e.g., IL-6, IFN-γ) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Cells are fixed immediately after stimulation to preserve the transient phosphorylation state of STAT proteins. Subsequently, the cells are permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies. This includes antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
Flow Cytometric Analysis: Stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the phospho-specific antibody is measured within each gated immune cell population to determine the level of STAT phosphorylation.
Conclusion
Upadacitinib, through its selective inhibition of JAK1, exerts a profound and broad-ranging impact on the gene expression profiles of key immune cells. This targeted immunomodulation results in the suppression of multiple pro-inflammatory pathways, providing a molecular basis for its therapeutic efficacy in a variety of autoimmune and inflammatory diseases. The continued exploration of upadacitinib's effects on the transcriptome of distinct immune cell populations will further refine our understanding of its mechanism of action and may aid in the identification of predictive biomarkers for treatment response.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 4. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 6. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn’s Disease Intestinal Mucosa: Analysis From the CELEST Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn's Disease Intestinal Mucosa: Analysis From the CELEST Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Whole Blood RNA-Seq: Best Practice | Lexogen [lexogen.com]
- 12. Protocol for bulk RNA sequencing of enriched human neutrophils from whole blood and estimation of sample purity. | Broad Institute [broadinstitute.org]
- 13. Protocol for bulk RNA sequencing of enriched human neutrophils from whole blood and estimation of sample purity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Upadacitinib Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vitro cell culture experiments to evaluate the activity of Upadacitinib, a selective Janus Kinase 1 (JAK1) inhibitor. The provided protocols are based on established methodologies and offer a framework for assessing the compound's mechanism of action and efficacy in a controlled laboratory setting.
Introduction
Upadacitinib is a selective JAK1 inhibitor that modulates the signaling of various cytokines involved in inflammatory and autoimmune diseases.[1][2] The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway.[3][4] This pathway transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[4][5] Upadacitinib competitively inhibits the binding of ATP to the kinase domain of JAK1, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][6] Its selectivity for JAK1 is significantly higher than for other JAK isoforms, which is hypothesized to contribute to its therapeutic efficacy and safety profile.[7][8][9]
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Quantitative Data Summary
The inhibitory activity of Upadacitinib has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.
| Target | Assay Type | IC50 (µM) | Reference |
| JAK1 | Biochemical Assay | 0.043 - 0.045 | [1][6][8][10] |
| JAK2 | Biochemical Assay | 0.109 - 0.12 | [1][6][8][10] |
| JAK3 | Biochemical Assay | 2.1 - 2.3 | [1][6][8][10] |
| TYK2 | Biochemical Assay | 4.7 | [6][8][10] |
| JAK1 | Cellular Assay (Ba/F3) | 0.014 | [8] |
| JAK2 | Cellular Assay (Ba/F3) | 0.593 | [8] |
| JAK3 | Cellular Assay | >100x vs JAK1 | [8][9] |
| IL-6 induced pSTAT3 | Cellular Assay | Potent Inhibition | [1][8] |
| IFNγ induced pSTAT1 | Cellular Assay | Potent Inhibition | [8] |
| RAW264.7 cell growth | Cytotoxicity Assay | ~65.32 µg/mL | [11] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This protocol details the methodology to assess the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation in primary human peripheral blood mononuclear cells (PBMCs).
1. Materials and Reagents:
-
Upadacitinib
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human Interleukin-6 (IL-6)
-
Recombinant Human Interferon-gamma (IFN-γ)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
-
Phospho-specific antibodies (e.g., anti-pSTAT3, anti-pSTAT1) conjugated to a fluorophore
-
Flow cytometer
2. Experimental Workflow:
Caption: Workflow for assessing STAT phosphorylation inhibition.
3. Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Upadacitinib Treatment: Seed the PBMCs in a 96-well plate. Prepare serial dilutions of Upadacitinib in DMSO and then dilute in culture medium to the final desired concentrations. Add the Upadacitinib dilutions or a DMSO vehicle control to the cells and pre-incubate for 1 to 2 hours at 37°C and 5% CO2.
-
Cytokine Stimulation: Following pre-incubation, add the appropriate cytokine (e.g., IL-6 to assess pSTAT3, IFN-γ to assess pSTAT1) to the wells at a pre-determined optimal concentration. Incubate for 15-30 minutes at 37°C.
-
Cell Staining: After stimulation, fix and permeabilize the cells using a commercially available fixation/permeabilization buffer. Wash the cells and then stain with a fluorescently labeled phospho-specific STAT antibody for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells again and resuspend in PBS. Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the cell population of interest (e.g., lymphocytes or monocytes). Determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition. Plot the percentage of inhibition relative to the cytokine-stimulated control against the log concentration of Upadacitinib to calculate the IC50 value.
Protocol 2: Measurement of Cytokine Production in RAW264.7 Macrophages
This protocol describes how to evaluate the effect of Upadacitinib on the production of pro-inflammatory cytokines in a murine macrophage cell line stimulated with lipopolysaccharide (LPS).
1. Materials and Reagents:
-
Upadacitinib
-
RAW264.7 cell line
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
2. Experimental Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Upadacitinib Treatment: Treat the cells with various concentrations of Upadacitinib or a DMSO vehicle control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: To ensure that the observed reduction in cytokine production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate. The IC50 for cytotoxicity in RAW264.7 cells has been reported to be approximately 65.32 µg/mL.[11]
Concluding Remarks
The provided protocols offer a solid foundation for investigating the in vitro effects of Upadacitinib. Researchers should optimize parameters such as cell density, cytokine concentrations, and incubation times for their specific experimental conditions. These studies will contribute to a deeper understanding of the cellular and molecular mechanisms of Upadacitinib and can aid in the development of novel therapeutic strategies for inflammatory and autoimmune diseases.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Upadacitinib Attenuates Lipopolysaccharide- and Cecal Ligation and Puncture-Induced Inflammatory Responses by Inhibiting NF-κB and Its Downstream Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and prepare Upadacitinib for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous cytokines involved in inflammation and immune response.[1][2] It is supplied as a crystalline solid and is utilized in laboratory settings for a variety of research applications, including the investigation of autoimmune and inflammatory diseases. Proper dissolution and preparation of Upadacitinib are crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution, preparation, and storage of Upadacitinib for both in vitro and in vivo laboratory use.
Physicochemical Properties and Solubility
Upadacitinib is a crystalline solid with a molecular weight of 380.37 g/mol .[3] Its solubility is a key factor in the preparation of stock solutions for experimental use.
Table 1: Solubility and Stability of Upadacitinib
| Solvent | Maximum Concentration | Stability of Stock Solution | Storage |
| DMSO | ~30-76 mg/mL[4][5] | ≥ 2 years at -80°C, 1 year at -20°C[6] | -20°C or -80°C |
| Dimethyl formamide (DMF) | ~30 mg/mL[4] | Information not available | -20°C |
| Ethanol | 19.02 mg/mL (50 mM)[3] | Information not available | -20°C |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL[4] | Not recommended for more than one day[4] | 4°C for short-term use |
| Water | 0.2 - 38 mg/mL (pH 2-9)[7] | Aqueous solutions not recommended for storage[4] | Use immediately |
Note: It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[5] The provided data is for guidance, and batch-specific molecular weights may vary.[3]
Mechanism of Action: JAK-STAT Signaling Pathway
Upadacitinib functions as an ATP-competitive inhibitor of JAK1.[1] By binding to the ATP-binding site of JAK1, it blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][8] This disruption of the JAK-STAT signaling pathway modulates the signaling of multiple inflammatory cytokines, such as IL-6 and IL-7, that are dependent on this pathway.[1][9]
Caption: Upadacitinib inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of Upadacitinib in DMSO, which can be further diluted for various in vitro assays.
Materials:
-
Upadacitinib (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh the desired amount of Upadacitinib powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.804 mg of Upadacitinib (Molecular Weight = 380.37 g/mol ).
-
Dissolution: Add the weighed Upadacitinib to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the Upadacitinib is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Caption: Workflow for preparing Upadacitinib stock solution.
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell culture experiments. It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%).
Materials:
-
10 mM Upadacitinib stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Final Dilution: Further dilute the intermediate solution or the stock solution to the desired final working concentration in the cell culture medium. For instance, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Control Preparation: Prepare a vehicle control using the same final concentration of DMSO as in the Upadacitinib-treated samples.
-
Application: Add the prepared working solutions to the cell cultures.
Preparation of Formulation for In Vivo Studies
For in vivo experiments, Upadacitinib is often administered orally. A common formulation involves a suspension in a vehicle containing DMSO, PEG300, Tween-80, and saline.[6]
Materials:
-
Upadacitinib (crystalline solid)
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Protocol for a 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline Formulation:
-
Initial Dissolution: Dissolve the required amount of Upadacitinib in DMSO.
-
Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Addition of Tween-80: Add Tween-80 to the mixture and mix well.
-
Addition of Saline: Slowly add saline to the mixture while vortexing to form a stable suspension. The final solution should be clear.[6]
-
Administration: The formulation should be prepared fresh and administered to the animals as per the experimental design.
Note: The solubility in this formulation is ≥ 2.75 mg/mL.[6] The exact concentrations and vehicle composition may need to be optimized based on the specific animal model and route of administration.
Safety Precautions
Upadacitinib should be handled as a potentially hazardous material.[4] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
Upadacitinib in Murine Arthritis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in mouse models of arthritis. This document includes summaries of effective dosages, detailed experimental protocols for the Collagen-Induced Arthritis (CIA) model, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
Upadacitinib is an orally available, selective JAK1 inhibitor that has shown efficacy in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases.[1][2] The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[3] By selectively inhibiting JAK1, upadacitinib modulates the signaling of pro-inflammatory cytokines, such as IL-6 and IFNγ, which are key drivers in the pathogenesis of RA.[4] Preclinical evaluation in animal models of arthritis is a crucial step in understanding the therapeutic potential and mechanism of action of novel compounds like upadacitinib.
Data Presentation: Upadacitinib Dosage in Arthritis Models
The following tables summarize the reported dosages of upadacitinib used in rodent models of arthritis. While much of the detailed preclinical work has been published on rat models, data from mouse models is emerging.
Table 1: Upadacitinib Dosage in a Mouse Collagen-Induced Arthritis (CIA) Model
| Species | Model | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| Mouse | Collagen-Induced Arthritis (CIA) | Specific mg/kg dosages not detailed in the abstract, but evaluated as a JAK1 inhibitor. | Not specified | Alleviation of paw swelling and histological severity. | [1] |
Note: A comparative study of selective JAK inhibitors, including upadacitinib, in a CIA mouse model has been conducted, demonstrating its effectiveness in reducing arthritis symptoms. However, the specific dosages used were not available in the initial abstracts.
Table 2: Upadacitinib Dosage in Rat Arthritis Models
| Species | Model | Dosing Regimen | Route of Administration | Observed Efficacy | Reference |
| Rat | Adjuvant-Induced Arthritis (AIA) | 3 and 10 mg/kg | Oral | Dose-dependent reduction in paw swelling, synovial hypertrophy, inflammation, cartilage damage, and bone erosion. | [4][5] |
| Rat | Collagen-Induced Arthritis (CIA) | 3 and 10 mg/kg | Oral | Similar efficacy to that observed in the AIA model. | [4][5] |
Experimental Protocols
This section provides a detailed methodology for a typical Collagen-Induced Arthritis (CIA) experiment in mice to evaluate the efficacy of upadacitinib.
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
1. Animals:
-
Male DBA/1 mice, 8-10 weeks old, are commonly used as they are highly susceptible to CIA.[6]
-
Animals should be housed in specific pathogen-free (SPF) conditions.[7]
2. Reagents:
-
Bovine or Chick Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[6]
-
Incomplete Freund's Adjuvant (IFA)
-
Upadacitinib (formulated for oral gavage)
-
Vehicle control (e.g., 0.5% methylcellulose with 0.025% Tween 20)
3. Induction of Arthritis:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of Type II Collagen in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of Type II Collagen in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
Administer the emulsion intradermally at a different site near the base of the tail.
-
4. Treatment Administration:
-
Treatment Groups:
-
Vehicle Control
-
Upadacitinib (e.g., 1, 3, 10 mg/kg)
-
Positive Control (e.g., methotrexate)
-
-
Administration:
-
Begin treatment upon the first signs of arthritis (typically around day 24-28) for a therapeutic protocol, or on the day of the primary immunization for a prophylactic protocol.
-
Administer upadacitinib or vehicle control orally via gavage once or twice daily.
-
5. Assessment of Arthritis:
-
Clinical Scoring:
-
Visually score the paws for signs of inflammation (redness and swelling) 2-3 times per week. A common scoring system is:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum score per mouse is 16 (4 points per paw).
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper 2-3 times per week.
-
-
Histopathology (End-point):
-
At the end of the study, collect hind paws and process for histology.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Biomarker Analysis (Optional):
-
Collect blood samples to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
Visualizations
Signaling Pathway
Caption: Upadacitinib inhibits JAK1, blocking cytokine signaling.
Experimental Workflow
Caption: Workflow for evaluating upadacitinib in a mouse CIA model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
Application Notes: Upadacitinib in Combination with Other Immunomodulators
Introduction
Upadacitinib is an oral, selective Janus kinase (JAK) 1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), atopic dermatitis, and inflammatory bowel disease (IBD).[1] Its mechanism of action involves the targeted inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is crucial for the cellular response to a wide range of pro-inflammatory cytokines.[2][3] The rationale for using Upadacitinib in combination with other immunomodulators is to achieve synergistic or additive efficacy, overcome treatment resistance, or allow for dose reduction of one or both agents, potentially improving the safety profile. This document provides an overview of clinical data and key experimental protocols for evaluating Upadacitinib in combination therapies.
Mechanism of Action: The JAK-STAT Pathway
The therapeutic effect of Upadacitinib stems from its potent and selective inhibition of JAK1.[2]
-
Cytokine Signaling: Pro-inflammatory cytokines (e.g., IL-6, interferons) bind to their corresponding receptors on the cell surface.[4][5]
-
JAK Activation: This binding event brings the intracellular domains of the receptors into proximity, leading to the activation of associated JAK enzymes (JAK1, JAK2, JAK3, TYK2).[2]
-
STAT Phosphorylation: Activated JAKs phosphorylate STAT proteins.[4]
-
Gene Transcription: Phosphorylated STATs form dimers, translocate to the cell nucleus, and bind to DNA to regulate the transcription of genes involved in inflammation, immune cell proliferation, and survival.[5]
Upadacitinib acts as an ATP-competitive inhibitor at the JAK1 enzyme, blocking the phosphorylation of STATs and thereby interrupting this pro-inflammatory signaling cascade.[2][5] Its selectivity for JAK1 is higher than for JAK2, JAK3, and TYK2, which may contribute to its specific efficacy and safety profile.[4]
Clinical Applications and Data Summary
The combination of Upadacitinib with methotrexate (MTX) is a well-established and approved regimen for rheumatoid arthritis. Clinical trial data demonstrate superior efficacy over MTX monotherapy.
Table 1: Efficacy of Upadacitinib + Methotrexate in RA Patients (SELECT-COMPARE Trial)
| Endpoint (at Week 26) | Upadacitinib 15 mg + MTX | Adalimumab 40 mg + MTX | Placebo + MTX |
|---|---|---|---|
| ACR20 Response | 71% | 63% | 36% |
| ACR50 Response | 45% | 29% | 15% |
| ACR70 Response | 25% | 13% | 5% |
| DAS28-CRP ≤3.2 (Low Disease Activity) | 45% | 29% | 14% |
| Mean Change in mTSS * | 0.24 | N/A | 0.77 |
Note: mTSS (modified Total Sharp Score) measures radiographic progression. Data is from the SELECT-COMPARE and SELECT-EARLY studies.[6][7][8]
Analysis of pooled data from the SELECT-PsA 1 and SELECT-PsA 2 trials in psoriatic arthritis also shows that the efficacy of Upadacitinib is consistent whether administered as monotherapy or in combination with non-biologic DMARDs.[9]
The combination of Upadacitinib with biologic DMARDs (e.g., TNF inhibitors, IL inhibitors) or other JAK inhibitors is not recommended in approved labeling due to the potential for increased immunosuppression and risk of serious infections.[10] However, this approach is being explored in clinical practice for treatment-refractory patients. The data are limited to small, retrospective studies and case series.
Table 2: Summary of Investigational Use of Upadacitinib with Biologics
| Indication | Combination Agents | Study Type | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Psoriasis / Psoriatic Arthritis | Upadacitinib + IL-17 or IL-23 inhibitors (e.g., guselkumab, ixekizumab) | Retrospective chart review (N=3)[11][12][13] | All patients, previously refractory to monotherapy, showed significant symptom improvement.[11][12][13] | One patient experienced shingles and diverticulitis; no MACE or VTE events were reported.[11][12] |
| Inflammatory Bowel Disease (IBD) | Upadacitinib + Biologics (e.g., risankizumab) | Retrospective study[14] | Combination therapy showed promise in managing refractory cases.[14] | Data on safety is still emerging and requires further investigation. |
| Refractory Crohn's Disease | Upadacitinib + Ustekinumab | N/A | A US study reported this combination appeared effective and safe.[15] | Long-term safety data is limited. |
Critical Note: These combinations represent an off-label use and should only be considered in specific clinical circumstances after a thorough risk-benefit assessment. Larger, controlled trials are needed to establish the safety and efficacy of these regimens.
Experimental Protocols
Protocol 1: In Vitro Assessment of STAT Phosphorylation Inhibition by Flow Cytometry
This protocol assesses the ability of Upadacitinib, alone or in combination, to inhibit cytokine-induced STAT phosphorylation in immune cells (e.g., human PBMCs or a specific T cell line).[16][17][18]
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation or use a relevant cell line. Culture cells in appropriate media. For primary cells, it may be necessary to starve them of cytokines for 2-4 hours to reduce baseline phosphorylation.[16]
-
Drug Incubation: Plate approximately 0.5-1 x 10^6 cells per well. Pre-incubate cells with serial dilutions of Upadacitinib, the second immunomodulator, the combination of both, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cytokine Stimulation: Add a pre-determined concentration of a relevant cytokine (e.g., IL-6 to stimulate STAT3, or IL-7 for STAT5) and incubate for a short period (typically 15-30 minutes) at 37°C.[4][16]
-
Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells with 1.5-2% paraformaldehyde (PFA) for 10 minutes at room temperature. Permeabilize the cells by adding ice-cold 90% methanol and incubating for at least 30 minutes on ice.[16]
-
Staining: Wash the cells and stain with fluorescently-labeled antibodies. Include a surface marker (e.g., anti-CD4 for T-helper cells) and an intracellular antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 Alexa Fluor 647).[19]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest. Quantify the Median Fluorescence Intensity (MFI) of the p-STAT signal in each treatment group. Calculate the IC50 (half-maximal inhibitory concentration) for each compound and assess for synergy or additivity in the combination groups.
Protocol 2: In Vitro Cytokine Quantification by ELISA
This protocol measures the effect of drug combinations on the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated immune cells.
Methodology:
-
Cell Plating and Drug Incubation: Plate PBMCs or other relevant immune cells (e.g., macrophages) in a 96-well plate. Treat cells with Upadacitinib, a second immunomodulator, their combination, or a vehicle control for 1-2 hours.
-
Cell Stimulation: Add a stimulus to induce cytokine production (e.g., Lipopolysaccharide [LPS] for TNF-α and IL-6 from monocytes). Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Procedure: Perform a sandwich ELISA according to the manufacturer's instructions.[20]
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and a standard curve of known cytokine concentrations to the plate. Incubate to allow the cytokine to bind to the capture antibody.[20]
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add a streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[20]
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting absorbance versus cytokine concentration. Use this curve to calculate the concentration of the cytokine in each experimental sample. Compare the levels of cytokine inhibition between monotherapy and combination therapy groups. For analyzing multiple cytokines simultaneously from a small sample volume, multiplex assays (e.g., Luminex-based) are a more efficient alternative.[21][22]
Protocol 3: In Vivo Model of Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model to evaluate the efficacy of anti-arthritic drugs in vivo. It mimics many aspects of human rheumatoid arthritis.
Methodology:
-
Animals: Use a susceptible mouse strain, such as DBA/1.
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.[23]
-
Day 21 (Booster Immunization): Administer a second intradermal injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Monitor mice daily for the onset of arthritis, which typically occurs around day 25-28.
-
Once clinical signs appear, randomize mice into treatment groups (e.g., Vehicle, Upadacitinib, Immunomodulator B, Combination).
-
Administer compounds daily (or as per their pharmacokinetic profile) via an appropriate route (e.g., oral gavage for Upadacitinib).
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor disease progression 2-3 times per week. Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4. The maximum score per mouse is 16.
-
Paw Thickness: Measure paw swelling using digital calipers.
-
Body Weight: Record body weight as an indicator of general health.
-
-
Terminal Analysis (e.g., Day 50):
-
Histopathology: Collect hind paws, fix, decalcify, and embed in paraffin. Section and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Serum Analysis: Collect blood to measure levels of systemic cytokines (via ELISA/multiplex) and anti-CII antibody titers.
-
Micro-CT Imaging: For a detailed quantitative analysis of bone erosion, paws can be analyzed using micro-computed tomography.[23]
-
-
Data Analysis: Compare clinical scores, paw thickness, and histological scores between treatment groups to determine the efficacy of the combination therapy relative to monotherapy.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 6. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. THU0211 RADIOGRAPHIC OUTCOMES IN PATIENTS WITH RHEUMATOID ARTHRITIS RECEIVING UPADACITINIB AS MONOTHERAPY OR IN COMBINATION WITH METHOTREXATE: RESULTS AT 2 YEARS FROM THE SELECT-COMPARE AND SELECT-EARLY STUDIES | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. Efficacy and Safety of Upadacitinib Monotherapy in Methotrexate‐Naive Patients With Moderately‐to‐Severely Active Rheumatoid Arthritis (SELECT‐EARLY): A Multicenter, Multi‐Country, Randomized, Double‐Blind, Active Comparator–Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upadacitinib as monotherapy and in combination with non-biologic disease-modifying antirheumatic drugs for psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparative Analysis of Upadacitinib Monotherapy and Upadacitinib Combination Therapy for the Treatment of Rheumatoid Arthritis from Two Phase 3 Trials - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Safety and Efficacy of Combination Therapy of Upadacitinib and Biologic Agents for Treatment-Resistant Psoriasis and Psoriatic Arthritis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 17. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 19. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. pubcompare.ai [pubcompare.ai]
Upadacitinib's Impact on Cellular Signaling: A Flow Cytometry-Based Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, is an oral therapeutic approved for the treatment of several immune-mediated inflammatory diseases.[1][2] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammatory responses.[3][4][5] By selectively targeting JAK1, Upadacitinib effectively modulates the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to a reduction in the transcription of pro-inflammatory genes.[3][4][6] This application note provides detailed protocols for the analysis of Upadacitinib-treated cells using flow cytometry, a powerful technique for single-cell analysis of intracellular signaling events.
Flow cytometry enables the precise quantification of changes in protein phosphorylation and the characterization of immune cell subsets, providing valuable insights into the pharmacodynamic effects of Upadacitinib. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the in vitro and ex vivo effects of Upadacitinib on immune cells.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of Upadacitinib on cytokine-induced STAT phosphorylation in various human leukocyte subpopulations. This data is crucial for understanding the potency and selectivity of Upadacitinib.
Table 1: Upadacitinib IC50 Values for Inhibition of STAT Phosphorylation in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine Stimulus | Phosphorylated STAT | Cell Type | Upadacitinib IC50 (nM) |
| IL-2 | pSTAT5 | CD4+ T Cells | 12 |
| IL-2 | pSTAT5 | NK Cells | 15 |
| IL-6 | pSTAT3 | CD4+ T Cells | 78 |
| IL-6 | pSTAT3 | Monocytes | 207 |
| IL-7 | pSTAT5 | CD4+ T Cells | 9 |
| IFN-γ | pSTAT1 | Monocytes | 47 |
| IL-15 | pSTAT5 | NK Cells | 18 |
| IL-21 | pSTAT3 | NK Cells | 25 |
Data adapted from McInnes et al. (2019). IC50 values represent the concentration of Upadacitinib required to inhibit 50% of the cytokine-induced STAT phosphorylation.
Table 2: Effect of Upadacitinib on T Helper Cell Differentiation
| T Helper Subset | Key Cytokine | Effect of Upadacitinib | Expected Change in Population Frequency |
| Th1 | IFN-γ | Inhibition of IL-12 signaling | Decrease |
| Th2 | IL-4 | Inhibition of IL-4 signaling | Decrease |
| Th17 | IL-17 | Inhibition of IL-6 and IL-23 signaling | Decrease |
| Treg | - | - | Variable/Context-dependent |
Experimental Protocols
Protocol 1: Analysis of Cytokine-Induced STAT Phosphorylation in Human PBMCs
This protocol details the steps for treating human Peripheral Blood Mononuclear Cells (PBMCs) with Upadacitinib, stimulating with a cytokine, and subsequently staining for phosphorylated STAT proteins for flow cytometric analysis.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Upadacitinib (stock solution in DMSO)
-
Cytokine of interest (e.g., IL-6, IL-2, IFN-γ)
-
BD Phosflow™ Fix Buffer I or equivalent (e.g., 1.5% formaldehyde)
-
BD Phosflow™ Perm Buffer III or equivalent (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies against:
-
Cell surface markers (e.g., CD3, CD4, CD8, CD14, CD56)
-
Phosphorylated STAT proteins (e.g., pSTAT3 (pY705), pSTAT5 (pY694), pSTAT1 (pY701))
-
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and slowly dilute with warm RPMI 1640 + 10% FBS.
-
Centrifuge at 300 x g for 10 minutes, discard the supernatant, and resuspend in fresh media.
-
Count cells and adjust the concentration to 1 x 10^6 cells/mL.
-
(Optional) Rest the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Upadacitinib Treatment:
-
Prepare serial dilutions of Upadacitinib in culture medium. A typical concentration range is 1 nM to 10 µM.
-
Add the Upadacitinib dilutions to the cell suspension and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).
-
-
Cytokine Stimulation:
-
Prepare the cytokine of interest at the desired concentration (e.g., IL-6 at 100 ng/mL).
-
Add the cytokine to the cell suspension and incubate for 15 minutes at 37°C.
-
-
Fixation:
-
Immediately after stimulation, add an equal volume of pre-warmed (37°C) BD Phosflow™ Fix Buffer I to the cell suspension.
-
Incubate for 10 minutes at 37°C.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellet and add 1 mL of ice-cold BD Phosflow™ Perm Buffer III.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer (centrifuge at 500 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the pre-titrated fluorochrome-conjugated antibodies for both cell surface markers and intracellular phosphorylated STAT proteins.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer. Be sure to include appropriate compensation controls.
-
Protocol 2: Analysis of T Helper Cell Differentiation and Cytokine Production
This protocol outlines the procedure to assess the effect of Upadacitinib on the differentiation of T helper (Th) cell subsets and their production of key cytokines like IFN-γ and IL-17.
Materials:
-
Human naive CD4+ T cells (isolated from PBMCs)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
Th1, Th2, or Th17 polarizing cytokines (e.g., IL-12 for Th1, IL-4 for Th2, IL-6/TGF-β/IL-23 for Th17)
-
Upadacitinib
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Intracellular cytokine staining kit (containing fixation and permeabilization buffers)
-
Fluorochrome-conjugated antibodies against:
-
CD4
-
IFN-γ
-
IL-17A
-
-
Flow cytometer
Procedure:
-
T Cell Culture and Differentiation:
-
Culture naive CD4+ T cells in appropriate culture medium.
-
Activate the T cells with anti-CD3/CD28 stimulation in the presence of polarizing cytokines for the desired T helper subset.
-
Concurrently, treat the cells with different concentrations of Upadacitinib or a vehicle control.
-
Culture the cells for 3-5 days.
-
-
Restimulation and Intracellular Cytokine Staining:
-
On the final day of culture, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and wash with PBS.
-
-
Surface Staining:
-
Stain the cells with a fluorochrome-conjugated anti-CD4 antibody for 30 minutes on ice.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells according to the manufacturer's protocol of the intracellular cytokine staining kit.
-
-
Intracellular Staining:
-
Stain the cells with fluorochrome-conjugated anti-IFN-γ and anti-IL-17A antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells as per the kit's instructions.
-
-
Data Acquisition:
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Upadacitinib inhibits JAK1, blocking STAT phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for phospho-flow cytometry analysis.
Logical Relationship Diagram
Caption: Upadacitinib's mechanism of anti-inflammatory action.
References
- 1. Exposure–Response Analyses of Upadacitinib Efficacy and Safety in Phase II and III Studies to Support Benefit–Risk Assessment in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring p-STAT Levels Following Upadacitinib Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor that effectively modulates inflammatory responses by blocking the JAK-STAT signaling pathway.[1][2][3][4] A critical method for evaluating the pharmacodynamic effect of Upadacitinib is to measure the phosphorylation status of Signal Transducer and Activator of Transcription (STAT) proteins. This document provides a detailed protocol for performing a Western blot to quantify the levels of phosphorylated STAT (p-STAT) in cell lysates after treatment with Upadacitinib, offering a robust method to assess its inhibitory activity.
Introduction
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is integral to the cellular response to a multitude of cytokines and growth factors, playing a crucial role in inflammation and immune function.[3][5] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[6]
Upadacitinib is an oral, selective JAK1 inhibitor.[1][2] By inhibiting JAK1, Upadacitinib prevents the phosphorylation and activation of downstream STAT proteins, thereby disrupting the signaling cascade of pro-inflammatory cytokines.[3][4][5] This mechanism of action makes Upadacitinib an effective therapeutic agent for several autoimmune and inflammatory diseases.[1]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[7] For the assessment of Upadacitinib's efficacy, Western blotting can be employed to measure the levels of phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) in cells treated with the drug. A reduction in the p-STAT/total STAT ratio serves as a direct indicator of Upadacitinib's target engagement and biological activity.[5][8]
Signaling Pathway
The following diagram illustrates the JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for measuring p-STAT.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents
Reagents for Cell Culture and Treatment:
-
Appropriate cell line (e.g., peripheral blood mononuclear cells (PBMCs), specific cancer cell lines)
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., IL-6 for STAT3, IL-7 for STAT5)[5]
-
Upadacitinib (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
Reagents for Protein Extraction:
-
RIPA lysis buffer (or other suitable lysis buffer)[9]
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail[10]
Reagents for Protein Quantification:
-
BCA Protein Assay Kit or similar
Reagents for SDS-PAGE and Transfer:
-
Laemmli sample buffer (2x or 4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting gels
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membranes (0.45 µm pore size is generally suitable)[11]
-
Transfer buffer
Reagents for Immunodetection:
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))[12]
-
Primary antibodies (specific for the phosphorylated STAT of interest and total STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure
2.1. Cell Culture and Treatment
-
Culture cells to the desired confluency in complete medium.
-
Starve the cells in serum-free medium for 4-6 hours prior to stimulation to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of Upadacitinib (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes) to induce STAT phosphorylation.
2.2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[10][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
2.4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer to each lysate to achieve a final protein concentration of 1-2 µg/µL.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of the SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2.5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
2.6. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody against p-STAT (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For normalization, the membrane can be stripped and re-probed with a primary antibody against the total STAT protein, following steps 2.6.1 to 2.6.7.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured format. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-STAT band should be normalized to the intensity of the corresponding total STAT band.
Table 1: Effect of Upadacitinib on p-STAT Levels
| Treatment Group | Upadacitinib Conc. (nM) | p-STAT Band Intensity (Arbitrary Units) | Total STAT Band Intensity (Arbitrary Units) | p-STAT / Total STAT Ratio | % Inhibition of p-STAT |
| Untreated Control | 0 | 1000 | 1100 | 0.91 | 0% |
| Vehicle Control | 0 (DMSO) | 980 | 1050 | 0.93 | -2% |
| Upadacitinib | 10 | 750 | 1080 | 0.69 | 26% |
| Upadacitinib | 50 | 400 | 1120 | 0.36 | 60% |
| Upadacitinib | 100 | 150 | 1090 | 0.14 | 85% |
Table 2: Antibody Specifications
| Antibody | Host Species | Dilution | Manufacturer | Catalog Number |
| Phospho-STAT3 (Tyr705) | Rabbit | 1:1000 | Cell Signaling Technology | #9145 |
| STAT3 | Mouse | 1:1000 | Cell Signaling Technology | #9139 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Cell Signaling Technology | #7074 |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | Cell Signaling Technology | #7076 |
Troubleshooting
For common Western blot issues such as weak or no signal, high background, or non-specific bands, refer to standard troubleshooting guides.[11][14] Key considerations for phospho-protein Western blotting include:
-
Always include phosphatase inhibitors in the lysis buffer. [10]
-
Use BSA for blocking instead of milk, as milk contains casein, a phosphoprotein that can cause high background. [12]
-
Keep samples on ice or at 4°C throughout the preparation process to minimize protein degradation and dephosphorylation. [10]
-
Ensure that the primary antibody is specific for the phosphorylated form of the target protein. [10]
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to measure the inhibition of STAT phosphorylation by Upadacitinib. This method is essential for the preclinical and clinical evaluation of JAK inhibitors and provides valuable insights into their mechanism of action and pharmacodynamic properties. Careful execution of this protocol will yield reliable and quantifiable data on the efficacy of Upadacitinib in modulating the JAK-STAT signaling pathway.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-STAT3 (Ser727) Polyclonal Antibody (PA5-17876) [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. youtube.com [youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Upadacitinib in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) self-organizing structures derived from stem cells, are revolutionizing disease modeling and drug discovery by providing more physiologically relevant in vitro systems compared to traditional 2D cell cultures.[1][2][3] This document provides detailed application notes and protocols for the use of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in organoid culture systems. Upadacitinib is approved for the treatment of several inflammatory diseases, and organoid models, particularly intestinal organoids, offer a powerful platform to investigate its mechanism of action and predict patient-specific responses.[4][5][6]
Upadacitinib functions by competitively inhibiting the ATP-binding site of JAK1, thereby blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][7][8] This disruption of the JAK-STAT signaling pathway modulates the activity of various pro-inflammatory cytokines implicated in autoimmune and inflammatory conditions.[4][5][9][10]
These protocols are designed to guide researchers in utilizing organoid models to study the efficacy and cellular effects of Upadacitinib.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Upadacitinib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Upadacitinib against different JAK isoforms from enzymatic and cellular assays. This data is crucial for determining the appropriate concentration range for organoid-based experiments.
| Assay Type | Target | IC50 (μM) | Selectivity vs. JAK1 | Reference |
| Enzymatic Assay | JAK1 | 0.043 | - | [4] |
| JAK2 | 0.12 | >2.7-fold | [4] | |
| JAK3 | 2.3 | >53-fold | [4] | |
| TYK2 | 4.7 | >109-fold | [4] | |
| Cellular Assay | JAK1 | - | - | [4] |
| (Engineered Cell Lines) | JAK2 | - | >40-fold | [4] |
| JAK3 | - | >130-fold | [4] | |
| TYK2 | - | >190-fold | [4] |
Note: The cellular assay data indicates the fold-selectivity for JAK1 over other isoforms.
Visualization of Key Pathways and Workflows
Figure 1: Upadacitinib's Mechanism of Action in the JAK-STAT Signaling Pathway
Caption: Upadacitinib selectively inhibits JAK1, preventing STAT phosphorylation and subsequent inflammatory gene transcription.
Figure 2: Experimental Workflow for Assessing Upadacitinib Efficacy in Patient-Derived Organoids
Caption: Workflow for testing Upadacitinib's effects on patient-derived organoids, from establishment to endpoint analysis.
Experimental Protocols
Protocol 1: Establishment and Culture of Human Intestinal Organoids
This protocol is adapted from standard methods for establishing and maintaining human intestinal organoids.
Materials:
-
Patient-derived intestinal biopsy tissue
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12
-
Penicillin-Streptomycin
-
GlutaMAX™
-
HEPES
-
N-2 Supplement
-
B-27™ Supplement
-
N-Acetylcysteine
-
Human EGF
-
Noggin
-
R-spondin1
-
Matrigel®
-
Y-27632 ROCK inhibitor
-
IntestiCult™ Organoid Growth Medium (or similar)
Procedure:
-
Tissue Digestion: a. Wash the biopsy tissue with cold PBS. b. Mince the tissue into small pieces. c. Incubate with Gentle Cell Dissociation Reagent for 60 minutes at 4°C with gentle rocking. d. Vigorously shake the tube to release intestinal crypts. e. Pass the supernatant through a 70 µm cell strainer. f. Centrifuge the filtered suspension at 200 x g for 5 minutes to pellet the crypts.
-
Organoid Seeding: a. Resuspend the crypt pellet in Matrigel® on ice. b. Plate 50 µL domes of the Matrigel®-crypt suspension into a pre-warmed 24-well plate. c. Incubate at 37°C for 15-30 minutes to solidify the Matrigel®. d. Gently add 500 µL of complete organoid growth medium supplemented with Y-27632 (for the first 2-3 days).
-
Organoid Maintenance: a. Culture organoids at 37°C and 5% CO2. b. Change the medium every 2-3 days. c. Passage the organoids every 7-10 days by mechanically disrupting them and re-seeding in fresh Matrigel®.
Protocol 2: Upadacitinib Treatment and Viability Assay in Intestinal Organoids
This protocol describes how to assess the effect of Upadacitinib on organoid viability, particularly in a model of inflammation.
Materials:
-
Established intestinal organoid cultures
-
Upadacitinib (dissolved in DMSO)
-
Pro-inflammatory cytokines (e.g., TNF-α and IFN-γ)
-
CellTiter-Glo® 3D Cell Viability Assay
-
96-well culture plates (white, opaque for luminescence)
Procedure:
-
Organoid Plating for Assay: a. Harvest mature organoids and mechanically dissociate them. b. Resuspend the organoid fragments in Matrigel®. c. Plate 10-20 µL domes of the organoid-Matrigel® suspension into a 96-well plate. d. Allow the Matrigel® to solidify at 37°C for 15 minutes. e. Add 100 µL of complete organoid growth medium to each well and culture for 2-3 days.
-
Induction of Inflammation and Upadacitinib Treatment: a. Prepare a dose-response curve of Upadacitinib (e.g., 0.01 µM to 10 µM) in culture medium. Include a vehicle control (DMSO). b. To model inflammation, add pro-inflammatory cytokines such as TNF-α (e.g., 20 ng/mL) and IFN-γ (e.g., 1000 IU/mL) to the treatment media.[11] c. Replace the existing medium with 100 µL of the appropriate treatment medium. d. Incubate for 48-72 hours.
-
Viability Assessment: a. Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature. b. Add 100 µL of CellTiter-Glo® 3D reagent to each well. c. Mix vigorously to break up the Matrigel® domes. d. Incubate at room temperature for 30 minutes. e. Measure luminescence using a plate reader. f. Normalize the data to the vehicle control to determine the percentage of viability.
Protocol 3: Analysis of STAT Phosphorylation in Upadacitinib-Treated Organoids
This protocol outlines a method to assess the direct inhibitory effect of Upadacitinib on its target pathway.
Materials:
-
Established intestinal organoid cultures
-
Upadacitinib
-
Relevant stimulating cytokine (e.g., IL-6 to assess pSTAT3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-β-actin)
-
Secondary HRP-conjugated antibodies
-
Chemiluminescent substrate
Procedure:
-
Organoid Treatment: a. Plate and grow organoids in a 24-well plate as described in Protocol 1. b. Pre-treat the organoids with various concentrations of Upadacitinib or vehicle control for 1-2 hours. c. Stimulate the organoids with a relevant cytokine (e.g., IL-6) for 15-30 minutes to induce STAT phosphorylation.
-
Protein Extraction: a. Aspirate the medium and wash the organoids with cold PBS. b. Add cold RIPA lysis buffer to each well and mechanically disrupt the Matrigel® domes. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate. f. Determine protein concentration using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. c. Incubate with primary antibodies against pSTAT and total STAT overnight at 4°C. Use β-actin as a loading control. d. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system. f. Quantify band intensities to determine the ratio of pSTAT to total STAT.
Protocol 4: Gene Expression Analysis in Upadacitinib-Treated Organoids
This protocol details how to measure changes in the expression of inflammatory genes following Upadacitinib treatment.
Materials:
-
Established intestinal organoid cultures treated as in Protocol 2
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL-6, TNF, SOCS3) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: a. After treatment, remove the culture medium and lyse the organoids directly in the wells using an RNA lysis buffer. b. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): a. Prepare qPCR reactions using a suitable master mix, cDNA, and specific primers for the genes of interest. b. Run the qPCR reaction on a real-time PCR system. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Conclusion
The use of organoid culture systems provides a sophisticated and clinically relevant platform for investigating the therapeutic effects of Upadacitinib. These detailed protocols offer a framework for researchers to establish organoid models, assess the impact of Upadacitinib on cell viability and inflammatory signaling, and delve into its molecular mechanism of action. By leveraging these advanced in vitro models, the scientific community can accelerate the development of personalized medicine strategies for inflammatory diseases.
References
- 1. Feasibility of establishing and drug screening patient-derived rectal organoid models from pretreatment rectal cancer biopsies. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Role of JAK-1/TYK2 Signaling on the Pannus Formation: Novel Mechanisms for JAK Inhibitors in Psoriatic Disease - ACR Meeting Abstracts [acrabstracts.org]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 8. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. PATIENT-DERIVED INTESTINAL ORGANOIDS PREDICT DRUG RESPONSIVENESS OF TOFACITINIB, A PAN JAK-STAT INHIBITOR. - Digestive Disease Week [ddw.digitellinc.com]
Application Notes and Protocols: In Vivo Imaging of Upadacitinib's Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (RINVOQ®) is an oral, selective and reversible Janus kinase 1 (JAK1) inhibitor approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease.[1][2] Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous pro-inflammatory cytokines.[3][4] By selectively targeting JAK1, Upadacitinib modulates the inflammatory cascade involved in the pathogenesis of these conditions.[5][6]
In vivo imaging provides a powerful, non-invasive means to longitudinally assess the therapeutic efficacy of Upadacitinib. These techniques allow for the direct visualization and quantification of pathological processes such as inflammation, joint damage, and changes in tissue metabolism in both preclinical animal models and clinical settings. This document provides an overview of Upadacitinib's mechanism, summarizes key quantitative data from relevant studies, and offers detailed protocols for applying in vivo imaging to evaluate its therapeutic effects.
Mechanism of Action: JAK-STAT Pathway Inhibition
Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 with greater potency than for other JAK isoforms like JAK2, JAK3, and TYK2.[4][6] This selective inhibition prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[7] As a result, the translocation of STAT dimers to the nucleus is blocked, inhibiting the transcription of pro-inflammatory genes and disrupting the signaling of key cytokines such as IL-6 and IFNγ.[4][7][8]
Quantitative Data Summary
In vivo studies have quantitatively demonstrated the efficacy of Upadacitinib in reducing inflammation and disease progression.
Table 1: Preclinical Efficacy of Upadacitinib in Rat Adjuvant-Induced Arthritis (AIA) Model
This table summarizes the dose-dependent effects of orally administered Upadacitinib on paw swelling and bone erosion in a rat model of rheumatoid arthritis.[8][9]
| Parameter | Vehicle Control | Upadacitinib (3 mg/kg) | Upadacitinib (10 mg/kg) | Data Source |
| Paw Swelling Reduction | Baseline | Dose-dependent reduction | Significant reduction | [8] |
| Bone Volume (μCT) | Significant Loss | Dose-dependent reduction in loss | Significant reduction in loss | [8][9] |
| Histological Improvements | N/A | Improved | Improved | [8] |
| (Synovial hypertrophy, inflammation, cartilage damage, bone erosion) |
Table 2: Clinical and Imaging Outcomes in Rheumatoid Arthritis Patients (UPARAREMUS Study)
This table presents real-world data on the proportion of RA patients achieving remission, as assessed by both clinical scores and ultrasound imaging, over 48 weeks of Upadacitinib treatment.[10][11][12]
| Time Point | Combined Clinical & Ultrasound Remission | Ultrasound Remission (Absence of Power Doppler Signal) | Data Source |
| Week 12 | 35% - 40% | - | [10][12] |
| Week 24 | 55% - 63.6% | > 60% | [10][11][12] |
| Week 48 | 72% | > 80% | [10] |
Table 3: Plasma Biomarker Modulation by Upadacitinib in RA Patients
This table highlights key inflammatory and chemotactic biomarkers that show a significant exposure-response relationship with Upadacitinib plasma concentrations.[13]
| Biomarker Category | Modulated Biomarkers | Effect | Data Source |
| Inflammatory Mediators | IL-6, Interferon-related biomarkers, TNFSF11 | Inhibition | [13] |
| Myeloid Cell Chemotaxis | CCL19, MCP-3, MCP-4 | Inhibition | [13] |
| Cartilage Destruction | MMP1 | Inhibition | [13] |
Experimental Protocols
Protocol 1: Preclinical Evaluation in a Rodent Model of Arthritis
This protocol describes a typical workflow for assessing Upadacitinib's efficacy in a rat Adjuvant-Induced Arthritis (AIA) model using micro-computed tomography (μCT) and optical imaging.
Methodology:
-
Animal Model and Acclimatization:
-
Arthritis Induction:
-
Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail.
-
Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Paw volume can be measured using a plethysmometer.
-
-
Treatment Protocol:
-
At the first sign of disease (typically day 7-10 post-induction), randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Upadacitinib (3 mg/kg, once daily).
-
Group 3: Upadacitinib (10 mg/kg, once daily).
-
-
Administer treatments orally via gavage daily until the study endpoint (e.g., Day 18).[8]
-
-
In Vivo Imaging:
-
Micro-Computed Tomography (μCT):
-
Perform scans at baseline and at the study endpoint to assess bone and joint morphology.
-
Anesthetize rats (e.g., with isoflurane) and place them in the μCT scanner.
-
Acquire images of the hind paws with a high resolution (e.g., 10-20 μm voxel size).
-
Analyze 3D reconstructed images to quantify bone erosion, joint space narrowing, and changes in bone volume.[8][9]
-
-
Optical Imaging (Near-Infrared Fluorescence - NIRF):
-
To visualize inflammation, inject an inflammation-targeted fluorescent agent (e.g., an agent targeting macrophages or activated endothelium) intravenously.
-
Perform imaging at baseline and at multiple time points post-treatment (e.g., weekly).
-
Anesthetize animals and place them in a dark imaging chamber.
-
Acquire fluorescence images of the paws and quantify the fluorescence intensity in the regions of interest (joints) to monitor changes in inflammatory cell infiltration.[15]
-
-
-
Endpoint Analysis:
-
Euthanize animals and harvest hind paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
Protocol 2: Clinical Assessment using Musculoskeletal Ultrasound
This protocol outlines a method for evaluating the therapeutic effect of Upadacitinib in rheumatoid arthritis patients using ultrasound to detect synovitis, based on methodologies from real-world studies.[11][12]
Methodology:
-
Patient Selection and Baseline Assessment:
-
Enroll patients with moderate to severe active rheumatoid arthritis who are initiating treatment with Upadacitinib.
-
Conduct a baseline clinical assessment, including Disease Activity Score 28 (DAS28), Clinical Disease Activity Index (CDAI), and patient-reported outcomes.[16]
-
Perform a baseline musculoskeletal ultrasound examination.
-
-
Ultrasound Examination Protocol:
-
Equipment: Use a high-frequency linear transducer (e.g., 12-18 MHz).
-
Target Joints: Perform a standardized examination of specific target joints, for example, the wrists and second metacarpophalangeal (MCP) joints bilaterally.[12]
-
Imaging Modes:
-
Grayscale (GS) Ultrasound: Assess for synovial hypertrophy and joint effusions. Grade synovial hypertrophy on a semi-quantitative scale (e.g., 0-3).
-
Power Doppler (PD) Ultrasound: Detect active inflammation by visualizing synovial blood flow. Grade the PD signal on a semi-quantitative scale (e.g., 0-3).
-
-
-
Follow-up and Remission Criteria:
-
Repeat clinical and ultrasound assessments at specified follow-up intervals (e.g., Week 12, Week 24, and Week 48).[10]
-
Ultrasound Remission: Define ultrasound remission as the absence of significant Power Doppler signal (e.g., a cumulative PD score below a predefined threshold, or absence of PD signal ≥ 2 in one joint or PD ≥ 1 in two joints).[12]
-
Combined Remission: The primary endpoint can be defined as the achievement of both clinical remission (e.g., CDAI ≤ 2.8) and ultrasound remission.[11]
-
-
Data Analysis:
-
Calculate the proportion of patients achieving ultrasound remission and combined clinical/ultrasound remission at each time point.
-
Analyze changes in GS and PD scores from baseline to follow-up visits to quantify the reduction in synovitis.
-
Conceptual Framework
The application of in vivo imaging is based on the logical relationship between Upadacitinib's mechanism, its effect on biological processes, and the resulting therapeutic outcomes. Imaging biomarkers serve as a crucial link, providing objective evidence of drug efficacy.
References
- 1. Therapeutic Effects of Upadacitinib on Experimental Autoimmune Uveitis: Insights From Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atopic Dermatitis | Metabolic effects of upadacitinib in patients with psoriasis and atopic dermatitis | springermedicine.com [springermedicine.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and Ultrasound Remission at 48 Weeks of Upadacitinib in Rheumatoid Arthritis: Real-World Results from the Italian Multicenter UPARAREMUS Study | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 11. Clinical and Ultrasonographic Remission in Bio-naïve and Bio-failure Patients with Rheumatoid Arthritis at 24 Weeks of Upadacitinib Treatment: The UPARAREMUS Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and Ultrasonographic Remission in Bio-naïve and Bio-failure Patients with Rheumatoid Arthritis at 24 Weeks of Upadacitinib Treatment: The UPARAREMUS Real-Life Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure-Response Analyses of Upadacitinib Effects on Plasma Biomarkers in Rheumatoid Arthritis Patients - ACR Meeting Abstracts [acrabstracts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Optical Imaging: New Tools for Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
Application Note: Unveiling the Genetic Modulators of Upadacitinib Response Using CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Upadacitinib (Rinvoq®) is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and Crohn's disease.[1][2] By targeting JAK1, Upadacitinib effectively blocks the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling.[3][4][5] Despite its clinical efficacy, a subset of patients may exhibit primary or acquired resistance to Upadacitinib. Identifying the genes and pathways that mediate this differential response is crucial for optimizing patient stratification, developing combination therapies, and discovering novel drug targets.
This application note describes a comprehensive approach utilizing Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 genome-wide screening to identify genes that, when knocked out, confer resistance or sensitivity to Upadacitinib. While a specific CRISPR screen for Upadacitinib has not been publicly detailed, this document outlines a robust protocol and presents representative data based on a highly relevant study that identified determinants of resistance to processes reliant on JAK1 signaling.
Principle of the CRISPR Screen
Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for systematically assessing the function of thousands of genes in a pooled format.[6][7] The methodology involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cells. These cells are then subjected to a selection pressure, in this case, treatment with Upadacitinib.
-
Positive Selection (Resistance): Genes whose knockout confers a survival advantage in the presence of Upadacitinib will become enriched in the cell population over time.
-
Negative Selection (Sensitivity): Conversely, genes whose loss sensitizes cells to Upadacitinib will be depleted from the population.
By sequencing the sgRNA population before and after drug treatment, the representation of each sgRNA can be quantified, allowing for the identification of genes that modulate the drug response.[6]
The JAK-STAT Signaling Pathway
Upadacitinib's primary mechanism of action is the inhibition of the JAK-STAT pathway. Understanding this pathway is essential for interpreting the results of a CRISPR screen.
References
- 1. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Uncovering the Therapeutic Target and Molecular Mechanism of Upadacitinib on Sjogren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1 Inhibition With Upadacitinib in the Crohn’s Disease Intestinal Mucosa: Analysis From the CELEST Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Upadacitinib for Primary Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Upadacitinib in primary cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Upadacitinib?
A1: Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1).[1] By blocking JAK1, it interferes with the signaling of various pro-inflammatory cytokines that are crucial in immune and inflammatory responses.[1] The inhibition of JAK1 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the transcription of target genes involved in inflammation.[2]
Q2: What is a good starting concentration range for Upadacitinib in primary cell assays?
A2: A good starting point for dose-response experiments with Upadacitinib in primary cell assays is to test a range from 1 nM to 1 µM. This range typically encompasses the IC50 values for JAK1-dependent signaling in many primary cell types. For specific cell types, the optimal concentration may vary, so a dose-response curve is essential to determine the EC50 for your specific assay.
Q3: How should I dissolve and store Upadacitinib?
A3: Upadacitinib should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: What are the known off-target effects of Upadacitinib?
A4: Upadacitinib is a selective JAK1 inhibitor, but at higher concentrations, it can inhibit other JAK family members, including JAK2, JAK3, and TYK2, though with significantly lower potency.[3] Inhibition of these other JAKs can lead to off-target effects. For instance, JAK2 inhibition can impact hematopoiesis. It is crucial to use the lowest effective concentration to maintain selectivity for JAK1 and minimize potential off-target effects.
Troubleshooting Guides
Problem 1: High cell death observed after Upadacitinib treatment.
Possible Cause 1: Cytotoxicity at high concentrations.
-
Solution: Perform a dose-response cell viability assay (e.g., MTT, LDH, or Annexin V/PI staining) to determine the cytotoxic concentration of Upadacitinib for your specific primary cells. Start with a broad concentration range and narrow it down to identify the concentration that effectively inhibits your target pathway without significantly impacting cell viability.
Possible Cause 2: Solvent (DMSO) toxicity.
-
Solution: Ensure the final DMSO concentration in your culture medium is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically below 0.5%, ideally ≤ 0.1%).
Possible Cause 3: Primary cells are sensitive to handling.
-
Solution: Handle primary cells gently during seeding and treatment. Avoid excessive centrifugation and pipetting. Ensure optimal culture conditions (media, serum, CO2, temperature) are maintained throughout the experiment.
Problem 2: Inconsistent or no inhibition of cytokine signaling (e.g., pSTAT phosphorylation).
Possible Cause 1: Suboptimal Upadacitinib concentration.
-
Solution: Perform a detailed dose-response curve to determine the IC50 of Upadacitinib for the specific cytokine stimulation and cell type you are using. The IC50 can vary between different primary cells and signaling pathways.
Possible Cause 2: Ineffective cytokine stimulation.
-
Solution: Confirm the bioactivity of your cytokine stimulus. Titrate the cytokine concentration to ensure you are using a dose that induces a robust and reproducible pSTAT signal. Also, check the timing of cytokine stimulation; for pSTAT analysis, this is often a short stimulation (15-30 minutes).
Possible Cause 3: Issues with the pSTAT flow cytometry protocol.
-
Solution: Optimize your flow cytometry staining protocol. This includes proper fixation and permeabilization to allow the antibody to access the intracellular pSTAT protein. Titrate your anti-pSTAT antibody to determine the optimal concentration. Include appropriate controls, such as unstimulated cells and isotype controls.
Problem 3: Unexpected increase in a measured parameter (e.g., cytokine production) at certain Upadacitinib concentrations.
Possible Cause 1: Hormesis or paradoxical signaling.
-
Solution: This can sometimes be observed with kinase inhibitors. Carefully document the dose-response relationship. This may be a real biological effect. Consider investigating alternative or compensatory signaling pathways that might be activated.
Possible Cause 2: Assay interference.
-
Solution: Rule out any direct interference of Upadacitinib with your assay. For example, in an ELISA, test if Upadacitinib cross-reacts with the antibodies or affects the enzyme-substrate reaction. Run controls with Upadacitinib in the absence of cells.
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of Upadacitinib
| Assay Type | Target | Cell Type | IC50 (nM) |
| Biochemical Assay | JAK1 | Recombinant Human Kinase | 43 |
| Biochemical Assay | JAK2 | Recombinant Human Kinase | 120 |
| Biochemical Assay | JAK3 | Recombinant Human Kinase | 2300 |
| Biochemical Assay | TYK2 | Recombinant Human Kinase | 4700 |
| Cellular Assay (pSTAT) | IL-6 (JAK1/JAK2) | Human T-cells | 3.2 |
| Cellular Assay (pSTAT) | IL-2 (JAK1/JAK3) | Human T-cells | 1.6 |
| Cellular Assay (pSTAT) | GM-CSF (JAK2) | Human Monocytes | 5.7 |
Note: IC50 values can vary depending on the specific experimental conditions, cell type, and assay format.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Treatment: Prepare serial dilutions of Upadacitinib in culture medium. Remove the old medium from the cells and add 100 µL of the Upadacitinib dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Secretion (ELISA) Assay
-
Cell Seeding and Treatment: Seed primary cells in a 24- or 48-well plate and treat with different concentrations of Upadacitinib or vehicle control.
-
Stimulation: After a pre-incubation period with Upadacitinib (e.g., 1 hour), add the appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 for T-cells) to induce cytokine production.
-
Supernatant Collection: Incubate for the desired time (e.g., 24 hours) and then collect the cell culture supernatants. Centrifuge the supernatants to remove any cells or debris.
-
ELISA: Perform the ELISA for your cytokine of interest according to the manufacturer's protocol.
-
Analysis: Generate a standard curve and determine the concentration of the cytokine in your samples.
Phospho-STAT (pSTAT) Flow Cytometry Assay
-
Cell Preparation: Prepare a single-cell suspension of your primary cells.
-
Upadacitinib Pre-treatment: Pre-incubate the cells with the desired concentrations of Upadacitinib or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) for a short period (typically 15-30 minutes) at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them with ice-cold methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells to remove the methanol and then stain with a fluorochrome-conjugated anti-pSTAT antibody and cell surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Gate on your cell population of interest and analyze the Median Fluorescence Intensity (MFI) or the percentage of pSTAT positive cells.
Visualizations
Caption: Upadacitinib inhibits the JAK1-STAT signaling pathway.
Caption: General workflow for optimizing Upadacitinib in primary cell assays.
References
Upadacitinib Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Upadacitinib in Dimethyl Sulfoxide (DMSO). The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of Upadacitinib in DMSO?
A1: The reported solubility of Upadacitinib in DMSO varies across different suppliers, but it is generally considered to have good solubility in this solvent. For preparing stock solutions, concentrations ranging from 30 mg/mL to 100 mg/mL have been reported.[1][2] It is crucial to consult the certificate of analysis provided by your specific supplier for the most accurate solubility information for your batch.
Q2: What is the recommended procedure for preparing a Upadacitinib stock solution in DMSO for in vitro experiments?
Q3: How should I store my Upadacitinib powder and DMSO stock solution?
A3: Proper storage is critical to maintain the integrity of Upadacitinib. The solid powder should be stored at -20°C for long-term stability, where it can be viable for several years.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[2]
Q4: My Upadacitinib solution in DMSO appears cloudy or has visible particles. What should I do?
A4: Cloudiness or the presence of particulates indicates that the compound has not fully dissolved. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. Common solutions include ensuring the use of anhydrous DMSO, applying sonication, and gentle warming.
Q5: Upadacitinib precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue when diluting DMSO-solubilized compounds into aqueous solutions. The Troubleshooting Guide provides several strategies to mitigate this, including performing a stepwise dilution, ensuring the final DMSO concentration in your culture medium is low (ideally below 0.5%), and pre-warming your media.
Quantitative Data Summary
The following table summarizes the reported solubility of Upadacitinib in DMSO from various sources.
| Supplier/Source | Reported Solubility in DMSO | Molar Concentration (approx.) | Notes |
| MedChemExpress | 100 mg/mL | 262.90 mM | Ultrasonic assistance is recommended. |
| Selleck Chemicals | 76 mg/mL | 199.8 mM | Use fresh, moisture-free DMSO. |
| Cayman Chemical | ~30 mg/mL | ~78.87 mM | Purge with an inert gas. |
Experimental Protocols
Protocol for Preparing a 10 mM Upadacitinib Stock Solution in DMSO
Materials:
-
Upadacitinib powder (Molecular Weight: 380.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Work in a clean, dry environment. Ensure all equipment is free of moisture.
-
Weighing: Accurately weigh out 3.80 mg of Upadacitinib powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Upadacitinib powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If particulates are still visible, place the tube in a water bath sonicator for 10-15 minutes. Check for complete dissolution visually.
-
Gentle warming in a 37°C water bath for a short period can also aid dissolution, but avoid excessive heat.
-
-
Storage: Once the solution is clear, aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Visualizations
Upadacitinib's Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Upadacitinib exerts its effect by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of inflammatory genes.
References
Preventing Upadacitinib degradation in long-term experiments
Welcome to the technical support center for the use of Upadacitinib in long-term research applications. This resource provides troubleshooting guidance and frequently asked questions to help you ensure the stability and integrity of Upadacitinib throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Upadacitinib stock solutions?
A1: Upadacitinib is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q2: How should I store Upadacitinib stock solutions?
Q3: Is Upadacitinib stable in aqueous solutions and cell culture media?
A3: The stability of Upadacitinib in aqueous solutions, including cell culture media, can be a concern over extended periods, especially at 37°C. While specific quantitative data for long-term stability in common cell culture media is limited in publicly available literature, it is known that the molecule can be susceptible to degradation under certain conditions. It is recommended to freshly prepare working solutions from a frozen DMSO stock for each experiment or, if media containing Upadacitinib must be stored, to keep it at 4°C for short periods and protected from light. For long-term experiments, periodic replacement of the media containing Upadacitinib is advised to maintain a consistent effective concentration.
Q4: What are the known degradation pathways for Upadacitinib?
A4: Forced degradation studies have shown that Upadacitinib is susceptible to degradation under oxidative and photolytic conditions.[1][2] Twelve degradation impurities have been observed under oxidative stress (using H₂O₂, AIBN, or Fenton's reagent) and upon exposure to UV light.[1] It is stable under thermal stress.[1][2] Therefore, it is crucial to protect Upadacitinib solutions from light and to be mindful of potential oxidative stress in the experimental setup.
Q5: How can I check the stability of Upadacitinib in my specific experimental conditions?
A5: You can perform a stability study by incubating Upadacitinib in your cell culture medium at the experimental temperature (e.g., 37°C) for various durations. At different time points, you can collect aliquots and analyze the concentration of the parent Upadacitinib molecule using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in experimental results over time | Degradation of Upadacitinib in the cell culture medium. | 1. Prepare fresh media with Upadacitinib from a frozen DMSO stock for each medium change. 2. Increase the frequency of media changes to ensure a consistent concentration of active compound. 3. Perform a stability test of Upadacitinib in your specific cell culture medium to determine its degradation rate (see Experimental Protocols). |
| Lower than expected potency of Upadacitinib | 1. Degradation of the stock solution. 2. Incorrect concentration of the stock solution. 3. Adsorption of the compound to plasticware. | 1. Use a fresh vial of Upadacitinib powder to prepare a new stock solution. 2. Verify the concentration of your stock solution using a spectrophotometer or by HPLC. 3. Consider using low-adhesion plasticware for your experiments. |
| Appearance of unexpected peaks in analytical assays (HPLC, LC-MS) | Formation of degradation products. | 1. Protect all Upadacitinib solutions from light. 2. Minimize the exposure of the compound to ambient air to reduce oxidative stress. 3. If possible, characterize the degradation products using mass spectrometry to understand the degradation pathway.[1][2] |
Quantitative Data Summary
Due to the limited availability of public data on the long-term stability of Upadacitinib in cell culture media, the following table provides a template for researchers to generate and present their own stability data.
| Storage Condition | Time Point | % Remaining Upadacitinib (Mean ± SD) |
| DMEM + 10% FBS at 37°C | 0 hours | 100% |
| 24 hours | Data to be generated by the user | |
| 48 hours | Data to be generated by the user | |
| 72 hours | Data to be generated by the user | |
| RPMI-1640 + 10% FBS at 37°C | 0 hours | 100% |
| 24 hours | Data to be generated by the user | |
| 48 hours | Data to be generated by the user | |
| 72 hours | Data to be generated by the user | |
| DMSO Stock at -20°C | 0 months | 100% |
| 1 month | Data to be generated by the user | |
| 3 months | Data to be generated by the user | |
| 6 months | Data to be generated by the user |
Experimental Protocols
Protocol for Assessing Upadacitinib Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of Upadacitinib in a specific cell culture medium under experimental conditions.
1. Materials:
- Upadacitinib powder
- Anhydrous DMSO
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
- Sterile, light-protected microcentrifuge tubes or vials
- Incubator set to 37°C with 5% CO₂
- HPLC or LC-MS system for analysis
2. Procedure:
- Prepare a concentrated stock solution of Upadacitinib (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.
- Prepare the working solution by diluting the DMSO stock solution into the cell culture medium to the final desired concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
- Dispense aliquots of the Upadacitinib-containing medium into sterile, light-protected tubes for each time point (e.g., 0, 24, 48, 72 hours).
- Incubate the tubes at 37°C in a cell culture incubator.
- At each time point:
- Remove one tube from the incubator.
- Immediately freeze the sample at -80°C to halt any further degradation until analysis.
- Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of Upadacitinib.[3][4][5][6]
- HPLC-UV Method Example:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
- Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.[3][5]
- Flow Rate: 1.0 mL/min.[5]
- Detection Wavelength: ~231 nm.[3]
- Quantification: Calculate the peak area of Upadacitinib at each time point and compare it to the peak area at time 0 to determine the percentage remaining.
3. Data Analysis:
- Plot the percentage of remaining Upadacitinib against time to visualize the degradation kinetics.
- Calculate the half-life of Upadacitinib in the medium under your experimental conditions.
Visualizations
Upadacitinib Mechanism of Action: JAK-STAT Signaling Pathway
References
- 1. Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A UPLC method development and validation study of Upadacitinib and its impurities in extended - release oral tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Quality by Design for Chiral Pharmaceuticals: A Robust HPLC Method for Upadacitinib Enantiomeric Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. jpionline.org [jpionline.org]
Minimizing off-target effects of Upadacitinib in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and address common experimental challenges when using Upadacitinib.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Upadacitinib?
Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1).[1][2][3][4] By binding to the ATP-binding site of JAK1, it blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[4][5] This disruption of the JAK-STAT signaling pathway ultimately inhibits the downstream transcription of pro-inflammatory cytokine genes.[1][5]
Q2: How selective is Upadacitinib for JAK1 over other JAK family members?
Upadacitinib exhibits significant selectivity for JAK1. In cellular assays, it is approximately 60-fold more selective for JAK1 over JAK2 and over 100-fold more selective for JAK1 over JAK3.[3] This selectivity is crucial for minimizing off-target effects associated with the inhibition of other JAK isoforms.
Q3: What are the known off-target effects of Upadacitinib in a research context?
While highly selective for JAK1, Upadacitinib can inhibit other kinases at higher concentrations. A broad kinase panel screen revealed that at a concentration of 1 µM, Upadacitinib showed inhibitory activity against Rho-associated kinases (ROCK1 and ROCK2).[3] Therefore, at elevated experimental concentrations, researchers should consider potential effects on pathways regulated by these kinases.
Q4: I'm observing unexpected results in my cell-based assay. Could Upadacitinib be precipitating in my culture media?
Precipitation of small molecule inhibitors in cell culture media is a potential issue. This can be influenced by the media composition, pH, temperature, and the final concentration of Upadacitinib.[6][7] Visually inspect your media for any signs of precipitation. If you suspect precipitation, refer to the troubleshooting guide below for mitigation strategies.
Q5: What is the recommended starting concentration for in vitro experiments with Upadacitinib?
The optimal concentration of Upadacitinib will vary depending on the cell type and the specific assay. A good starting point is to perform a dose-response curve centered around the IC50 value for JAK1, which is in the low nanomolar range. For cellular assays measuring STAT phosphorylation, concentrations ranging from 10 nM to 1 µM are often used.
II. Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of Upadacitinib against JAK Family Kinases
| Kinase | Biochemical Assay IC50 (µM) | Cellular Assay IC50 (µM) |
| JAK1 | 0.045 | 0.014 |
| JAK2 | 0.109 | 0.593 |
| JAK3 | 2.1 | >10 |
| TYK2 | 4.7 | >10 |
Data sourced from Parmentier et al., 2018.[3]
Table 2: Selectivity Profile of Upadacitinib against a Broader Kinase Panel
| Kinase | IC50 (µM) |
| JAK1 | 0.045 |
| JAK2 | 0.109 |
| ROCK2 | 0.43 |
| ROCK1 | 0.92 |
| JAK3 | 2.1 |
| TYK2 | 4.7 |
This table highlights kinases with IC50 values below 10 µM from a panel of over 70 kinases. Data sourced from Parmentier et al., 2018.[3]
III. Signaling Pathway and Workflow Diagrams
Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Caption: General experimental workflow for assessing Upadacitinib's effect on STAT phosphorylation.
IV. Troubleshooting Guides
A. Western Blot for Phosphorylated STAT (pSTAT)
| Issue | Potential Cause | Troubleshooting Steps |
| No or Weak pSTAT Signal | 1. Inefficient cell lysis or protein degradation. 2. Suboptimal antibody concentration. 3. Insufficient cytokine stimulation. 4. Phosphatase activity. | 1. Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.[8][9] 2. Titrate the primary antibody concentration. 3. Optimize the duration and concentration of cytokine stimulation. 4. Ensure fresh phosphatase inhibitors are added to the lysis buffer. |
| High Background | 1. Blocking agent is inappropriate for phospho-antibodies. 2. Primary or secondary antibody concentration is too high. 3. Insufficient washing. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution. Avoid using milk, as it contains phosphoproteins that can cause high background.[10] 2. Reduce the concentration of the primary and/or secondary antibody. 3. Increase the number and duration of washes with TBST.[11] |
| Multiple Non-specific Bands | 1. Primary antibody is not specific enough. 2. Protein degradation. | 1. Validate the primary antibody using a positive and negative control cell line. 2. Ensure protease inhibitors are included in the lysis buffer and samples are kept cold.[12] |
B. Flow Cytometry for Intracellular pSTAT
| Issue | Potential Cause | Troubleshooting Steps |
| Weak pSTAT Signal | 1. Inefficient cell permeabilization. 2. Suboptimal antibody concentration. 3. Loss of phospho-epitope during fixation/permeabilization. | 1. Optimize the permeabilization buffer and incubation time. Methanol-based permeabilization is often effective for phospho-epitopes.[13] 2. Titrate the anti-pSTAT antibody. 3. Use a fixation/permeabilization buffer specifically designed for phospho-protein analysis. |
| High Background Staining | 1. Non-specific antibody binding. 2. Inadequate blocking. | 1. Include an isotype control to assess non-specific binding. 2. Block Fc receptors on cells before antibody incubation.[14] |
| Compensation Issues | 1. Incorrect compensation settings. 2. Spectral overlap between fluorochromes. | 1. Use single-stained compensation controls for each fluorochrome in your panel.[15] 2. Choose fluorochromes with minimal spectral overlap. |
C. General Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate in Upadacitinib Stock Solution or Culture Media | 1. High concentration of Upadacitinib. 2. Media components interacting with the compound. 3. Temperature fluctuations. | 1. Prepare a fresh stock solution at a lower concentration. 2. Test the solubility of Upadacitinib in your specific culture medium before adding to cells. 3. Avoid repeated freeze-thaw cycles of the stock solution.[6] |
| Inconsistent IC50 Values | 1. Variation in experimental conditions (e.g., cell density, incubation time). 2. Differences in ATP concentration between biochemical and cellular assays. | 1. Standardize all experimental parameters. 2. Be aware that IC50 values from biochemical assays may differ from those in cellular assays due to factors like cell permeability and intracellular ATP concentrations. |
| Unexpected Cell Toxicity | 1. Off-target effects at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1%). |
digraph "Troubleshooting_Logic" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Unexpected\nResult"]; "Check_Controls" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Are controls\n(positive/negative)\nworking?"]; "Troubleshoot_Assay" [label="Troubleshoot Assay\n(e.g., Western Blot,\nFlow Cytometry)"]; "Check_Compound" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Suspect issue\nwith Upadacitinib?"]; "Troubleshoot_Compound" [label="Troubleshoot Compound\n(Solubility, Concentration,\nOff-target effects)"]; "Review_Protocol" [label="Review Protocol\n& Experimental Design"]; "Data_Interpretation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Re-evaluate\nData"];
"Start" -> "Check_Controls"; "Check_Controls" -> "Troubleshoot_Assay" [label="No"]; "Check_Controls" -> "Check_Compound" [label="Yes"]; "Troubleshoot_Assay" -> "Review_Protocol"; "Check_Compound" -> "Troubleshoot_Compound" [label="Yes"]; "Check_Compound" -> "Review_Protocol" [label="No"]; "Troubleshoot_Compound" -> "Review_Protocol"; "Review_Protocol" -> "Data_Interpretation"; }
Caption: A logical flow for troubleshooting unexpected experimental results with Upadacitinib.
V. Experimental Protocols
A. Protocol: Western Blot for pSTAT3 Inhibition by Upadacitinib
1. Cell Culture and Treatment: a. Seed a suitable cell line (e.g., HeLa, A549) in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat cells with a dose range of Upadacitinib (e.g., 0, 10, 100, 1000 nM) for 1 hour. d. Stimulate the cells with a cytokine that signals through JAK1, such as Interleukin-6 (IL-6) at an optimized concentration (e.g., 20 ng/mL) for 15-30 minutes.
2. Lysate Preparation: [8][16][17] a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: [1][2][5][18][19] a. Normalize protein concentrations and prepare samples with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C in 5% BSA/TBST. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate with HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature. j. Wash the membrane three times for 10 minutes each with TBST. k. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
B. Protocol: Flow Cytometry for Intracellular pSTAT1 Inhibition by Upadacitinib
1. Cell Culture and Treatment: a. Culture suspension cells (e.g., PBMCs, Jurkat) or detach adherent cells gently. b. Pre-treat cells with a dose range of Upadacitinib (e.g., 0, 10, 100, 1000 nM) for 1 hour. c. Stimulate the cells with a JAK1-dependent cytokine, such as Interferon-alpha (IFN-α), at an optimized concentration for 15 minutes.
2. Fixation and Permeabilization: [13][20][21][22] a. Immediately fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10 minutes at room temperature. b. Centrifuge the cells and wash with PBS. c. Permeabilize the cells by resuspending in ice-cold 90% methanol and incubate on ice for 30 minutes.
3. Intracellular Staining: [13] a. Wash the cells twice with FACS buffer (PBS with 1% BSA). b. Resuspend the cells in FACS buffer and add the fluorochrome-conjugated anti-pSTAT1 (Tyr701) antibody. c. Incubate for 30-60 minutes at room temperature in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer for analysis.
4. Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the cell population of interest based on forward and side scatter. c. Analyze the median fluorescence intensity (MFI) of the pSTAT1 signal in the appropriate channel.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. 12% SDS-PAGE Western Blot [protocols.io]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
- 19. www2.nau.edu [www2.nau.edu]
- 20. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 21. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotech.ufl.edu [biotech.ufl.edu]
Technical Support Center: Upadacitinib Dosage and Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Upadacitinib dosage for different animal strains in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Upadacitinib?
Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor.[1][2] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune responses.[1][2] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines.
Q2: Which animal strains are commonly used in preclinical studies of Upadacitinib?
Based on available non-clinical studies, Sprague-Dawley rats, beagle dogs, cynomolgus monkeys, and various mouse strains, such as DBA/1 for arthritis models, have been used to evaluate the efficacy and safety of Upadacitinib.
Q3: How can I convert a human dose of Upadacitinib to an equivalent dose for my animal model?
Direct scaling of doses based on body weight alone is not accurate due to metabolic and physiological differences between species. A more appropriate method is to use allometric scaling based on Body Surface Area (BSA). The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km factor is calculated as body weight (kg) divided by BSA (m²). The following table provides standard Km factors for various species.
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
| Cynomolgus Monkey | 3 | 0.24 | 12 |
Q4: What are the reported adverse effects of Upadacitinib in animal studies?
Non-clinical toxicology studies have reported several adverse effects at higher doses, including immunosuppression in rats and dogs, as well as liver and kidney toxicity in rats.[1] Teratogenic effects, such as skeletal malformations, were observed in rats and rabbits at exposures higher than the maximum recommended human dose.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lack of efficacy | - Incorrect dosage: The dose may be too low for the specific animal strain or disease model. - Poor oral bioavailability: The formulation may not be optimal for absorption in the specific animal model. - Rapid metabolism: The animal strain may have a higher metabolic rate for the drug. | - Review the literature for established effective doses in similar models. - Consider performing a pilot dose-ranging study. - Ensure proper formulation and administration technique (e.g., oral gavage). - Assess pharmacokinetic parameters in the specific strain if possible. |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) | - Dosage is too high: The administered dose may be approaching or exceeding the maximum tolerated dose for that strain. - Strain sensitivity: The specific animal strain may be more sensitive to the toxic effects of the drug. | - Immediately reduce the dosage or temporarily halt administration. - Monitor the animals closely for recovery. - Consult the non-clinical toxicology data to determine a safer dose range. - Consider using a more resistant strain if the therapeutic window is too narrow. |
| Difficulty with oral administration (gavage) | - Improper technique: Incorrect gavage technique can cause stress, injury, or inaccurate dosing. - Unpalatable formulation: The vehicle used to dissolve or suspend Upadacitinib may be aversive to the animals. | - Ensure personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle sizes for the animal's weight. - Consider alternative palatable vehicles if the drug's solubility allows. - For long-term studies, consider voluntary oral administration methods if feasible. |
| Precipitation of Upadacitinib in the formulation | - Poor solubility: Upadacitinib may have limited solubility in the chosen vehicle. - Incorrect storage: The formulation may not be stable at the storage temperature. | - Consult the drug's solubility data to select an appropriate vehicle. - Prepare fresh formulations regularly. - Store the formulation according to the manufacturer's recommendations or stability data. |
Experimental Protocols & Data
Upadacitinib Dosage in Animal Models of Arthritis
The following table summarizes doses of Upadacitinib used in rodent models of arthritis. It is important to note that the optimal dose can vary significantly depending on the specific strain and the severity of the disease model.
| Animal Strain | Disease Model | Upadacitinib Dose | Administration Route | Frequency | Reference |
| Lewis Rat | Adjuvant-Induced Arthritis (AIA) | 3 and 10 mg/kg | Oral gavage | Twice daily | [3] |
| DBA/1 Mouse | Collagen-Induced Arthritis (CIA) | Not specified in available public data | Oral | Not specified | [4] |
Detailed Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Lewis Rats [3]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.
-
Dosing: Upadacitinib is suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Starting from the first signs of disease (typically around day 7 post-induction), rats are administered Upadacitinib or vehicle control via oral gavage.
-
Dosage: Doses of 3 mg/kg and 10 mg/kg have been shown to be effective in reducing paw swelling and bone destruction.
-
Frequency: Dosing is typically performed twice daily.
-
Monitoring: Paw volume is measured regularly using a plethysmometer to assess the progression of arthritis. At the end of the study, paws can be collected for histological analysis and micro-CT imaging to evaluate bone erosion.
Non-Clinical Toxicology Study Dosages
The following table provides an overview of dosages used in toxicology studies across different species. These values help in understanding the safety margins of the drug.
| Animal Species | Study Type | Upadacitinib Dose (mg/kg/day) | Key Findings | Reference |
| Sprague-Dawley Rat | Embryo-fetal development | 5, 25, 75 | Skeletal malformations at ≥ 5 mg/kg/day | [1] |
| New Zealand White Rabbit | Embryo-fetal development | 10, 25, 50 | Skeletal malformations and post-implantation loss at ≥ 25 mg/kg/day | [1] |
| Beagle Dog | 9-month toxicology | Up to 10 | Immunosuppressant effects | [1] |
| Sprague-Dawley Rat | 6-month toxicology | Up to 50 | Immunosuppressant effects, liver and kidney toxicity | [1] |
Visualizations
Signaling Pathways
Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.
Experimental Workflow
Caption: General experimental workflow for a preclinical Upadacitinib study.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common experimental issues.
References
Upadacitinib Stability Assessment: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of Upadacitinib in various buffers. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility and stability profile of Upadacitinib in aqueous solutions?
A1: Upadacitinib is a highly permeable and soluble compound at clinically relevant doses across a pH range of 1 to 7.5.[1][2] However, in laboratory settings, it is considered sparingly soluble in aqueous buffers.[3] For experimental purposes, it is often recommended to first dissolve Upadacitinib in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it with the aqueous buffer of choice.[3] A stock solution in DMSO can be prepared at approximately 30 mg/mL.[3] When diluted to a 1:1 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 0.50 mg/mL.[3] It is not recommended to store the aqueous solution for more than one day.[3] As a crystalline solid, Upadacitinib is stable for at least four years when stored at -20°C.[3]
Q2: How does pH affect the stability of Upadacitinib in solution?
A2: While specific degradation kinetics in various buffers are not extensively published in publicly available literature, forced degradation studies indicate that Upadacitinib is susceptible to degradation under both acidic and alkaline conditions. One study showed significant degradation in the presence of 1 N NaOH (alkaline) and to a lesser extent in 1 N HCl (acidic). This suggests that maintaining a neutral pH is crucial for preserving the stability of Upadacitinib in aqueous solutions during experiments.
Q3: What are the main degradation pathways for Upadacitinib?
A3: Forced degradation studies have shown that Upadacitinib is primarily susceptible to degradation through hydrolysis (under acidic and basic conditions) and oxidation.[4] One study identified twelve degradation impurities, primarily under oxidative and photolytic stress conditions.[4] The compound has been found to be relatively stable under thermal stress.
Troubleshooting Guide
This section addresses common issues that may arise during the assessment of Upadacitinib stability.
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of Upadacitinib from buffer solutions. | Precipitation of the compound: Upadacitinib has limited solubility in aqueous buffers. The addition of the DMSO stock solution to the buffer may cause the drug to precipitate out of solution, especially at higher concentrations or if the mixing is not adequate. | - Ensure the final concentration of DMSO in the buffer is sufficient to maintain solubility. - Prepare samples by adding the DMSO stock solution to the buffer with vigorous vortexing. - Visually inspect all solutions for any signs of precipitation before analysis. - Consider using a co-solvent system if solubility issues persist. |
| Variable peak areas or retention times in HPLC analysis. | Mobile phase issues: Incorrect composition, pH drift, or inadequate degassing of the mobile phase can lead to inconsistent chromatographic performance. | - Prepare fresh mobile phase daily. - Ensure the pH of the mobile phase is accurately adjusted and stable. - Degas the mobile phase thoroughly before and during use. |
| Column degradation: The use of harsh pH conditions or incompatible solvents can degrade the stationary phase of the HPLC column over time. | - Use a column with a wide pH stability range if analyzing samples from acidic or basic degradation studies. - Dedicate a column specifically for stability studies to avoid cross-contamination. - Regularly perform column performance checks. | |
| Appearance of unexpected peaks in the chromatogram. | Contamination: Contamination can be introduced from various sources, including the buffer components, glassware, or the autosampler. | - Use high-purity buffer salts and solvents. - Ensure all glassware is thoroughly cleaned and rinsed. - Run blank injections of the buffer and diluent to identify any background peaks. |
| Degradation during analysis: The compound may be degrading in the autosampler while awaiting injection, especially if the temperature is not controlled. | - Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation. - Analyze samples as quickly as possible after preparation. |
Experimental Protocols & Data
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. Below are example protocols for various stress conditions.
Table 1: Summary of Forced Degradation Conditions and Results for Upadacitinib
| Stress Condition | Reagent and Conditions | Observed Degradation (%) |
| Acid Hydrolysis | 1 N HCl, heated at 80°C for 2 hours | 15.75% |
| Base Hydrolysis | 1 N NaOH, heated at 80°C for 2 hours | 22.14% |
| Oxidative Degradation | 3% H₂O₂, at room temperature for 30 minutes | 11.79% |
| Thermal Degradation | Solid drug substance heated at 60°C for 1 hour | Stable |
| Photolytic Degradation | Solid drug substance exposed to sunlight for 1 hour | Stable |
Data adapted from a stability-indicating RP-HPLC method development study.
Detailed Methodologies
1. Preparation of Upadacitinib Stock Solution:
-
Accurately weigh a suitable amount of Upadacitinib reference standard.
-
Dissolve in DMSO to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C, protected from light.
2. General Procedure for Stability Sample Preparation:
-
For each condition, dilute the Upadacitinib stock solution with the respective buffer (e.g., phosphate, citrate) to a final concentration of 50 µg/mL.
-
Prepare a control sample by diluting the stock solution with the mobile phase or a neutral buffer and analyze it immediately (time zero).
-
Incubate the test samples under the specified conditions for the desired duration.
-
At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis.
3. Stability-Indicating HPLC Method:
A validated stability-indicating method is crucial for separating the parent drug from its degradation products.
Table 2: Example HPLC Method Parameters for Upadacitinib Stability Analysis
| Parameter | Specification |
| Column | COSMOSIL C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Visualizations
Signaling Pathway
Upadacitinib is a selective inhibitor of Janus kinase 1 (JAK1). It modulates the signaling of cytokines that are critical in the pathophysiology of autoimmune diseases by interfering with the JAK-STAT signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the stability of Upadacitinib in a buffer solution.
References
- 1. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of In Vitro–In Vivo Correlation for Upadacitinib Extended-Release Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of Upadacitinib in ex vivo tissue models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for improving the efficacy of Upadacitinib in ex vivo tissue models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during ex vivo experiments with Upadacitinib.
Question: We are observing lower-than-expected efficacy or a complete lack of response to Upadacitinib in our ex vivo tissue model. What are the potential causes and solutions?
Answer: Several factors can contribute to reduced Upadacitinib efficacy in an ex vivo setting. Consider the following troubleshooting steps:
-
Inadequate Drug Concentration: The optimal concentration for ex vivo models may differ from in vivo therapeutic doses. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific model. Published IC50 values can serve as a starting point (see Table 1).
-
Tissue Viability and Health: The health of the ex vivo tissue is paramount. Ensure that tissue collection and culture protocols are optimized to maintain viability. Poor tissue health can mask the effects of the drug. Consider performing viability assays (e.g., MTT, Calcein AM/EthD-1) in parallel with your efficacy experiments. For organoid cultures, factors like seeding density and culture duration can significantly impact health and metabolic activity[1].
-
Drug Stability and Penetration: Verify the stability of Upadacitinib in your culture medium over the course of the experiment. Additionally, consider whether the drug is effectively penetrating the tissue. For dense tissues or organoids, longer incubation times or the use of 3D culture-optimized protocols may be necessary.
-
Activation State of the Target Pathway: Upadacitinib inhibits the JAK-STAT pathway, which is activated by cytokines[2]. If the baseline level of cytokine signaling in your ex vivo model is low, the inhibitory effect of Upadacitinib may not be apparent. Consider stimulating the tissue with a relevant cytokine (e.g., IL-6, IFN-γ) to activate the pathway before or during treatment.
-
Model System Specifics: The cellular composition and architecture of the ex vivo model can influence drug response. For instance, models lacking key immune cell populations that drive inflammation may not respond as expected. Characterize your model to ensure it is appropriate for studying the mechanism of Upacitinib. The inclusion of various cell types, as seen in organ-on-a-chip systems, can create a more representative microenvironment[3][4].
Question: We are seeing high variability in our results between different tissue donors or experimental replicates. How can we minimize this?
Answer: High variability is a common challenge in ex vivo studies due to the inherent biological differences between donors and the complexities of tissue handling.
-
Standardize Protocols: Ensure strict standardization of all experimental procedures, from tissue procurement and processing to culture conditions and endpoint analysis. This includes controlling for factors like time from collection to culture, dissection techniques, and media composition.
-
Increase Sample Size: To account for inter-donor variability, increase the number of biological replicates (i.e., different donors).
-
Normalize Data: Normalize your endpoint measurements to an internal control for each sample. For example, when measuring cytokine levels, express the data as a percentage of the untreated control for that specific donor.
-
Control for Confounding Variables: Record and account for donor characteristics (e.g., age, disease state, prior treatments) that could influence the experimental outcome.
Question: How can we confirm that Upadacitinib is engaging its target in our ex vivo model?
Answer: Target engagement can be confirmed by measuring the phosphorylation of downstream signaling molecules in the JAK-STAT pathway.
-
Assess STAT Phosphorylation: The primary mechanism of Upadacitinib is the inhibition of JAK1, which in turn prevents the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins[5][6][7]. After stimulating the tissue with an appropriate cytokine (e.g., IL-6 to activate STAT3, or IL-7 to activate STAT5), treat with Upadacitinib and measure the levels of phosphorylated STAT3 (pSTAT3) and pSTAT5[8]. A reduction in pSTAT levels compared to the stimulated control confirms target engagement.
-
Analytical Methods: Techniques such as Western Blotting, Flow Cytometry, or ELISA can be used to quantify phosphorylated STAT proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Upadacitinib? A1: Upadacitinib is a selective Janus kinase (JAK) inhibitor with a greater selectivity for JAK1 over JAK2, JAK3, and TYK2[5][9][10]. By binding to the ATP-binding site of JAK1, it blocks the phosphorylation and activation of STAT proteins[2][11]. This disruption of the JAK-STAT signaling pathway inhibits the cellular response to numerous pro-inflammatory cytokines that are critical in the pathogenesis of immune-mediated diseases[6][7].
Q2: What is a recommended starting concentration range for Upadacitinib in ex vivo experiments? A2: Based on published cellular and enzymatic assays, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response studies. Enzymatic assays show that Upadacitinib inhibits JAK1 with an IC50 of 43 nM[6][12]. In ex vivo whole blood assays, the concentration for 50% of the maximum effect (EC50) for inhibiting IL-6-induced STAT3 phosphorylation was 60.7 nM[8]. It is essential to determine the optimal concentration empirically in your specific tissue model.
Q3: Can Upadacitinib be used in combination with other agents in ex vivo models? A3: Yes. Ex vivo models are well-suited for studying the synergistic or additive effects of combination therapies. When combining Upadacitinib with other drugs, it is important to consider potential drug-drug interactions. Upadacitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4[9]. If using a compound that strongly inhibits or induces this enzyme, the effective concentration of Upadacitinib may be altered.
Q4: How should I prepare my Upadacitinib stock solution? A4: Upadacitinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in your culture medium to the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the potency and selectivity of Upadacitinib.
Table 1: In Vitro and Ex Vivo Potency of Upadacitinib
| Assay Type | Target/Pathway | IC50 / EC50 (nM) | Source |
| Enzymatic Assay | JAK1 | 43 | [6][12] |
| Enzymatic Assay | JAK2 | 120 | [6][12] |
| Enzymatic Assay | JAK3 | 2300 | [6][12] |
| Ex Vivo Human Whole Blood | IL-6-induced pSTAT3 (JAK1/JAK2) | 60.7 | [8] |
| Ex Vivo Human Whole Blood | IL-7-induced pSTAT5 (JAK1/JAK3) | 125 | [8] |
Experimental Protocols
Protocol 1: Assessing Upadacitinib Efficacy via pSTAT3 Inhibition in Ex Vivo Tissue Culture
This protocol provides a general framework. Specific parameters such as tissue type, culture medium, and stimulation conditions should be optimized for your model.
-
Tissue Preparation:
-
Aseptically collect fresh tissue and place it in ice-cold transportation medium (e.g., DMEM with 1% Penicillin-Streptomycin).
-
Under a sterile hood, dissect the tissue into small fragments (e.g., 2-3 mm biopsies or organoids).
-
Place tissue fragments into a multi-well culture plate containing pre-warmed, appropriate culture medium. Allow tissue to equilibrate for 2-4 hours at 37°C and 5% CO2.
-
-
Upadacitinib Treatment:
-
Prepare serial dilutions of Upadacitinib in culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Remove the equilibration medium from the tissue and add the medium containing the different concentrations of Upadacitinib or vehicle.
-
Pre-incubate the tissue with Upadacitinib for 1-2 hours.
-
-
Cytokine Stimulation:
-
Prepare a stock solution of a relevant cytokine (e.g., human IL-6).
-
Add the cytokine directly to the wells to achieve a final concentration known to induce robust STAT3 phosphorylation (e.g., 10-50 ng/mL). Include an unstimulated control.
-
Incubate for a short period (e.g., 15-30 minutes), as STAT phosphorylation is a rapid event.
-
-
Protein Extraction:
-
Immediately after stimulation, wash the tissue fragments with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer or by sonication.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated STAT3 (pSTAT3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. The efficacy of Upadacitinib is determined by the reduction in the pSTAT3/Total STAT3 ratio.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to Upadacitinib experiments.
Caption: Upadacitinib inhibits the JAK1-STAT3 signaling pathway.
Caption: General experimental workflow for testing Upadacitinib efficacy.
Caption: Troubleshooting decision tree for low Upadacitinib efficacy.
References
- 1. Optimizing cardiac organoid culture to enhance maturation, viability, and cardiotoxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 3. Organoids and organs-on-chips: insights into predicting the efficacy of systemic treatment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing cancer research through organoid technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Addressing variability in Upadacitinib experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Upadacitinib.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Upadacitinib.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability in Assay Results | Inconsistent Cell Seeding: Uneven cell density across wells. | Ensure thorough cell suspension mixing before and during plating. Use calibrated multichannel pipettes and consider plating cells in a larger volume to minimize pipetting errors. |
| Edge Effects: Evaporation or temperature gradients in outer wells of the plate. | Avoid using the outermost wells of the assay plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inconsistent Reagent Addition: Variation in the volume of cytokine stimulant or Upadacitinib added. | Use a calibrated multichannel pipette for all reagent additions. Add reagents to a consistent location in the well (e.g., side wall) to ensure proper mixing. | |
| Lower-than-Expected Potency (High IC50 Value) | Upadacitinib Degradation: Improper storage or handling of the compound. | Store Upadacitinib stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working dilutions for each experiment. |
| Sub-optimal Cytokine Stimulation: Insufficient activation of the JAK-STAT pathway. | Titrate the cytokine concentration (e.g., IL-6, IFNγ) to determine the EC80-EC90 for STAT phosphorylation in your specific cell system. Ensure the stimulation time is appropriate to capture the peak response. | |
| High Serum Concentration: Components in serum may bind to the drug or interfere with the signaling pathway. | Perform experiments in low-serum or serum-free media. If serum is required for cell viability, ensure the concentration is consistent across all experiments. | |
| High Background Signal (High Signal in No-Stimulation Controls) | Constitutive Pathway Activation: The cell line used may have a mutation leading to constant JAK-STAT signaling (e.g., HEL cells with JAK2 V617F). | Select a cell line that requires cytokine stimulation for pathway activation. If using a constitutively active line, ensure the assay window between baseline and inhibited signal is sufficient. |
| Phosphatase Inhibitor Issues: Use of phosphatase inhibitors can sometimes elevate baseline phosphorylation. | Optimize the concentration and incubation time of phosphatase inhibitors in your lysis buffer. | |
| Non-Specific Antibody Binding: Primary or secondary antibodies may be cross-reacting with other proteins. | Run appropriate controls (e.g., secondary antibody only). Optimize antibody concentrations and blocking conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Upadacitinib? A1: Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1).[1][2] By binding to the ATP-binding site of JAK1, it prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking cytokine signaling.[3]
Q2: How selective is Upadacitinib for JAK1 compared to other JAK isoforms? A2: Upadacitinib is most potent against JAK1. In enzymatic assays, it shows selectivity for JAK1 over JAK2, JAK3, and TYK2.[4] In cellular assays using engineered cell lines, Upadacitinib demonstrated significantly greater selectivity for JAK1 versus JAK2, JAK3, and TYK2.[4]
Q3: What are the typical IC50 values for Upadacitinib? A3: The half-maximal inhibitory concentration (IC50) values can vary based on the assay type (enzymatic vs. cellular). The table below summarizes reported values.
| Target | Assay Type | IC50 Value (µM) |
| JAK1 | Enzymatic | 0.043 |
| JAK2 | Enzymatic | 0.12 |
| JAK3 | Enzymatic | 2.3 |
| TYK2 | Enzymatic | 4.7 |
| Source: Data from enzymatic assays.[4] |
Q4: What is the recommended solvent and storage condition for Upadacitinib? A4: Upadacitinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability or pathway signaling (typically <0.5%).
Q5: Which signaling pathways are most relevant for studying Upadacitinib's effects? A5: The most relevant pathway is the JAK-STAT signaling cascade. Upadacitinib potently inhibits cytokine-induced STAT phosphorylation mediated by JAK1.[5][6] Therefore, assays measuring the phosphorylation of STAT proteins (e.g., pSTAT3 in response to IL-6) are ideal for quantifying its biological activity.[4][7]
Key Experimental Protocols
Protocol: Cell-Based Phospho-STAT Assay for Upadacitinib Activity
This protocol outlines a general method to measure the inhibitory effect of Upadacitinib on cytokine-induced STAT phosphorylation.
1. Cell Plating:
-
Culture cells (e.g., TF-1, U-937, or primary PBMCs) to ~80% confluency.
-
Harvest and count the cells.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 50,000 - 100,000 cells/well) and allow them to adhere overnight if necessary.
2. Serum Starvation:
-
Gently aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free or low-serum (e.g., 0.5% FBS) medium to each well and incubate for 4-24 hours. This reduces baseline signaling.
3. Compound Treatment:
-
Prepare serial dilutions of Upadacitinib in the appropriate low-serum/serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the diluted Upadacitinib or vehicle control to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
4. Cytokine Stimulation:
-
Prepare the stimulating cytokine (e.g., IL-6, IFNγ) at 2x the final target concentration (previously determined EC80-EC90).
-
Add an equal volume of the 2x cytokine solution to all wells except the unstimulated controls.
-
Incubate for the pre-determined optimal time (e.g., 15-30 minutes) at 37°C.
5. Cell Lysis:
-
Aspirate the medium from all wells.
-
Immediately add 50-100 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10-20 minutes with gentle agitation.
6. Detection of Phospho-STAT:
-
The levels of phosphorylated STAT (e.g., pSTAT3) and total STAT can be quantified using various methods:
-
Western Blot: Transfer lysates to an SDS-PAGE gel for electrophoresis and subsequent immunoblotting with specific anti-pSTAT and anti-total STAT antibodies.
-
ELISA: Use a sandwich ELISA kit specific for the target phosphorylated STAT protein.
-
In-Cell Western™: Fix and permeabilize cells directly in the plate, followed by incubation with primary and fluorescently-labeled secondary antibodies for imaging-based quantification.[8]
-
7. Data Analysis:
-
Normalize the phospho-STAT signal to the total STAT or a housekeeping protein signal.
-
Plot the normalized signal against the log of Upadacitinib concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to calculate the IC50 value.
Visualizations
Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. lunlunapp.com [lunlunapp.com]
- 3. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news.abbvie.com [news.abbvie.com]
- 6. news.abbvie.com [news.abbvie.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. astx.com [astx.com]
Best practices for storing and handling Upadacitinib powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Upadacitinib powder. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store Upadacitinib powder upon receipt?
A1: Upadacitinib powder, supplied as a crystalline solid, should be stored at -20°C for long-term stability.[1] Under these conditions, the compound is stable for at least four years.[1] Some suppliers may also recommend storage in a refrigerator.[2]
Q2: What are the recommended solvents for reconstituting Upadacitinib powder?
A2: Upadacitinib is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), dimethyl formamide, and ethanol.[1][3] It is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve the powder in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q3: What is the solubility of Upadacitinib in common solvents?
A3: The solubility of Upadacitinib can vary slightly between batches. However, typical solubilities are provided in the table below.
| Solvent | Solubility (at 25°C) |
| DMSO | ~30 mg/mL[1], 76 mg/mL (199.8 mM)[3] |
| Dimethyl formamide | ~30 mg/mL[1] |
| Ethanol | 76 mg/mL (199.8 mM)[3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.50 mg/mL[1] |
| Water | 0.0707 mg/mL[4] |
Q4: How long are reconstituted solutions of Upadacitinib stable?
A4: It is not recommended to store aqueous solutions of Upadacitinib for more than one day.[1] For stock solutions in organic solvents, it is best practice to aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions in a solvent can be stored for up to one year at -80°C and for one month at -20°C.[5]
Q5: What personal protective equipment (PPE) should be used when handling Upadacitinib powder?
A5: Upadacitinib should be considered a hazardous material.[1] When handling the powder, it is essential to wear appropriate personal protective equipment, including tightly fitting safety goggles with side-shields, gloves, and a lab coat.[2] All handling of the powder should be done in a laboratory fume hood or another form of local exhaust ventilation.[2] Do not ingest, inhale, or allow the powder to come into contact with eyes, skin, or clothing. Wash thoroughly after handling.[1]
Troubleshooting Guides
Problem: The Upadacitinib powder is not fully dissolving in my chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility of Upadacitinib in that specific solvent.
-
Solution:
-
Refer to the solubility table above to ensure you are working within the known solubility limits.
-
If you are preparing an aqueous solution, first dissolve the Upadacitinib powder in a small amount of DMSO before adding your aqueous buffer.[1]
-
Gently warm the solution and vortex to aid dissolution.
-
If the powder still does not dissolve, consider using a different solvent with higher solubility, such as DMSO or ethanol, for your stock solution.[1][3]
-
Problem: I am observing precipitation in my Upadacitinib stock solution after storage.
-
Possible Cause 1: The storage temperature was not appropriate, or the solution underwent multiple freeze-thaw cycles.
-
Solution 1: Ensure your stock solutions are stored at -80°C for long-term stability and are aliquoted into smaller volumes to minimize freeze-thaw cycles.[5]
-
Possible Cause 2: The concentration of the stock solution is too high, leading to precipitation at lower temperatures.
-
Solution 2: Prepare a new stock solution at a slightly lower concentration. Ensure the powder is fully dissolved before storage.
Experimental Protocols
Protocol: Reconstitution of Upadacitinib Powder for In Vitro Experiments
This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays or other in vitro experiments.
-
Preparation of a High-Concentration Stock Solution in DMSO:
-
Equilibrate the vial of Upadacitinib powder to room temperature before opening.
-
Under a fume hood, add the required volume of DMSO to the vial to achieve a desired high concentration (e.g., 10 mM or 30 mg/mL).
-
Cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear.
-
Purge the vial with an inert gas, such as nitrogen or argon, before recapping to minimize oxidation.[1]
-
Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of a Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Further dilute the stock solution with the appropriate cell culture medium or aqueous buffer to the final desired concentration for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in your experimental setup is low enough to not affect the cells or assay (typically <0.1%).
-
Use the freshly prepared aqueous working solution immediately, as it is not recommended for storage.[1]
-
Visualizations
Caption: Workflow for reconstituting Upadacitinib powder.
Caption: Troubleshooting guide for Upadacitinib dissolution issues.
References
Validation & Comparative
A Head-to-Head Comparison of Upadacitinib and Tofacitinib in Preclinical Models of Rheumatoid Arthritis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of upadacitinib and tofacitinib, two prominent Janus kinase (JAK) inhibitors, in preclinical models of rheumatoid arthritis (RA). The following sections detail their mechanism of action, in vitro selectivity, and in vivo efficacy, supported by experimental data and protocols.
Introduction to Upadacitinib and Tofacitinib
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint destruction. A key signaling pathway implicated in the pathogenesis of RA is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Cytokines, which are pivotal in driving the inflammatory response in RA, signal through this pathway. Consequently, inhibiting JAKs has emerged as a critical therapeutic strategy.
Tofacitinib, the first-in-class oral JAK inhibitor approved for RA, acts as a pan-JAK inhibitor, targeting multiple JAK isoforms. Upadacitinib, a second-generation JAK inhibitor, was developed with the aim of providing greater selectivity for JAK1, which is hypothesized to offer a more favorable benefit-risk profile by minimizing effects associated with the inhibition of other JAK isoforms.
Mechanism of Action: The JAK-STAT Signaling Pathway
Both upadacitinib and tofacitinib exert their therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the transduction of signals from numerous cytokines and growth factors that are integral to hematopoiesis and immune function. The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAKs, these drugs effectively block this signaling cascade.
In Vitro Selectivity Profile
The selectivity of JAK inhibitors against different JAK isoforms is a key differentiator that may influence their efficacy and safety profiles. Upadacitinib was designed to be a selective JAK1 inhibitor, while tofacitinib is considered a pan-JAK inhibitor with a preference for JAK1 and JAK3.
| Kinase | Upadacitinib IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) |
| JAK1 | 43 | 112 |
| JAK2 | 120 | 209 |
| JAK3 | 2300 | 1.6 |
Data compiled from in vitro kinase assays. IC₅₀ values represent the concentration required for 50% inhibition.
In cellular assays, upadacitinib demonstrates approximately 60-fold greater selectivity for JAK1 over JAK2 and over 100-fold selectivity over JAK3.[1] This contrasts with tofacitinib, which potently inhibits JAK1 and JAK3, with less activity against JAK2.
In Vivo Efficacy in Rheumatoid Arthritis Models
The therapeutic potential of upadacitinib and tofacitinib has been extensively evaluated in preclinical models of rheumatoid arthritis, primarily the adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models in rats and mice.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model for studying the pathogenesis of RA and for evaluating novel therapeutic agents. In this model, both upadacitinib and tofacitinib have demonstrated dose-dependent efficacy in reducing paw swelling and bone destruction.[1][2] However, upadacitinib was found to be significantly more potent than tofacitinib.[1] The efficacious exposure of upadacitinib was markedly lower than that of tofacitinib to achieve a similar therapeutic effect.[1]
| Parameter | Upadacitinib | Tofacitinib |
| Inhibition of Paw Swelling | Dose-dependent reduction | Dose-dependent reduction |
| Bone Destruction | Dose-dependent reduction | Dose-dependent reduction |
| Potency (AUC₆₀) | More potent | Less potent |
AUC₆₀ refers to the drug exposure required to achieve 60% inhibition of paw swelling.
Collagen-Induced Arthritis (CIA)
The CIA model is another widely used animal model of RA that shares many immunological and pathological features with the human disease. Both upadacitinib and tofacitinib have been shown to alleviate disease symptoms in the CIA model. Studies in mice have demonstrated that both drugs can reduce foot swelling and improve pathological histological changes.[3] While direct, side-by-side comparative studies with detailed dose-response curves in the CIA model are not as readily available in published literature as for the AIA model, individual studies confirm the efficacy of both agents in this model.[4][5]
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
A common protocol for inducing AIA in rats involves a single intradermal injection of Mycobacterium tuberculosis in an oil vehicle (Freund's Complete Adjuvant) into the footpad or base of the tail. Disease onset, characterized by paw swelling, typically occurs within 10 to 14 days. Drug administration (e.g., orally via gavage) usually commences at the first signs of disease and continues for a specified period. Efficacy is assessed by measuring changes in paw volume (plethysmometry), clinical arthritis scores, and histological analysis of the joints for inflammation, pannus formation, cartilage damage, and bone erosion.
Collagen-Induced Arthritis (CIA) in Mice/Rats
The CIA model is induced by immunization with type II collagen emulsified in an adjuvant. For mice, an initial intradermal injection of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA) is typically administered at the base of the tail. A booster injection of collagen, often with Incomplete Freund's Adjuvant (IFA), is given 21 days later. Arthritis development is usually observed 3 to 5 weeks after the primary immunization. In rats, a similar protocol is followed, though a booster may be given earlier, around day 7. Treatment with the compounds under investigation usually starts around the time of the booster injection or upon the appearance of clinical signs. Outcome measures are similar to the AIA model.
Conclusion
Both upadacitinib and tofacitinib have demonstrated significant efficacy in preclinical models of rheumatoid arthritis, validating the therapeutic potential of JAK inhibition. The key distinction between the two lies in their selectivity profiles. Upadacitinib's greater selectivity for JAK1 translates to higher in vivo potency in the AIA model compared to the pan-JAK inhibitor tofacitinib.[1] This enhanced selectivity is hypothesized to contribute to a more favorable therapeutic window. Further research and clinical studies continue to elucidate the full implications of these differences in selectivity on the long-term efficacy and safety of these important therapeutic agents.
References
- 1. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Upadacitinib and Other JAK Inhibitors: An Evidence-Based Guide for Researchers
A detailed analysis of the efficacy, safety, and mechanisms of action of leading Janus kinase (JAK) inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
This guide offers an objective, data-driven comparison of Upadacitinib against other prominent JAK inhibitors, including Tofacitinib, Baricitinib, Filgotinib, and the TYK2 inhibitor Deucravacitinib. By summarizing quantitative data from key clinical trials and providing detailed experimental methodologies, this document serves as a critical tool for understanding the nuanced differences within this important class of immunomodulatory drugs.
Mechanism of Action: Targeting the JAK-STAT Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral to the JAK-STAT signaling pathway, which transmits extracellular signals from cytokine receptors to the nucleus, leading to the transcription of genes involved in immunity and inflammation.
The various JAK inhibitors exhibit different selectivity profiles for the JAK family members, which may influence their efficacy and safety profiles.
Figure 1: JAK-STAT signaling pathway and inhibitor targets.
Efficacy in Rheumatoid Arthritis: A Comparative Analysis
The efficacy of Upadacitinib has been compared with other JAK inhibitors and standard-of-care treatments in several key clinical trials. The primary endpoints in these studies typically include the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and measures of disease activity such as the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP).
Table 1: Comparative Efficacy of JAK Inhibitors in Rheumatoid Arthritis (MTX-IR Patients)
| Trial (Reference) | Treatment Arms | N | ACR20 (%) at Week 12 | ACR50 (%) at Week 12 | ACR70 (%) at Week 12 | DAS28-CRP <2.6 (%) at Week 12 |
| SELECT-COMPARE [1][2] | Upadacitinib 15 mg + MTX | 651 | 71 | 45 | 25 | 29 |
| Adalimumab 40 mg + MTX | 327 | 63 | 29 | 13 | 18 | |
| Placebo + MTX | 651 | 36 | 15 | 5 | 6 | |
| RA-BEAM [3] | Baricitinib 4 mg + MTX | 487 | 70 | 49 | 24 | 22 |
| Adalimumab 40 mg + MTX | 330 | 61 | 36 | 11 | 14 | |
| Placebo + MTX | 488 | 40 | 20 | 6 | 5 | |
| ORAL Strategy [4][5] | Tofacitinib 5 mg BID + MTX | 376 | 66 | 46 | 22 | 26 |
| Adalimumab 40 mg + MTX | 386 | 63 | 44 | 19 | 25 | |
| Tofacitinib 5 mg BID | 384 | 55 | 38 | 17 | 22 | |
| FINCH 1 [6] | Filgotinib 200 mg + MTX | 477 | 70 | 48 | 26 | 32 |
| Filgotinib 100 mg + MTX | 480 | 69 | 44 | 22 | 26 | |
| Adalimumab 40 mg + MTX | 325 | 70 | 41 | 22 | 26 | |
| Placebo + MTX | 477 | 50 | 26 | 11 | 12 |
MTX-IR: Methotrexate-Inadequate Responders
Safety Profile: A Key Differentiator
The safety of JAK inhibitors is a critical consideration, with a particular focus on the risk of major adverse cardiovascular events (MACE), venous thromboembolism (VTE), serious infections, and malignancies. The ORAL Surveillance study, a post-marketing safety trial of Tofacitinib, led to a boxed warning for the entire class of JAK inhibitors regarding these risks[7].
Table 2: Comparative Safety of JAK Inhibitors (Adverse Events of Special Interest)
| JAK Inhibitor | MACE (Events per 100 PY) | VTE (Events per 100 PY) | Serious Infections (Events per 100 PY) | Malignancy (excluding NMSC) (Events per 100 PY) | Herpes Zoster (Events per 100 PY) |
| Upadacitinib 15 mg | ~0.5 - 0.7 | ~0.3 - 0.6 | ~2.9 - 3.8 | ~0.7 - 0.9 | ~3.4 - 4.4 |
| Tofacitinib 5 mg BID | ~0.74 | ~0.53 | ~2.7 | ~0.9 | ~3.0 |
| Baricitinib 4 mg | ~0.5 - 0.8 | ~0.5 - 1.3 | ~3.0 - 3.6 | ~0.6 - 0.8 | ~1.3 - 3.2 |
| Filgotinib 200 mg | ~0.2 - 0.5 | ~0.1 - 0.5 | ~1.7 - 2.8 | ~0.4 - 0.7 | ~0.8 - 1.5 |
| Deucravacitinib 6 mg | ~0.3 | ~0.1 | ~1.1 | ~0.5 | ~0.6 |
Data compiled from various clinical trial programs and meta-analyses. Rates can vary based on patient population and study duration. PY = Patient-Years; NMSC = Non-Melanoma Skin Cancer.
Head-to-Head with a TYK2 Inhibitor: Deucravacitinib
Deucravacitinib is a first-in-class, oral, selective Tyrosine Kinase 2 (TYK2) inhibitor. By binding to the regulatory domain of TYK2, it offers a distinct mechanism of action compared to the ATP-competitive JAK1/2/3 inhibitors. This allosteric inhibition is thought to provide greater selectivity and potentially a different safety profile.
Direct head-to-head trials comparing Upadacitinib and Deucravacitinib are limited. However, data from the POETYK PSO-1 and POETYK PSO-2 trials in psoriasis provide insights into the efficacy of Deucravacitinib.
Table 3: Efficacy of Deucravacitinib in Plaque Psoriasis (POETYK PSO-1)
| Treatment Arm | N | PASI 75 (%) at Week 16 | sPGA 0/1 (%) at Week 16 |
| Deucravacitinib 6 mg QD | 332 | 58.7 | 53.6 |
| Apremilast 30 mg BID | 168 | 35.1 | 32.1 |
| Placebo | 166 | 12.7 | 7.2 |
PASI 75: Psoriasis Area and Severity Index 75% improvement; sPGA 0/1: static Physician's Global Assessment of clear or almost clear.
A network meta-analysis of treatments for moderate-to-severe plaque psoriasis suggested that Deucravacitinib demonstrated superior efficacy compared to apremilast and placebo[8][9][10].
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is essential for interpreting their outcomes.
Figure 2: Generalized workflow of a randomized controlled trial for JAK inhibitors.
SELECT-COMPARE (Upadacitinib)[1][13]
-
Objective: To assess the efficacy and safety of upadacitinib compared with placebo and adalimumab in patients with RA with an inadequate response to methotrexate.
-
Inclusion Criteria: Adults with active RA (≥6 swollen and ≥6 tender joints, hsCRP ≥3 mg/L) on a stable dose of MTX.
-
Exclusion Criteria: Prior treatment with a biologic DMARD or any JAK inhibitor.
-
Primary Endpoints: ACR20 response and DAS28-CRP <2.6 at Week 12 versus placebo.
RA-BEAM (Baricitinib)[1][10][14][15]
-
Objective: To evaluate the efficacy and safety of baricitinib compared with placebo and adalimumab in patients with active RA and an inadequate response to methotrexate.
-
Inclusion Criteria: Adults with active RA (≥6 swollen and ≥6 tender joints, hsCRP ≥6 mg/L) on stable MTX.
-
Exclusion Criteria: Prior use of biologic DMARDs.
-
Primary Endpoint: ACR20 response at Week 12 versus placebo.
ORAL Strategy (Tofacitinib)[5][6][16]
-
Objective: To compare the efficacy and safety of tofacitinib monotherapy, tofacitinib plus methotrexate, and adalimumab plus methotrexate in patients with RA and an inadequate response to methotrexate.
-
Inclusion Criteria: Adults with active RA despite MTX therapy.
-
Exclusion Criteria: Prior use of TNF inhibitors if they had failed for lack of efficacy or an adverse event[4].
-
Primary Endpoint: ACR50 response at Month 6[4].
FINCH 1 (Filgotinib)[7][8][15][17]
-
Objective: To evaluate the efficacy and safety of filgotinib versus placebo and adalimumab in patients with RA and an inadequate response to methotrexate.
-
Inclusion Criteria: Adults with moderately to severely active RA (≥6 swollen and ≥6 tender joints) on stable MTX.
-
Exclusion Criteria: Prior treatment with any JAK inhibitor[11].
-
Primary Endpoint: ACR20 response at Week 12 versus placebo[12].
POETYK PSO-1 (Deucravacitinib)
-
Objective: To compare the efficacy and safety of deucravacitinib with placebo and apremilast in adults with moderate to severe plaque psoriasis.
-
Inclusion Criteria: Adults with moderate to severe plaque psoriasis (PASI ≥12, sPGA ≥3, BSA involvement ≥10%) who were candidates for systemic therapy or phototherapy.
-
Exclusion Criteria: Previous treatment with deucravacitinib or apremilast[6].
-
Primary Endpoints: PASI 75 response and sPGA score of 0 or 1 at Week 16 versus placebo.
Conclusion
Upadacitinib has demonstrated robust efficacy in the treatment of rheumatoid arthritis, often showing numerical or statistical superiority to adalimumab in key clinical endpoints. When compared to other oral JAK inhibitors, the efficacy appears broadly comparable, with subtle differences that may be influenced by trial design and patient populations. The safety profile of Upadacitinib is consistent with the JAK inhibitor class, with ongoing long-term studies continuing to delineate the benefit-risk profile. The emergence of selective TYK2 inhibitors like Deucravacitinib introduces a new dimension to the landscape of oral immunomodulators, with a potentially differentiated safety profile. As direct comparative data becomes more available, the optimal positioning of these agents in the treatment paradigm for immune-mediated inflammatory diseases will become clearer. This guide provides a foundational, evidence-based overview to aid in the ongoing research and development in this dynamic field.
References
- 1. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. RA-BEAM trial shows that baricitinib improves RA symptoms, slows joint damage | MDedge Rheumatology [mdedge9-ma1.mdedge.com]
- 4. Patient-reported outcomes for tofacitinib with and without methotrexate, or adalimumab with methotrexate, in rheumatoid arthritis: a phase IIIB/IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abidipharma.com [abidipharma.com]
- 6. Filgotinib versus placebo or adalimumab in patients with rheumatoid arthritis and inadequate response to methotrexate: a phase III randomised clinical trial | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. Pfizer Shares Co-Primary Endpoint Results from Post-Marketing Required Safety Study of XELJANZ® (tofacitinib) in Subjects with Rheumatoid Arthritis (RA) | Pfizer [pfizer.com]
- 8. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. A systematic review and network meta-analysis comparing the efficacy and safety of deucravacitinib versus selected treatments for moderate to severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. gilead.com [gilead.com]
Upadacitinib: A Comparative Analysis of JAK1 over JAK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Upadacitinib's selectivity for Janus Kinase 1 (JAK1) over Janus Kinase 2 (JAK2), supported by experimental data. Upadacitinib is a selective JAK1 inhibitor developed to offer a more targeted therapeutic approach in the treatment of several immune-mediated inflammatory diseases.[1] The rationale behind developing a JAK1-selective inhibitor is to maximize therapeutic efficacy, which is often linked to the inhibition of pro-inflammatory cytokines signaled through JAK1, while minimizing potential side effects associated with the inhibition of other JAK isoforms like JAK2, which is involved in hematopoietic signaling.[1]
Quantitative Analysis of Upadacitinib's JAK1 Selectivity
The selectivity of Upadacitinib has been quantified in both biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate greater potency.
| Assay Type | Target | Upadacitinib IC50 (nM) | Reference |
| Biochemical (Enzyme) Assay | JAK1 | 43 | [2] |
| JAK2 | 120 | [2] | |
| Cellular Assay | JAK1 | 14 | [3] |
| JAK2 | 593 | [3] |
In biochemical assays using purified enzymes, Upadacitinib demonstrates a preference for JAK1 over JAK2.[2] This selectivity is even more pronounced in cellular environments. In cellular assays, Upadacitinib is approximately 40-fold more selective for JAK1 than for JAK2.[2][3] This increased cellular selectivity is significant as it better reflects the drug's activity in a physiological context.[3]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Upadacitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins.[2] This blockade of STAT activation ultimately modulates the transcription of target genes involved in the inflammatory response.
References
- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) | Semantic Scholar [semanticscholar.org]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
Upadacitinib: A Comparative Analysis of Efficacy Across Inflammatory Disease Models
A comprehensive guide for researchers and drug development professionals on the cross-validation of Upadacitinib's efficacy in various immune-mediated inflammatory diseases. This guide provides an objective comparison of its performance, supported by experimental data from pivotal clinical trials.
Upadacitinib, an oral, selective Janus kinase (JAK) 1 inhibitor, has emerged as a significant therapeutic agent in the management of several chronic inflammatory diseases.[1][2] Its targeted mechanism of action offers a distinct advantage in modulating the inflammatory cascades central to the pathophysiology of conditions such as rheumatoid arthritis, atopic dermatitis, psoriatic arthritis, and inflammatory bowel disease. This guide synthesizes efficacy data from key clinical trials to provide a comparative overview of Upadacitinib's performance across these disease models.
Mechanism of Action: Targeting the JAK-STAT Pathway
Upadacitinib exerts its therapeutic effect by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway.[3] This pathway is crucial for transducing signals from various cytokines and growth factors that are pivotal in immune cell development, function, and the inflammatory process.[1][4] By blocking JAK1, Upadacitinib effectively dampens the signaling of pro-inflammatory cytokines, thereby reducing inflammation and disease activity.[5]
Caption: Upadacitinib's Mechanism of Action on the JAK-STAT Pathway.
Efficacy in Rheumatoid Arthritis (RA)
In rheumatoid arthritis, Upadacitinib has demonstrated significant efficacy in patients with inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) and biologic DMARDs.[2][6] The SELECT clinical trial program has provided robust data supporting its use.
| Trial | Patient Population | Treatment Arm (Upadacitinib Dose) | Primary Endpoint | Result vs. Comparator |
| SELECT-NEXT | csDMARD-IR | 15 mg once daily | ACR20 at Week 12 | UPA 15mg: 64% vs. Placebo: 36% |
| DAS28-CRP ≤3.2 at Week 12 | UPA 15mg: 48% vs. Placebo: 17% | |||
| SELECT-MONOTHERAPY | MTX-IR | 15 mg once daily | ACR20 at Week 14 | UPA 15mg: 68% vs. MTX: 41% |
| DAS28-CRP <2.6 at Week 14 | UPA 15mg: 28% vs. MTX: 8% | |||
| SELECT-SWITCH [3][7] | TNFi-IR | 15 mg once daily | DAS28-CRP ≤3.2 at Week 12 | UPA 15mg: 43.3% vs. Adalimumab: 22.4%[3][7] |
| DAS28-CRP <2.6 at Week 12 | UPA 15mg: 28.4% vs. Adalimumab: 14.5%[3][7] |
ACR20: 20% improvement in American College of Rheumatology criteria; DAS28-CRP: Disease Activity Score 28 using C-reactive protein; csDMARD-IR: Inadequate response to conventional synthetic DMARDs; MTX-IR: Inadequate response to methotrexate; TNFi-IR: Inadequate response to a tumor necrosis factor inhibitor.
Efficacy in Atopic Dermatitis (AD)
For moderate-to-severe atopic dermatitis, Upadacitinib has shown rapid and sustained improvements in skin clearance and itch.[8][9] The Measure Up 1, Measure Up 2, and AD Up studies are pivotal in demonstrating its efficacy in this patient population.[9][10]
| Trial | Patient Population | Treatment Arm (Upadacitinib Dose) | Co-Primary Endpoint at Week 16 | Result vs. Placebo |
| Measure Up 1 [8][9] | Adolescents & Adults | 15 mg once daily | EASI-75 | UPA 15mg: 70% vs. Placebo: 16%[8] |
| vIGA-AD 0/1 | UPA 15mg: 48% vs. Placebo: 8%[8] | |||
| 30 mg once daily | EASI-75 | UPA 30mg: 80% vs. Placebo: 16%[8] | ||
| vIGA-AD 0/1 | UPA 30mg: 62% vs. Placebo: 8%[8] | |||
| Measure Up 2 [8][9] | Adolescents & Adults | 15 mg once daily | EASI-75 | UPA 15mg: 60% vs. Placebo: 13%[8] |
| vIGA-AD 0/1 | UPA 15mg: 39% vs. Placebo: 5% | |||
| 30 mg once daily | EASI-75 | UPA 30mg: 73% vs. Placebo: 13%[8] | ||
| vIGA-AD 0/1 | UPA 30mg: 52% vs. Placebo: 5% | |||
| AD Up (with TCS) [11] | Adolescents & Adults | 15 mg once daily | EASI-75 | UPA 15mg + TCS: 65% vs. Placebo + TCS: 26% |
| 30 mg once daily | EASI-75 | UPA 30mg + TCS: 77% vs. Placebo + TCS: 26% |
EASI-75: ≥75% improvement from baseline in the Eczema Area and Severity Index; vIGA-AD 0/1: validated Investigator's Global Assessment for Atopic Dermatitis score of clear or almost clear; TCS: Topical Corticosteroids.
Efficacy in Psoriatic Arthritis (PsA)
In patients with active psoriatic arthritis, Upadacitinib has demonstrated efficacy in improving joint and skin symptoms, as shown in the SELECT-PsA clinical trial program.[12]
| Trial | Patient Population | Treatment Arm (Upadacitinib Dose) | Primary Endpoint at Week 12 | Result vs. Placebo |
| SELECT-PsA 2 [12] | Biologic-IR | 15 mg once daily | ACR20 | UPA 15mg: 57% vs. Placebo: 24% |
| 30 mg once daily | ACR20 | UPA 30mg: 64% vs. Placebo: 24% | ||
| Secondary Endpoint at Week 16 | ||||
| 15 mg once daily | PASI-75 | UPA 15mg: 52% vs. Placebo: 16% | ||
| 30 mg once daily | PASI-75 | UPA 30mg: 57% vs. Placebo: 16% |
ACR20: 20% improvement in American College of Rheumatology criteria; PASI-75: ≥75% improvement from baseline in the Psoriasis Area and Severity Index; Biologic-IR: Inadequate response to biologic DMARDs.
Efficacy in Inflammatory Bowel Disease (IBD)
Upadacitinib has shown promise in inducing and maintaining clinical remission in patients with moderately to severely active Crohn's disease and ulcerative colitis.[13][14]
Crohn's Disease
| Trial | Patient Population | Treatment Arm (Upadacitinib Dose) | Co-Primary Endpoint at Week 12 | Result vs. Placebo |
| U-EXCEED [15] | Moderate to Severe CD | 45 mg once daily (Induction) | Clinical Remission (CDAI <150) | Significantly higher vs. Placebo |
| Endoscopic Response (SES-CD decrease >50%) | Significantly higher vs. Placebo | |||
| U-ENDURE [16] | Responders from induction | 15 mg or 30 mg once daily (Maintenance) | Clinical & Endoscopic Outcomes at 52 weeks | Sustained efficacy observed |
CDAI: Crohn's Disease Activity Index; SES-CD: Simple Endoscopic Score for Crohn's Disease. In a phase 2 trial, Upadacitinib induced endoscopic remission in a significant proportion of patients with Crohn's disease compared to placebo.[13][17]
Ulcerative Colitis
| Trial | Patient Population | Treatment Arm (Upadacitinib Dose) | Primary Endpoint at Week 8 (Induction) | Result vs. Placebo |
| U-ACHIEVE [18] | Moderate to Severe UC | 45 mg once daily | Clinical Remission | UPA 45mg: 26% vs. Placebo: 5% |
| U-ACCOMPLISH [18] | Moderate to Severe UC | 45 mg once daily | Clinical Remission | UPA 45mg: 34% vs. Placebo: 4% |
| Maintenance Trial [18] | Responders from induction | 15 mg once daily | Clinical Remission at Week 52 | UPA 15mg: 42% vs. Placebo: 12% |
| 30 mg once daily | Clinical Remission at Week 52 | UPA 30mg: 52% vs. Placebo: 12% |
Experimental Protocols and Workflows
The clinical development of Upadacitinib has been supported by a series of robust, multicenter, randomized, double-blind, placebo-controlled Phase 3 studies.
General Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group design. Many studies included an active comparator arm and long-term extension phases.[6][19]
-
Patient Population: Adult and, in some cases, adolescent patients with a confirmed diagnosis of the specific inflammatory disease of moderate-to-severe activity.[9] Key inclusion criteria often involved inadequate response or intolerance to prior therapies (e.g., csDMARDs, biologics).[3][15]
-
Interventions: Patients were randomized to receive once-daily oral Upadacitinib at various doses (e.g., 15 mg, 30 mg, or 45 mg for induction) or placebo.[9][13] In some trials, treatment was administered in combination with background therapy like methotrexate or topical corticosteroids.[3][11]
-
Primary Endpoints: Efficacy was primarily assessed at week 12, 14, or 16, using established and validated disease-specific composite scores such as ACR20 for RA, EASI-75 for AD, and clinical remission for IBD.[2][9][17]
-
Secondary Endpoints: Included other measures of clinical response, patient-reported outcomes, and safety assessments.
Caption: A typical workflow for a Phase 3 clinical trial of Upadacitinib.
Comparative Efficacy and Conclusion
The collective data from numerous clinical trials provide strong evidence for the efficacy of Upadacitinib across a spectrum of immune-mediated inflammatory diseases. While direct head-to-head comparisons across different disease models are not feasible due to differing endpoint measures, the magnitude of effect versus placebo is consistently high.
Caption: Validated efficacy of Upadacitinib across different disease models.
References
- 1. youtube.com [youtube.com]
- 2. Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inventi.in [inventi.in]
- 6. Upadacitinib in Rheumatoid Arthritis and Inadequate Response to Conventional Synthetic Disease-Modifying Antirheumatic Drugs: Efficacy and Safety Through 5 Years (SELECT-NEXT) | The Journal of Rheumatology [jrheum.org]
- 7. hcplive.com [hcplive.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficacy and Safety of Upadacitinib Treatment in Adolescents With Moderate-to-Severe Atopic Dermatitis: Analysis of the Measure Up 1, Measure Up 2, and AD Up Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. contemporarypediatrics.com [contemporarypediatrics.com]
- 11. upadacitinib-plus-topical-corticosteroids-in-atopic-dermatitis-week-52-ad-up-study-results - Ask this paper | Bohrium [bohrium.com]
- 12. providence.elsevierpure.com [providence.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. hcplive.com [hcplive.com]
- 16. Efficacy and safety of upadacitinib maintenance therapy in patients with moderately to severely active Crohn's disease: 2-year results from the U-ENDURE Long-Term Extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Upadacitinib in a Randomized Trial of Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. AbbVieâs Upadacitinib Study Completes: Promising Results for Atopic Dermatitis - TipRanks.com [tipranks.com]
Comparative analysis of Upadacitinib and biologic therapies
A Comparative Analysis of Upadacitinib and Biologic Therapies for Immune-Mediated Inflammatory Diseases
This guide provides a detailed comparison of the Janus kinase (JAK) inhibitor, Upadacitinib, with several key biologic therapies used in the treatment of autoimmune and inflammatory diseases. The analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at performance based on available experimental data.
Mechanism of Action: A Tale of Two Strategies
Upadacitinib and biologic therapies represent two distinct approaches to immunomodulation. Upadacitinib is a small molecule that targets intracellular signaling pathways, while biologics are larger molecules that typically target extracellular or cell-surface proteins.
Upadacitinib: Targeting the JAK-STAT Signaling Pathway
Upadacitinib is an oral, selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[1] By inhibiting JAK1, Upadacitinib modulates the signaling of key cytokines implicated in the pathophysiology of various immune-mediated diseases.[2] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn reduces the transcription of pro-inflammatory genes.[1]
Biologic Therapies: Targeting Specific Inflammatory Mediators
Biologic therapies are designed to target specific components of the immune system that are involved in the inflammatory process.[3] Unlike the broad-acting nature of some older immunosuppressants, biologics offer a more targeted approach. The biologics discussed in this comparison include:
-
TNF-α Inhibitors (e.g., Adalimumab): These agents bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in many autoimmune diseases.[4]
-
IL-12/23 Inhibitors (e.g., Ustekinumab): This class of biologics targets the p40 subunit shared by Interleukin-12 (IL-12) and Interleukin-23 (IL-23), two cytokines involved in the differentiation and activation of T-cells and other immune cells.[5]
-
T-cell Costimulation Modulators (e.g., Abatacept): Abatacept works by interfering with the activation of T-cells, a type of white blood cell that is central to the inflammatory cascade in autoimmune diseases.[6]
Comparative Efficacy Data from Head-to-Head Trials
Direct head-to-head clinical trials are the gold standard for comparing the efficacy of different treatments. Several such trials have evaluated Upadacitinib against leading biologic therapies across various indications.
Rheumatoid Arthritis (RA)
Upadacitinib vs. Adalimumab (SELECT-COMPARE)
The SELECT-COMPARE study was a Phase 3 trial in patients with moderate to severe RA who had an inadequate response to methotrexate.[7]
| Endpoint (Week 12) | Upadacitinib 15 mg + MTX | Adalimumab 40 mg + MTX | Placebo + MTX |
| ACR20 Response | 71% | 63% | 36% |
| ACR50 Response | 45% | 29% | 15% |
| ACR70 Response | 25% | 13% | 5% |
| DAS28-CRP <2.6 (Remission) | 29% | 18% | 6% |
| Low Disease Activity (DAS28-CRP ≤3.2) | 45% | 29% | 14% |
| Data sourced from the SELECT-COMPARE trial.[7] |
At 26 weeks, Upadacitinib also showed significantly less radiographic progression compared to placebo.[7] Long-term data through 3 years showed that higher levels of clinical response continued to be observed with Upadacitinib versus Adalimumab.[8]
Upadacitinib vs. Abatacept (SELECT-CHOICE)
The SELECT-CHOICE study was a Phase 3 trial in patients with RA who had an inadequate response or intolerance to biologic DMARDs.[6]
| Endpoint (Week 12) | Upadacitinib 15 mg | Abatacept |
| Mean Change from Baseline in DAS28-CRP | -2.52 | -2.00 |
| DAS28-CRP <2.6 (Remission) | 30.0% | 13.3% |
| Data sourced from the SELECT-CHOICE trial. Upadacitinib demonstrated superiority over Abatacept for both endpoints (P<0.001).[6] |
Psoriatic Arthritis (PsA)
Upadacitinib vs. Adalimumab (SELECT-PsA 1)
The SELECT-PsA 1 trial was a Phase 3 study in patients with active PsA who had an inadequate response to non-biologic DMARDs.[9][10]
| Endpoint (Week 12) | UPA 15 mg | UPA 30 mg | Adalimumab 40 mg | Placebo |
| ACR20 Response | 70.6% | 78.5% | 65.0% | 36.2% |
| Data sourced from the SELECT-PsA 1 trial. The 30 mg dose of Upadacitinib was found to be superior to Adalimumab, while the 15 mg dose was non-inferior.[9][10] |
Inflammatory Bowel Disease (IBD)
Upadacitinib vs. Ustekinumab in Crohn's Disease (CD)
A matching-adjusted indirect comparison using data from Phase 3 trials for both drugs in patients with moderately to severely active CD was conducted.[5]
| Endpoint (Induction) | Upadacitinib | Ustekinumab |
| Endoscopic Response | Higher (Difference: 26.3%, P<0.001) | Lower |
| CDAI Clinical Response (TNF-IR) | Higher (Difference: 18.2%, P<0.05) | Lower |
| Data are from an indirect comparison and should be interpreted with caution.[5] |
Upadacitinib vs. Ustekinumab in Ulcerative Colitis (UC)
A retrospective multicenter cohort study compared the effectiveness of Upadacitinib and Ustekinumab in patients with UC.[11]
| Endpoint | Upadacitinib | Ustekinumab | Odds Ratio (OR) |
| Clinical Response | 82.9% | 63.5% | 2.39 |
| Steroid-Free Clinical Remission | 62.1% | 34.7% | 3.17 |
| Endoscopic Remission | 37.5% | 15.9% | 5.10 |
| Data from a retrospective study showed higher odds of positive outcomes with Upadacitinib compared to Ustekinumab.[11][12] |
Safety Profile Comparison
The safety profiles of Upadacitinib and biologics have been extensively studied. While both are effective, they carry different risk profiles that must be considered.
| Adverse Event of Special Interest | Upadacitinib | TNF Inhibitors (e.g., Adalimumab) | IL-12/23 Inhibitors (e.g., Ustekinumab) |
| Serious Infections | Higher rates compared to some biologics in certain studies.[10] | Risk of serious infections, including tuberculosis. | Generally lower risk of serious infections compared to TNF inhibitors. |
| Herpes Zoster (Shingles) | Increased risk observed across studies.[8][13] | Lower risk compared to JAK inhibitors. | Lower risk compared to JAK inhibitors. |
| Major Adverse Cardiovascular Events (MACE) | Rates were generally comparable to Adalimumab in RA trials.[8][13] | Boxed warning for increased risk of MACE in patients with RA. | Data suggest a favorable cardiovascular safety profile. |
| Venous Thromboembolism (VTE) | Increased risk is a class-wide warning for JAK inhibitors.[8][14] | Some studies suggest a potential increased risk. | No clear association with increased VTE risk. |
| Malignancies | Rates were similar to Adalimumab in the SELECT-COMPARE trial.[8][14] | Boxed warning regarding the risk of lymphoma and other malignancies. | Long-term data have not shown an increased risk of malignancy. |
| Lab Abnormalities (e.g., CPK, Lipids) | Elevations in creatine phosphokinase (CPK) and lipids are known side effects.[8][13] | Less common. | Less common. |
| This table provides a general summary. Rates of adverse events can vary significantly based on the patient population and study duration.[8][10][13][14] |
Experimental Protocols: A Look Inside a Head-to-Head Trial
To understand how comparative data is generated, it is essential to examine the underlying experimental methodologies.
Example Protocol: The SELECT-COMPARE Trial
Objective: To assess the efficacy and safety of Upadacitinib compared with placebo and Adalimumab in patients with active RA and an inadequate response to methotrexate (MTX).[7][8]
Study Design:
-
Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Patients were randomized in a 2:2:1 ratio to receive:
-
Upadacitinib 15 mg once daily
-
Adalimumab 40 mg every other week
-
Placebo
-
-
All patients continued a stable background dose of MTX.
-
The primary comparison period was 12 weeks. Patients on placebo who did not achieve at least a 20% improvement in joint counts at week 14 were rescued to Upadacitinib. All remaining placebo patients were switched to Upadacitinib at week 26.[8]
Key Inclusion Criteria:
-
Adults with a diagnosis of RA for at least 3 months.
-
Active disease, defined by ≥6 swollen joints and ≥6 tender joints, and high-sensitivity C-reactive protein (hsCRP) ≥3 mg/L.
-
Inadequate response to MTX.
Endpoints:
-
Primary Endpoints (at Week 12):
-
Proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response (Upadacitinib vs. Placebo).
-
Proportion of patients achieving clinical remission (DAS28-CRP <2.6) (Upadacitinib vs. Placebo).
-
-
Key Secondary Endpoints:
-
Change from baseline in modified Total Sharp Score (mTSS) at week 26 (Upadacitinib vs. Placebo).
-
Proportion of patients achieving low disease activity (DAS28-CRP ≤3.2) at week 12 (Upadacitinib vs. Adalimumab).
-
Proportion of patients achieving ACR50 response at week 12 (Upadacitinib vs. Adalimumab).
-
Conclusion
Upadacitinib, a selective JAK1 inhibitor, has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases, often showing superiority or non-inferiority when compared head-to-head with established biologic therapies such as Adalimumab and Abatacept.[6][14] Its oral administration offers a convenience advantage over the injectable routes required for most biologics.
However, the choice of therapy requires a careful consideration of the benefit-risk profile for each individual patient. Upadacitinib is associated with a higher risk of certain adverse events, notably herpes zoster, and carries class-wide warnings for serious infections, malignancy, MACE, and thrombosis.[8][13] Biologic therapies also have well-documented risks, including serious infections and, for TNF inhibitors, a potential for malignancies.[4]
The data presented in this guide, derived from rigorous clinical trials, provide a foundation for understanding the relative performance of Upadacitinib and key biologics. This information is critical for researchers and clinicians in making informed decisions and for drug development professionals in identifying opportunities for future therapeutic innovation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. ctpost.com [ctpost.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Upadacitinib Meets All Primary and Ranked Secondary Endpoints Including Superiority Versus Adalimumab in Phase 3 Study in Rheumatoid Arthritis [prnewswire.com]
- 8. rmdopen.bmj.com [rmdopen.bmj.com]
- 9. Trial Pits Upadacitinib vs. Adalimumab for Psoriatic Arthritis - The Rheumatologist [the-rheumatologist.org]
- 10. Upadacitinib versus Adalimumab: How Do These Arthritis Drugs Compare? | Docwire News [docwirenews.com]
- 11. gutsandgrowth.com [gutsandgrowth.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. news.abbvie.com [news.abbvie.com]
Upadacitinib's In Vitro Profile: A Comparative Analysis Against First-Generation JAK Inhibitors
A detailed examination of in vitro studies reveals Upadacitinib's heightened selectivity for JAK1 compared to first-generation Janus kinase (JAK) inhibitors like Tofacitinib and Baricitinib. This enhanced selectivity profile, supported by extensive experimental data, suggests a more targeted inhibition of cytokine signaling pathways implicated in autoimmune and inflammatory diseases.
Upadacitinib, a second-generation JAK inhibitor, has been engineered for greater selectivity for the JAK1 enzyme.[1] In contrast, first-generation inhibitors such as Tofacitinib and Baricitinib exhibit a broader inhibition profile across the JAK family, which includes JAK1, JAK2, JAK3, and TYK2.[2][3] This difference in selectivity is critical as each JAK enzyme is involved in distinct signaling pathways that regulate various physiological processes.[4] In vitro studies are fundamental in characterizing and comparing the potency and selectivity of these inhibitors, providing a foundational understanding of their therapeutic potential and possible side-effect profiles.
Comparative Potency and Selectivity: A Quantitative Look
In vitro assays consistently demonstrate Upadacitinib's potent and selective inhibition of JAK1. Biochemical assays using recombinant human JAK kinases and cellular assays measuring cytokine-induced STAT phosphorylation are standard methods to quantify and compare the inhibitory activity of these compounds.[3]
The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons. Lower IC50 values indicate greater potency.
| Inhibitor | Target | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (nM) |
| Upadacitinib | JAK1 | 45[1] | 14[1] |
| JAK2 | 109[1] | 593[1] | |
| JAK3 | 2100[1] | >10,000 | |
| Tofacitinib | JAK1 | 112[5] | - |
| JAK2 | 20[5] | - | |
| JAK3 | 1[5] | - | |
| Baricitinib | JAK1 | 5.9[5] | - |
| JAK2 | 5.7[5] | - | |
| JAK3 | >400 | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from the cited sources for comparative purposes. Cellular assay data for Tofacitinib and Baricitinib from the same direct comparative study as Upadacitinib were not available in the provided search results.
The data clearly illustrates that in biochemical assays, Upadacitinib is highly potent against JAK1 and shows significantly less activity against JAK3 and TYK2.[1] While it does inhibit JAK2, its selectivity for JAK1 over JAK2 is more pronounced in cellular environments.[1] Tofacitinib, originally developed as a JAK3 inhibitor, also potently inhibits JAK1 and to a lesser extent, JAK2.[5][6] Baricitinib demonstrates potent inhibition of both JAK1 and JAK2.[2][5]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors that are pivotal in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
The selectivity of JAK inhibitors is crucial because different cytokine receptors pair with different JAKs. For instance, signaling for many pro-inflammatory cytokines like IL-6 involves JAK1, while JAK2 is critical for erythropoietin and granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling, and JAK3 is essential for signaling through the common gamma chain used by cytokines like IL-2, IL-4, and IL-15.[7][8] By selectively targeting JAK1, Upadacitinib aims to block pro-inflammatory pathways while potentially sparing others, which may translate to an improved safety profile.[4]
Experimental Protocols
The in vitro comparison of JAK inhibitors relies on standardized and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the comparison of Upadacitinib and first-generation JAK inhibitors.
JAK Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of isolated, recombinant JAK isoforms.
Objective: To determine the IC50 of the inhibitor against each purified JAK enzyme (JAK1, JAK2, JAK3, TYK2).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human catalytic domains of each JAK isoform are used. A peptide substrate (e.g., a poly-Glu-Tyr polymer) is prepared in an appropriate buffer.
-
Inhibitor Preparation: The JAK inhibitors (Upadacitinib, Tofacitinib, etc.) are serially diluted to a range of concentrations.
-
Reaction Mixture: The JAK enzyme, peptide substrate, and ATP are combined in microplate wells.
-
Inhibition: The serially diluted inhibitors are added to the reaction mixtures. A control with no inhibitor is included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[1]
Cellular Phospho-STAT (pSTAT) Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of a drug's activity.
Objective: To determine the cellular potency (IC50) of the inhibitor in blocking specific cytokine signaling pathways.
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.[9] Alternatively, specific cell lines can be used.
-
Inhibitor Pre-incubation: The cells are pre-incubated with a range of concentrations of the JAK inhibitor for a set period (e.g., 1-2 hours).
-
Cytokine Stimulation: A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-6 to activate JAK1/2-STAT3, or IL-2 to activate JAK1/3-STAT5).[8][10]
-
Cell Lysis or Fixation/Permeabilization: After a short stimulation period (e.g., 15-30 minutes), the reaction is stopped. For flow cytometry, cells are fixed and permeabilized to allow antibody access to intracellular proteins.
-
pSTAT Detection: The levels of phosphorylated STAT proteins are measured using flow cytometry with phospho-specific antibodies conjugated to fluorescent dyes.[7]
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration compared to the cytokine-stimulated control without inhibitor. The IC50 value is then calculated.[9]
Caption: Experimental workflow for a cellular phospho-STAT (pSTAT) assay.
Conclusion
The available in vitro data provides a clear picture of Upadacitinib's pharmacological profile in comparison to first-generation JAK inhibitors. Its potent and selective inhibition of JAK1 in both enzymatic and cellular assays distinguishes it from the broader activity profiles of Tofacitinib and Baricitinib.[1][11] These in vitro studies are crucial for understanding the molecular basis of its mechanism of action and for guiding its clinical development and application. The detailed experimental protocols outlined provide the necessary framework for researchers to replicate and build upon these findings, furthering the understanding of JAK inhibition in immune-mediated diseases.
References
- 1. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. academic.oup.com [academic.oup.com]
- 4. nbinno.com [nbinno.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 11. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
Upadacitinib Demonstrates Sustained Efficacy in Preclinical Models of Chronic Inflammation, Outperforming Other JAK Inhibitors in Key Markers
For Immediate Release
Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has shown robust and sustained efficacy in multiple preclinical models of chronic inflammation, consistently demonstrating significant improvements in clinical and histological markers of disease. In direct comparative studies, Upadacitinib often exhibited a superior or more potent therapeutic effect compared to other Janus kinase (JAK) inhibitors, such as Tofacitinib, and conventional therapies. These findings, derived from well-established animal models of rheumatoid arthritis and inflammatory bowel disease, underscore the potential of Upadacitinib as a highly effective targeted therapy for chronic inflammatory conditions.
The long-term efficacy of Upadacitinib has been particularly evident in the collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) rodent models, which mimic the pathophysiology of human rheumatoid arthritis. In these models, long-term administration of Upadacitinib led to a marked reduction in paw swelling, a key clinical indicator of inflammation. Furthermore, detailed histological analysis of the joints revealed that Upadacitinib treatment significantly mitigated synovial inflammation, cartilage degradation, and bone erosion.
A notable comparative study in a rat adjuvant-induced arthritis model demonstrated that Upadacitinib suppressed paw swelling and bone destruction in a dose- and exposure-dependent manner, to a degree similar to Tofacitinib.[1][2] However, the efficacious exposure of Upadacitinib was found to be significantly more potent than that of Tofacitinib.[2]
Comparative Efficacy of Upadacitinib in Chronic Inflammation Models
To provide a clear comparison of Upadacitinib's performance, the following tables summarize quantitative data from key preclinical studies.
| Model | Treatment Group | Dose | Duration | Paw Swelling Reduction (%) | Reduction in Bone Erosion (%) | Reference |
| Rat Adjuvant-Induced Arthritis | Upadacitinib | 3 mg/kg | 11 days | Significant dose-dependent reduction | Significant dose-dependent reduction | [1][2] |
| Tofacitinib | 10 mg/kg | 11 days | Significant dose-dependent reduction | Not specified | [1][2] |
| Model | Treatment Group | Key Histopathological Findings | Effect on Inflammatory Cytokines | Reference |
| Mouse Collagen-Induced Arthritis | Upadacitinib | Alleviation of synovial hyperplasia, cartilage, and bone destruction | Trended towards reduction of IL-1β, IL-16, and IL-6 | [3] |
| Tofacitinib | Alleviation of synovial hyperplasia, cartilage, and bone destruction | Trended towards reduction of IL-1β, IL-16, and IL-6 | [3] | |
| Other JAK Inhibitors (CEP-33779, Ritlecitinib, Deucravacitinib) | Varying degrees of alleviation of pathological changes | Not specified | [3] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Upadacitinib exerts its anti-inflammatory effects by selectively inhibiting JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines that drive the pathogenesis of chronic inflammatory diseases. By blocking JAK1, Upadacitinib disrupts the downstream signaling cascade, leading to reduced inflammation and tissue damage.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of Upadacitinib's long-term efficacy.
Adjuvant-Induced Arthritis (AIA) in Rats
Induction of Arthritis: Male Lewis rats are injected at the base of the tail with a single dose of Mycobacterium tuberculosis in incomplete Freund's adjuvant. The development of arthritis is monitored daily by assessing clinical signs such as paw swelling, erythema, and joint mobility.
Drug Administration: Oral administration of Upadacitinib, a comparator drug (e.g., Tofacitinib), or vehicle is initiated upon the first signs of disease (typically around day 7 post-induction) and continues for a specified duration (e.g., 11-14 days).
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored daily or every other day based on a scale that evaluates the degree of inflammation in each paw.
-
Paw Volume Measurement: Changes in paw volume are quantified using a plethysmometer.
-
Histopathology: At the end of the study, animals are euthanized, and their hind paws are collected, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O to assess synovial inflammation, pannus formation, cartilage damage, and bone resorption. A semi-quantitative scoring system is used to grade the severity of these parameters.
-
Micro-CT Analysis: For a more quantitative assessment of bone damage, hind paws are scanned using micro-computed tomography (μCT) to measure bone volume and erosion.
Collagen-Induced Arthritis (CIA) in Mice
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail. A booster injection of collagen in Incomplete Freund's Adjuvant is given 21 days later.
Drug Administration: Treatment with Upadacitinib, comparators, or vehicle commences upon the onset of arthritis and is administered daily via oral gavage for the duration of the study.
Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
Inflammatory Marker Analysis: Blood samples are collected to measure the plasma concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using multiplex immunoassays.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Induction of Colitis: Chronic colitis is induced in mice by administering cycles of dextran sulfate sodium (DSS) in their drinking water. A typical protocol involves three cycles, each consisting of 5 days of 2% DSS followed by 14 days of regular drinking water.
Drug Administration: Upadacitinib or a comparator is administered orally once daily throughout the DSS cycles.
Efficacy Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a DAI score.
-
Colon Length: At the end of the experiment, the entire colon is excised, and its length is measured as an indicator of inflammation.
-
Histopathology: Sections of the colon are stained with H&E to evaluate the severity of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Activity: MPO activity in colonic tissue is measured as a biochemical marker of neutrophil infiltration.
References
Decoding the Preclinical Therapeutic Window of Upadacitinib: A Comparative Analysis
In the landscape of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases, Upadacitinib has emerged as a prominent therapeutic agent. This guide provides a comparative analysis of the preclinical therapeutic window of Upadacitinib against other commercially available JAK inhibitors, including Tofacitinib, Baricitinib, and Filgotinib. By examining key experimental data from preclinical studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the efficacy and safety profile of Upadacitinib in a preclinical setting.
Mechanism of Action: Targeting the JAK-STAT Pathway
Upadacitinib is a selective inhibitor of JAK1.[1][2] The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, playing a pivotal role in the inflammatory processes characteristic of autoimmune diseases.[1][3] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of various pro-inflammatory cytokines, thereby reducing inflammation and preventing immune-mediated damage.
Comparative Efficacy in Preclinical Arthritis Models
The therapeutic efficacy of Upadacitinib has been extensively evaluated in rodent models of arthritis, primarily the rat adjuvant-induced arthritis (AIA) and mouse collagen-induced arthritis (CIA) models. These models mimic key pathological features of human rheumatoid arthritis.
Quantitative Efficacy Data
| Compound | Animal Model | Endpoint | Efficacy (ED50 or % Inhibition) | Reference |
| Upadacitinib | Rat Adjuvant-Induced Arthritis | IFNγ Induction | ED50: 0.4 mg/kg | [1] |
| Rat Adjuvant-Induced Arthritis | Paw Swelling | >90% inhibition at 10 mg/kg | [1] | |
| Tofacitinib | Rat Adjuvant-Induced Arthritis | Paw Swelling | Significant reduction at 10 mg/kg (BID) | [4] |
| Baricitinib | Rodent Arthritis Model | Paw Swelling | Dose-dependent inhibition (1, 3, 10 mg/kg) | |
| Filgotinib | Not specified | Not specified | Efficacy demonstrated in preclinical models |
Comparative Safety Profile in Preclinical Toxicology Studies
The therapeutic window is defined by the balance between efficacy and toxicity. Preclinical toxicology studies are crucial for establishing the safety profile of a drug candidate.
Quantitative Safety Data (NOAEL)
| Compound | Species | Study Duration | NOAEL (No-Observed-Adverse-Effect-Level) | Safety Margin (vs. MRHD) | Reference |
| Upadacitinib | Rat | 6 months | - | 22x | [1] |
| Dog | 9 months | - | 2x | [1] | |
| Rat (Developmental) | - | 1.5 mg/kg/day | 0.3x | ||
| Rabbit (Developmental) | - | 10 mg/kg/day | 2.2x | ||
| Tofacitinib | Rat | 6 months | 10 mg/kg/day | - | |
| Monkey | 39 weeks | 2 mg/kg/day | - | ||
| Baricitinib | Rat (Developmental) | - | 2 mg/kg/day | 5x | |
| Filgotinib | Rat, Dog | - | Testicular toxicity observed | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in this guide.
Adjuvant-Induced Arthritis (AIA) in Rats
This model is widely used to assess the efficacy of anti-inflammatory compounds.
Protocol:
-
Animals: Male Lewis rats are typically used.
-
Induction: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the plantar surface of one hind paw.
-
Treatment: Oral administration of the test compound (e.g., Upadacitinib) or vehicle control commences at the first sign of arthritis, typically around day 7-10 post-induction, and continues daily for a specified period (e.g., 14-21 days).
-
Efficacy Endpoints:
-
Paw Swelling: Paw volume is measured periodically using a plethysmometer.
-
Clinical Scoring: The severity of arthritis in each paw is graded based on a visual scale assessing erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, joints are collected, processed, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
General Toxicology Studies
These studies are designed to identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Protocol:
-
Animals: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dosing: The test compound is administered orally (e.g., by gavage or in capsules) at a minimum of three dose levels plus a vehicle control group, daily for a specified duration (e.g., 28 or 90 days).
-
In-life Assessments:
-
Clinical Observations: Animals are observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Measured at regular intervals.
-
Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Assessments:
-
Necropsy: At the end of the study, all animals are euthanized, and a full gross necropsy is performed.
-
Organ Weights: Major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, processed, and examined microscopically by a veterinary pathologist.
-
Comparative Analysis of Therapeutic Window
The therapeutic window represents the range of doses at which a drug is effective without causing significant toxicity. A wider therapeutic window is generally desirable.
Based on the available preclinical data, Upadacitinib demonstrates potent efficacy in rodent models of arthritis. Its selectivity for JAK1 is hypothesized to contribute to a favorable safety profile. The safety margins calculated from general toxicology studies in rats and dogs provide an initial assessment of the therapeutic window. Direct comparison with other JAK inhibitors is challenging due to variations in experimental designs across different studies. However, the data presented in this guide offer a valuable starting point for researchers to make informed decisions in their drug development programs. Further head-to-head preclinical studies under standardized conditions would be beneficial for a more definitive comparison of the therapeutic windows of these JAK inhibitors.
References
Comparative transcriptomics of cells treated with different JAK inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic impact of different Janus kinase (JAK) inhibitors on various cell types. By examining publicly available experimental data, we aim to illuminate the nuanced effects of these targeted therapies on gene expression, offering valuable insights for research and drug development.
Introduction to JAK Inhibitors and the JAK-STAT Pathway
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for transducing cytokine-mediated signals.[1] This signaling occurs via the JAK-STAT pathway, a key cascade in immunity, cell proliferation, differentiation, and apoptosis.[2][3] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[3] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[1][3]
There are four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[1] Different cytokines signal through different combinations of these JAKs, leading to a wide range of cellular responses.[2] JAK inhibitors are small molecules that block the activity of one or more of these JAKs, thereby interfering with the downstream signaling cascade and modulating the immune response.[4] These inhibitors are classified based on their selectivity for different JAK isoforms, ranging from pan-JAK inhibitors that target multiple family members to more selective inhibitors that primarily target a specific JAK.[5]
This guide will focus on a comparative analysis of the transcriptomic effects of several JAK inhibitors, including the pan-JAK inhibitor Tofacitinib, the JAK1/2 inhibitors Ruxolitinib and Baricitinib, and the selective JAK1 inhibitor Filgotinib.
The JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
References
- 1. Janus kinase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. youtube.com [youtube.com]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ApUpG: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the proper disposal of ApUpG (P1,P4-Di(adenosine-5')-P1,P4-di(uridine-5') tetraphosphate), ensuring the safety of laboratory personnel and minimizing environmental impact.
Recommended Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the nature of any contaminants.
Table 1: this compound Disposal Procedures
| Waste Type | Procedure | Key Considerations |
| Aqueous Solutions of this compound | 1. Neutralize: Adjust the pH of the solution to a neutral range (pH 6.0-8.0) using standard laboratory neutralizing agents (e.g., dilute HCl or NaOH). 2. Dilute: Dilute the neutralized solution with at least 20 parts water. 3. Dispose: Pour the diluted solution down the sanitary sewer, followed by flushing with a copious amount of water. | - This procedure applies only to solutions where this compound is the sole chemical component in an aqueous buffer. - If the solution contains other hazardous materials, it must be treated as hazardous waste. |
| Solid (Powder) this compound | 1. Package: Ensure the solid this compound is in a securely sealed container. 2. Label: Clearly label the container as "Non-Hazardous Waste: this compound". 3. Dispose: Dispose of the container in the regular laboratory solid waste stream. | - Do not dispose of loose powder in the trash to avoid creating dust. |
| Contaminated Materials | 1. Segregate: Separate materials grossly contaminated with this compound (e.g., pipette tips, gloves, weigh boats). 2. Package: Place these materials in a sealed bag or container. 3. Dispose: Dispose of as regular laboratory solid waste. | - If materials are contaminated with other hazardous substances, they must be disposed of according to the guidelines for those hazardous materials. |
Experimental Protocols for Waste Neutralization
Neutralization of Aqueous this compound Solutions:
-
Prepare a neutralizing agent: For acidic solutions, prepare a 0.1 M solution of sodium hydroxide (NaOH). For basic solutions, prepare a 0.1 M solution of hydrochloric acid (HCl).
-
Monitor pH: Place the container with the this compound solution in a secondary container and use a calibrated pH meter to monitor the pH.
-
Add neutralizing agent: Slowly add the appropriate neutralizing agent dropwise while stirring the solution.
-
Confirm neutrality: Continue adding the neutralizing agent until the pH of the solution is stable within the range of 6.0-8.0.
-
Record: Document the neutralization procedure in the laboratory notebook.
Disposal Workflow and Signaling Pathway
The following diagrams illustrate the decision-making process for this compound disposal and a simplified representation of its likely biological degradation pathway, underscoring its non-hazardous nature.
Caption: this compound Disposal Decision Workflow.
Caption: Postulated Biological Degradation of this compound.
Personal protective equipment for handling ApUpG
Essential Safety and Handling Guide for ApUpG
Disclaimer: The following guidance is provided for the safe handling of a substance designated as "this compound." As this identifier does not correspond to a universally recognized chemical name, this document assumes "this compound" is a laboratory shorthand for a synthetic oligonucleotide, specifically Adenylyl-(3'->5')-uridylyl-(3'->5')-guanosine. The procedures outlined below are based on general best practices for handling synthetic nucleic acids in a research environment. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compounds they are using and adhere to their institution's safety protocols.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of synthetic oligonucleotides like this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | As conditions warrant (e.g., handling powders outside a fume hood) | Prevents inhalation of aerosols or fine powders.[1] |
Operational Plan: Handling Procedures
Follow these step-by-step procedures for the safe handling of this compound from receipt to use in the laboratory.
Receiving and Inspection
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify Contents: Confirm that the contents match the order and that the container is properly labeled and sealed.
-
Documentation: Record the date of receipt and storage conditions in the laboratory inventory.
Storage
-
Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, as recommended by the manufacturer.[2] For long-term stability, storage at -20°C or -80°C is often recommended for oligonucleotides.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard information.
-
Segregation: Store away from incompatible materials.
Preparation for Use (Reconstitution)
-
Work in a Clean Area: To prevent degradation, especially for RNA-like molecules, work in an RNase-free environment. This may involve using a dedicated workspace and RNase-free reagents and equipment.
-
Aseptic Technique: Use sterile, nuclease-free solutions and pipette tips for reconstitution.
-
Reconstitution Process:
-
Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.
-
Add the appropriate amount of nuclease-free buffer or water to achieve the desired concentration.
-
Gently vortex or pipette up and down to ensure the oligonucleotide is fully dissolved.
-
Allow the solution to sit for a few minutes to ensure complete resuspension.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to dispense the reconstituted oligonucleotide into single-use aliquots for storage.
Handling and Use
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Ventilation: Handle in a well-ventilated area. If there is a risk of generating aerosols, work in a fume hood or biosafety cabinet.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for handling a chemical compound in a laboratory setting.
Caption: General Laboratory Chemical Handling Workflow.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste:
-
Contaminated PPE and Consumables: Gloves, pipette tips, tubes, and other disposable items contaminated with this compound should be collected in a designated hazardous waste container.[3]
-
Packaging: Empty primary containers should be managed according to institutional guidelines. They may require triple rinsing before being disposed of as non-hazardous waste.[4]
-
-
Liquid Waste:
-
Unused Solutions: Unused or waste solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour chemical waste down the drain unless specifically approved by your institution's Environmental Health and Safety (EHS) department.[5]
-
Decontamination: For waste containing recombinant or synthetic nucleic acids, chemical disinfection or autoclaving may be required before disposal.[6][7]
-
Disposal Procedures
-
Solid Waste Disposal:
-
Collect all contaminated solid waste in a biohazard bag or a designated hazardous waste container lined with a plastic bag.[3]
-
When the container is full, seal it securely.
-
Label the container with the contents and any applicable hazard warnings.
-
Arrange for pickup and disposal by your institution's EHS or a licensed waste management contractor.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a compatible, labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
Store the waste container in a secondary containment bin to prevent spills.
-
When the container is full, arrange for pickup and disposal through your institution's EHS office.
-
Spill Response
In the event of a spill, follow these general procedures:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Protect Yourself: Wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Contain: For liquid spills, contain the spill with absorbent material. For solid spills, gently cover to avoid raising dust.
-
Clean: Clean the spill area using an appropriate disinfectant or cleaning agent.
-
Dispose: Collect all cleanup materials in a hazardous waste container for proper disposal.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
- 1. biosyn.com [biosyn.com]
- 2. eurogentec.com [eurogentec.com]
- 3. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. thesafetygeek.com [thesafetygeek.com]
- 6. ibc.utah.edu [ibc.utah.edu]
- 7. med.nyu.edu [med.nyu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
